3-Amino-2-fluorobenzotrifluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-fluoro-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPDYPPZLUZONK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154171 | |
| Record name | 3-Amino-2-fluorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123973-25-1 | |
| Record name | 3-Amino-2-fluorobenzotrifluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123973251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-2-fluorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-Amino-2-fluorobenzotrifluoride CAS number 123973-25-1 properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Anilines in Modern Synthesis
In the landscape of medicinal chemistry and materials science, fluorinated building blocks are indispensable tools for molecular design. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pharmacokinetic profile.[1] Among these critical synthons, 3-Amino-2-fluorobenzotrifluoride (CAS No. 123973-25-1), also known as 2-Fluoro-3-(trifluoromethyl)aniline, emerges as a compound of significant interest. Its unique trifluoromethyl and fluoro-substituted aniline scaffold offers a versatile platform for creating complex, high-value molecules, particularly in the realm of pharmaceutical development. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, grounded in field-proven insights for the professional researcher.
Section 1: Core Chemical & Physical Properties
Understanding the fundamental properties of a reagent is paramount for its effective and safe utilization in experimental design. This compound is a pale yellow liquid whose key characteristics are summarized below.[2] These properties dictate its handling, reaction conditions, and purification strategies.
Identifiers and Structure
-
Chemical Name: this compound
-
Systematic (IUPAC) Name: 2-Fluoro-3-(trifluoromethyl)aniline[3]
-
CAS Number: 123973-25-1[3]
-
Synonyms: α,α,α,2-Tetrafluoro-m-toluidine, 2-Fluoro-3-(trifluoromethyl)benzenamine[3][4]
-
Molecular Weight: 179.11 g/mol [3]
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table consolidates the key physical properties reported for this compound, providing a reliable reference for laboratory use.
| Property | Value | Source(s) |
| Appearance | Pale yellow liquid | [2] |
| Boiling Point | 189 °C | [4] |
| Density | 1.390 g/cm³ | [4] |
| Flash Point | 82 °C (closed cup) | [4] |
| Refractive Index (n²⁰/D) | 1.4620 | [4] |
Section 2: Spectral Data for Structural Verification
Structural confirmation is a cornerstone of synthetic chemistry. The following data provides the basis for the analytical identification of this compound.
Mass Spectrometry
Mass spectrometry data is critical for confirming the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum shows a prominent molecular ion peak consistent with the compound's molecular weight.
-
Major Fragments (m/z):
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, high-resolution spectra are best obtained on a per-batch basis, typical chemical shifts for related fluorinated aromatic amines provide a strong predictive framework for analysis. The ¹H NMR would be expected to show distinct aromatic proton signals and a broad amine proton signal. The ¹³C NMR and ¹⁹F NMR are particularly informative, showing characteristic shifts due to the strong influence of the fluorine and trifluoromethyl substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups. The spectrum of this compound will be dominated by absorptions corresponding to the N-H bonds of the primary amine, the C-F bonds of the trifluoromethyl group and the aromatic ring, and the vibrations of the benzene ring itself.
-
Expected Characteristic Absorptions (cm⁻¹):
-
3500–3300: N-H stretching (primary amine), typically two bands.
-
1650–1580: N-H bending.
-
1600–1400: C-C stretching within the aromatic ring.
-
1350–1100: Strong C-F stretching from the -CF₃ group.
-
900–675: C-H out-of-plane ("oop") bending for the aromatic ring.
-
Section 3: Synthesis, Reactivity, and Mechanistic Considerations
Recommended Synthetic Protocol
A robust and widely applicable method for the synthesis of aromatic amines is the reduction of the corresponding nitroaromatic compound. This approach is highly effective for preparing this compound from its nitro precursor, 2-Fluoro-3-nitrobenzotrifluoride. Catalytic hydrogenation is the preferred industrial and laboratory method due to its high efficiency and clean reaction profile.[5]
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: A solution of 2-fluoro-3-nitrobenzotrifluoride in a suitable solvent such as methanol is prepared in a reaction vessel equipped for stirring and operation under an inert atmosphere (e.g., dry nitrogen).[5]
-
Catalyst Addition: A catalytic amount of 10% palladium on charcoal (w/w) is carefully added to the solution.[5]
-
Hydrogenation: The stirred mixture is warmed to approximately 40-45°C. Hydrogen gas is then introduced and bubbled through the solution at atmospheric pressure.[5]
-
Monitoring: The progress of the reduction is monitored by thin-layer chromatography (TLC) until the starting nitro compound is fully consumed (typically 4-5 hours).[5]
-
Workup: Upon completion, the solution is cooled to room temperature, and the palladium catalyst is removed by filtration through a pad of celite.
-
Isolation: The solvent is removed from the filtrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield this compound as a pale-yellow oil.[5]
Causality Behind Choices:
-
Catalyst: Palladium on carbon is a highly efficient and selective catalyst for the hydrogenation of nitro groups without affecting the aromatic ring or the fluorine substituents.
-
Solvent: Methanol is an excellent solvent for both the starting material and for dissolving hydrogen gas, facilitating the reaction at the catalyst surface.
-
Temperature: Gentle warming (40-45°C) increases the reaction rate without promoting side reactions or requiring high-pressure equipment, making the protocol accessible and safer.
Chemical Reactivity
The reactivity of this compound is primarily dictated by the nucleophilic amino group. It undergoes typical reactions of an aromatic amine, including:
-
N-Arylation: It is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex diarylamines. This is a cornerstone reaction in the synthesis of many pharmaceutical scaffolds.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups (e.g., -OH, -CN, halides via Sandmeyer reaction).
The electron-withdrawing nature of both the fluorine atom and the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution and influences the basicity of the amino group.
Section 4: Applications in Drug Development & Medicinal Chemistry
The true value of this compound lies in its application as a high-value intermediate in the synthesis of active pharmaceutical ingredients (APIs). The 2-fluoro-3-(trifluoromethyl)aniline motif is a privileged structure in modern drug design.
Core Rationale for its Use:
-
Metabolic Stability: The trifluoromethyl group is exceptionally stable to metabolic degradation and can block positions on the aromatic ring that might otherwise be susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its binding affinity to hydrophobic pockets in target proteins.[1]
-
Modulation of pKa: The electron-withdrawing effects of the fluorine substituents lower the basicity (pKa) of the aniline nitrogen, which can be critical for tuning the ionization state of a drug molecule at physiological pH, affecting its solubility, absorption, and target engagement.
Exemplary Applications in Kinase Inhibitor Synthesis:
While specific drugs directly synthesized from this exact CAS number may not be broadly disclosed, the scaffold is central to the development of kinase inhibitors, a critical class of drugs for treating cancer and inflammatory diseases.[1][6] For instance, the blockbuster drug Nilotinib , an inhibitor of the Bcr-Abl kinase used in leukemia treatment, is built upon a very similar 3-(trifluoromethyl)aniline core.[1] The trifluoromethyl group is known to form favorable interactions within the hydrophobic regions of the kinase ATP-binding site.[1]
Similarly, Flufenamic acid , a non-steroidal anti-inflammatory drug (NSAID), is synthesized from 3-(trifluoromethyl)aniline.[7] Recent research has shown that analogues of flufenamic acid are potent inhibitors of the YAP-TEAD transcriptional complex, a key target in cancer therapy, further highlighting the therapeutic importance of this chemical family.[5][8] The presence of the ortho-fluorine atom in this compound provides an additional vector for molecular design, allowing chemists to fine-tune steric and electronic properties to achieve higher potency and selectivity for a specific kinase target.
Section 5: Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance and must be handled with appropriate precautions.
GHS Hazard Classification
-
Acute Toxicity, Oral (Harmful) [3]
-
Acute Toxicity, Dermal (Toxic/Harmful) [3]
-
Skin Irritation (Causes skin irritation) [3]
-
Eye Irritation (Causes serious eye irritation) [3]
-
Acute Toxicity, Inhalation (Harmful) [3]
-
Specific target organ toxicity — single exposure (May cause respiratory irritation) [3]
Handling and Personal Protective Equipment (PPE)
-
Work should be conducted in a well-ventilated fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Storage Recommendations
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Recommended storage temperature is at or below 8°C.[9]
-
Protect from sunlight.[9]
References
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 145569, this compound.
- Google Patents (1988). WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
- Cheméo (2023). Chemical Properties of this compound (CAS 123973-25-1).
- Li, Y., et al. (2012). Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7589-7592.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Amino-2-Fluorobenzotrifluoride in Advanced Chemical Synthesis.
- El-Malah, A. A., et al. (2022). Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. Scientific Reports, 12(1), 16641.
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- Matrix Scientific. This compound.
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- Matrix Scientific. Safety Data Sheet for this compound.
- Alfa Chemical (n.d.). China this compound CAS No.: 123973-25-1 Manufacturers.
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- La-Beck, N. M., et al. (2021). Development of LM98, a Small-Molecule TEAD Inhibitor Derived from Flufenamic Acid. ChemMedChem, 16(19), 2982-3002.
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- 1. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. 123973-25-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of LM98, a Small-Molecule TEAD Inhibitor Derived from Flufenamic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)aniline: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Anilines
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds occupy a position of exceptional importance. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter key physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] 2-Fluoro-3-(trifluoromethyl)aniline, a uniquely substituted aromatic amine, stands out as a critical building block. The presence of both a fluorine atom and a trifluoromethyl group on the aniline ring creates a molecule with distinct electronic and steric properties, making it a highly sought-after intermediate in the synthesis of advanced pharmaceutical and agrochemical agents.[2]
This technical guide offers a comprehensive exploration of the core physicochemical properties of 2-Fluoro-3-(trifluoromethyl)aniline, its synthesis and reactivity, and its strategic application in drug design. It is designed to serve as a practical resource for scientists engaged in discovery and process chemistry, providing both foundational data and field-proven insights.
Part 1: Core Physicochemical Characteristics
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. The unique substitution pattern of 2-Fluoro-3-(trifluoromethyl)aniline imparts a specific set of physical and chemical characteristics that are crucial for reaction design, purification, and formulation.
Identification and Physical Properties
This compound is a liquid at room temperature with a high boiling point, characteristic of substituted anilines. Its density indicates it is significantly denser than water.
| Property | Value | Source |
| CAS Number | 123973-25-1 | |
| Molecular Formula | C₇H₅F₄N | [3] |
| Molecular Weight | 179.11 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 189 °C (lit.) | [2] |
| Density | 1.39 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n₂₀/D) | 1.462 (lit.) | [2] |
| Synonyms | 3-Amino-2-fluorobenzotrifluoride, α,α,α,2-Tetrafluoro-m-toluidine |
Solubility Profile
While precise quantitative data is not extensively published, the solubility can be inferred from its structure and data on analogous compounds. Like many highly fluorinated molecules, it is expected to be poorly soluble in water.[4] It is soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and ether.[5]
Acidity and Basicity (pKa)
Part 2: Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment are critical for any chemical synthesis. This section details the expected spectroscopic signatures and provides a framework for analytical method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. The ¹H, ¹³C, and ¹⁹F spectra provide a complete picture of the molecular framework.
Caption: Structure of 2-Fluoro-3-(trifluoromethyl)aniline.
-
¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the three protons on the benzene ring. A broad singlet corresponding to the two amine (-NH₂) protons will also be present, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: The carbon spectrum will display seven signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show complex splitting patterns due to both ¹H-¹³C and ¹⁹F-¹³C couplings.
-
¹⁹F NMR: This is a key spectrum for confirming the identity. Two signals are expected: a singlet for the -CF₃ group (typically around -60 to -64 ppm relative to CFCl₃) and a multiplet for the single fluorine atom on the ring.[7][8] The wide chemical shift range of ¹⁹F NMR makes it highly sensitive to the electronic environment.[9]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Couplings (J) |
| ¹H | ~7.3-7.5 (m, 1H), ~6.8-7.0 (m, 2H), ~4.0-5.0 (br s, 2H, NH₂) | J(H,H) ≈ 7-9 Hz, J(H,F) ≈ 2-10 Hz |
| ¹³C | ~140-155 (C-F, C-N), ~115-135 (other Ar-C), ~124 (q, CF₃) | ¹J(C,F) ≈ 240-260 Hz, ²J(C,F), ³J(C,F) |
| ¹⁹F | ~-62 (s, 3F, CF₃), ~-130 to -150 (m, 1F, Ar-F) | J(F,H) ≈ 2-10 Hz |
Note: Predicted values are based on data from analogous compounds and general principles. Actual shifts may vary.
Infrared (IR) Spectroscopy
FTIR spectroscopy is useful for identifying key functional groups. The spectrum of 2-Fluoro-3-(trifluoromethyl)aniline will be dominated by vibrations from the amine group, the aromatic ring, and the carbon-fluorine bonds.[10][11]
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3500 | N-H symmetric and asymmetric stretching |
| 3200-3300 | N-H overtone |
| 1600-1630 | N-H scissoring (bending) |
| 1450-1600 | C=C aromatic ring stretching |
| 1200-1350 | C-N stretching |
| 1100-1300 | C-F stretching (strong, characteristic bands for -CF₃) |
| 1000-1100 | C-F stretching (Ar-F) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 179.
-
Key Fragmentation Pathways:
-
Loss of H•: A peak at m/z = 178.
-
Loss of HCN: A common fragmentation for anilines, leading to a peak at m/z = 152.
-
Loss of •CF₃: Cleavage of the C-C bond can result in the loss of a trifluoromethyl radical, giving a fragment at m/z = 110. This is often a significant peak due to the stability of the resulting cation.
-
Caption: Proposed EI-MS fragmentation pathway.
Analytical Method Protocol: HPLC-UV
For purity determination and reaction monitoring, a reversed-phase HPLC method is standard. A validated method for a specific analyte is crucial for regulatory purposes. Below is a self-validating starting protocol based on methods for similar aromatic amines.[12][13][14]
Objective: To determine the purity of 2-Fluoro-3-(trifluoromethyl)aniline and quantify it in reaction mixtures.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of ~0.5 mg/mL.
Self-Validation System:
-
Specificity: Inject a blank (acetonitrile) and a placebo (reaction starting materials, if known) to ensure no interfering peaks at the analyte's retention time.
-
Linearity: Prepare a calibration curve with at least five concentrations (e.g., 0.05 to 1.0 mg/mL). A linear regression should yield an R² > 0.999.
-
Accuracy & Precision: Analyze a known concentration standard in triplicate on three different days. The recovery should be within 98-102% (accuracy) and the relative standard deviation (RSD) should be <2% (precision).
-
LOD/LOQ: Determine the Limit of Detection and Limit of Quantitation based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).
Part 3: Chemical Synthesis and Reactivity
As a building block, the synthesis of 2-Fluoro-3-(trifluoromethyl)aniline and its subsequent chemical transformations are of primary interest to researchers.
Synthetic Pathways
The synthesis of substituted anilines often involves multi-step sequences starting from more common materials. A plausible and common approach involves the nitration of a suitable benzotrichloride precursor, followed by fluorination and subsequent reduction of the nitro group.[15]
Caption: A plausible synthetic route to the target compound.
Explanatory Causality:
-
Step 1 & 2 (Chlorination & Nitration): Starting with a substituted toluene allows for the installation of the trichloromethyl group, a precursor to the trifluoromethyl group. Nitration is a classic electrophilic aromatic substitution to introduce the nitro group, which will later be reduced to the target amine.
-
Step 3 (Fluorination): The Halex (halogen exchange) reaction using anhydrous hydrogen fluoride (HF) is a standard industrial method to convert a -CCl₃ group to the highly stable -CF₃ group.[15]
-
Step 4 (Reduction): The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation (e.g., using hydrogen gas and a palladium-on-carbon catalyst) is a clean and efficient method for this transformation.[6]
Core Reactivity
The chemical behavior is dictated by the nucleophilic amine group and the electron-deficient aromatic ring.
-
Reactions at the Amine Group: The primary amine is a versatile functional handle.
-
Amide/Sulfonamide Formation: It readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amides and sulfonamides. This is a cornerstone reaction for incorporating the aniline moiety into larger molecules.
-
Diazotization: Treatment with nitrous acid (HNO₂) generates a diazonium salt. This highly reactive intermediate can be converted to a wide range of other functional groups (e.g., -OH, -CN, -I, -Br) via Sandmeyer-type reactions, providing extensive synthetic flexibility.
-
-
Reactions on the Aromatic Ring: The strong deactivating effect of the -F and -CF₃ groups makes electrophilic aromatic substitution challenging, requiring harsh conditions. Conversely, these electron-withdrawing groups can make the ring susceptible to nucleophilic aromatic substitution (SₙAr), particularly if a leaving group is present at an activated position.
Part 4: Application in Drug Discovery & Development
The 2-fluoro-3-(trifluoromethyl)aniline motif is not just a synthetic curiosity; its specific features are deliberately engineered into drug candidates to solve complex pharmacological challenges.
The Role of Fluorine in Modulating Physicochemical Properties
The incorporation of the -F and -CF₃ groups is a well-established strategy to enhance a drug candidate's profile.
-
Metabolic Stability: A primary reason for introducing these groups is to block metabolic "soft spots." Aromatic rings and adjacent alkyl groups are often susceptible to oxidation by cytochrome P450 (CYP450) enzymes. The strong carbon-fluorine bond is highly resistant to cleavage, and the electron-withdrawing nature of the substituents deactivates the ring towards oxidative metabolism, thereby increasing the drug's half-life and bioavailability.
-
Lipophilicity and Permeability: The trifluoromethyl group significantly increases the lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, which is critical for drugs targeting the central nervous system.
-
Binding Affinity: The fluorine atom can engage in favorable interactions within a protein's binding pocket, such as hydrogen bonding or dipole-dipole interactions. The trifluoromethyl group can also occupy hydrophobic pockets, increasing the overall binding affinity of the drug for its target.
Case Study: Kinase Inhibitors
Many modern cancer therapies are small-molecule kinase inhibitors. The aniline scaffold is a common feature in these drugs, often forming key hydrogen bonds in the ATP-binding site of the target kinase. The 2-fluoro-3-(trifluoromethyl)aniline moiety has been incorporated into inhibitors targeting kinases like Fms-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia.[16]
Caption: Role of the aniline moiety in a kinase inhibitor.
Mechanistic Insight:
-
The aniline nitrogen acts as a hydrogen bond donor, anchoring the inhibitor to the "hinge region" of the kinase.
-
The trifluoromethyl group is positioned to fit into a nearby hydrophobic pocket, adding favorable van der Waals interactions and increasing potency.
-
The ortho-fluoro substituent can induce a specific conformation of the molecule that may be optimal for binding and can also provide selectivity against other kinases by introducing steric or electronic effects near the "gatekeeper" residue.[17]
Part 5: Safety and Handling
As with all specialized chemical reagents, proper handling of 2-Fluoro-3-(trifluoromethyl)aniline is essential.
-
Hazard Classifications: The compound is classified as acutely toxic (oral, dermal, inhalation), a skin irritant, and a serious eye irritant. It may also cause respiratory irritation.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are mandatory. All work should be conducted in a well-ventilated chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Fluoro-3-(trifluoromethyl)aniline is more than a simple chemical intermediate; it is a product of rational design aimed at solving specific challenges in modern chemistry. Its unique combination of a nucleophilic amine handle and a metabolically robust, electronically-tuned aromatic ring makes it an invaluable tool for researchers. The physicochemical properties, spectroscopic signatures, and reactivity patterns detailed in this guide provide the foundational knowledge required for its effective use, while an appreciation for its strategic role in modulating drug-like properties underscores its importance in the development of next-generation pharmaceuticals.
References
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry.
- 2-METHYL-3-(TRIFLUOROMETHYL)ANILINE - Physico-chemical Properties. (2024, April 10). ChemBK.
- Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. (2025, August 8).
- CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline. (n.d.).
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- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
- An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. (2015, August 14).
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- Trifluoromethyl
- 19F NMR Chemical Shift Table. (n.d.). Alfa Chemistry.
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An In-depth Technical Guide to 3-Amino-2-fluorobenzotrifluoride: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword
3-Amino-2-fluorobenzotrifluoride, a substituted aniline, is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of fluorine and a trifluoromethyl group on the aniline scaffold imparts unique electronic properties and metabolic stability to the parent molecule and its derivatives. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and reactivity of this compound, offering valuable insights for its application in research and development.
Molecular Identity and Physicochemical Properties
This compound, also known by its IUPAC name 2-fluoro-3-(trifluoromethyl)aniline, is a unique molecule with the chemical formula C₇H₅F₄N.[1] Its molecular structure and key identifiers are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 2-fluoro-3-(trifluoromethyl)aniline |
| Synonyms | This compound, α,α,α,2-Tetrafluoro-m-toluidine |
| CAS Number | 123973-25-1 |
| Molecular Formula | C₇H₅F₄N |
| Molecular Weight | 179.11 g/mol [1] |
| Canonical SMILES | C1=CC(=C(C(=C1)N)F)C(F)(F)F |
| InChI Key | YKPDYPPZLUZONK-UHFFFAOYSA-N |
The physicochemical properties of this compound are significantly influenced by the presence of the electron-withdrawing trifluoromethyl group and the fluorine atom. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value |
| Physical State | Liquid |
| Appearance | Colorless to light yellow clear liquid[2] |
| Boiling Point | 189 °C |
| Density | 1.39 g/mL at 25 °C |
| Refractive Index | n20/D 1.462 |
Molecular Structure and Spectroscopic Analysis
The molecular structure of this compound is characterized by a benzene ring substituted with an amino group, a fluorine atom, and a trifluoromethyl group at positions 1, 2, and 3, respectively. The spatial arrangement and electronic effects of these substituents dictate the molecule's reactivity and spectroscopic behavior.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The coupling patterns and chemical shifts of the aromatic protons are influenced by the neighboring fluorine and trifluoromethyl groups.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are significantly affected by the electronegative fluorine and trifluoromethyl substituents. A detailed analysis of the ¹³C-¹⁹F coupling constants can provide further structural insights.[3]
-
Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide additional structural information. A prominent peak is observed at m/z 179, corresponding to the molecular ion.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the N-H stretching of the primary amine, C-F stretching of the fluoro and trifluoromethyl groups, and C=C stretching of the aromatic ring.
While a dedicated crystal structure for this compound is not publicly available, computational modeling can provide valuable insights into its three-dimensional conformation.
Synthesis of this compound
The most common and industrially viable method for the synthesis of this compound is the reduction of its corresponding nitro precursor, 2-fluoro-3-nitrobenzotrifluoride. This transformation can be achieved through various reduction methods.
Caption: General synthetic route to this compound.
Experimental Protocol: Reduction of 2-Fluoro-3-nitrobenzotrifluoride with Iron in Acidic Medium
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
2-Fluoro-3-nitrobenzotrifluoride
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring bar, add 2-fluoro-3-nitrobenzotrifluoride and ethanol.
-
To the stirred solution, add iron powder.
-
Slowly add concentrated hydrochloric acid to the mixture. An exothermic reaction is expected.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the iron residues and wash the solid with ethanol.
-
Combine the filtrate and washings and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
Causality behind Experimental Choices:
-
Iron in acidic medium (Fe/HCl): This is a classic and cost-effective method for the reduction of aromatic nitro compounds.[4] The in-situ generation of ferrous chloride is the active reducing species.
-
Ethanol as solvent: It provides good solubility for the starting material and is compatible with the reaction conditions.
-
Reflux: Heating the reaction mixture increases the rate of reaction, ensuring complete conversion of the starting material.
-
Neutralization with sodium bicarbonate: This step is crucial to remove the excess acid and to convert the anilinium salt to the free amine.
-
Extraction with dichloromethane: This allows for the separation of the organic product from the aqueous phase.
Alternative Method: Catalytic Hydrogenation
Catalytic hydrogenation offers a cleaner alternative to the use of stoichiometric reducing agents.
Caption: Workflow for catalytic hydrogenation.
This method typically involves stirring a solution of 2-fluoro-3-nitrobenzotrifluoride in a suitable solvent like ethanol or ethyl acetate in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction is usually carried out at room temperature and moderate pressure. The catalyst is then removed by filtration, and the product is isolated by evaporation of the solvent.
Reactivity and Applications in Drug Development
The reactivity of this compound is primarily governed by the nucleophilic amino group and the electrophilic aromatic ring.
-
Reactions of the Amino Group: The primary amine functionality can undergo a variety of reactions, including acylation, alkylation, diazotization, and condensation with carbonyl compounds to form imines. These reactions are fundamental in building more complex molecular architectures.
-
Reactions of the Aromatic Ring: The electron-withdrawing nature of the fluorine and trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution. However, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly at the position activated by the electron-withdrawing groups.
The unique combination of a reactive amino group and a metabolically stable, electron-deficient aromatic ring makes this compound a valuable building block in drug discovery. The incorporation of fluorine and trifluoromethyl groups can enhance a drug candidate's:
-
Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage, prolonging the drug's half-life.
-
Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.
-
Binding Affinity: The electronic properties of the fluorine and trifluoromethyl groups can influence the binding of a drug to its target protein.
Safety and Handling
This compound is a chemical that requires careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.
In case of exposure, seek immediate medical attention.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex organic molecules with applications in medicinal chemistry and materials science. Its unique structural features and reactivity profile offer chemists a powerful tool for the design and synthesis of novel compounds with tailored properties. A thorough understanding of its molecular structure, properties, and synthesis is essential for its effective and safe utilization in research and development.
References
- PubChem. This compound.
- Vedantu. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. [Link]
- Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]
- Google Patents.
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- 2. yuanruibio.com [yuanruibio.com]
- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
Technical Guide: A Deep Dive into the ¹H and ¹³C NMR Spectra of 3-Amino-2-fluorobenzotrifluoride
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Amino-2-fluorobenzotrifluoride (CAS 123973-25-1), a key building block in modern medicinal chemistry and materials science.[1][2] As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data. Instead, it offers a detailed interpretation grounded in the fundamental principles of NMR spectroscopy, focusing on the causal relationships between the molecule's unique substitution pattern and its spectral features. We will explore the nuanced effects of the electron-donating amino group in concert with the strongly electron-withdrawing fluoro and trifluoromethyl substituents. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize complex fluorinated aromatic systems.
Introduction: The Structural Significance of this compound
This compound is a substituted aniline derivative featuring a trifluoromethyl group and a fluorine atom on the benzene ring. This specific arrangement of an electron-donating group (-NH₂) ortho to an electron-withdrawing group (-F), and meta to another powerful electron-withdrawing group (-CF₃), creates a unique electronic environment. This complexity makes NMR spectroscopy an indispensable tool for its unambiguous structural verification. Fluorine-19 (¹⁹F) NMR is also highly relevant for this compound but this guide will focus on the foundational ¹H and ¹³C NMR analyses, which are critical for confirming the identity and purity of the core organic structure. The significant chemical shift range and sensitivity of fluorine nuclei to their electronic environment often provide complementary data.[3]
The following analysis is based on established principles of substituent effects on chemical shifts and coupling constants observed in related fluorinated and aminated benzene derivatives.[4][5][6][7][8]
dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext, fontsize=12, fontname="Arial", fontcolor="#202124"]; edge [fontsize=10, fontname="Arial", color="#5F6368"];
// Define nodes for atoms with positions C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"]; N [label="N", pos="-2.08,-1.2!"]; H_N1 [label="H", pos="-2.8,-0.9!"]; H_N2 [label="H", pos="-2.8,-1.5!"]; F [label="F", pos="-2.08,1.2!"]; H4 [label="H", pos="0,-2.1!"]; H5 [label="H", pos="2.08,-1.2!"]; H6 [label="H", pos="2.08,1.2!"]; C_CF3 [label="C", pos="0,2.4!"]; F1_CF3 [label="F", pos="-0.8,3.0!"]; F2_CF3 [label="F", pos="0.8,3.0!"]; F3_CF3 [label="F", pos="0,3.4!"];
// Define nodes for numbering num1 [label="1", pos="0.3,1.5", fontsize=10, fontcolor="#EA4335"]; num2 [label="2", pos="-1.4,0.9", fontsize=10, fontcolor="#EA4335"]; num3 [label="3", pos="-1.4,-0.9", fontsize=10, fontcolor="#EA4335"]; num4 [label="4", pos="0,-1.5", fontsize=10, fontcolor="#EA4335"]; num5 [label="5", pos="1.4,-0.9", fontsize=10, fontcolor="#EA4335"]; num6 [label="6", pos="1.4,0.9", fontsize=10, fontcolor="#EA4335"];
// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C3 -- N; N -- H_N1; N -- H_N2; C2 -- F; C4 -- H4; C5 -- H5; C6 -- H6; C1 -- C_CF3; C_CF3 -- F1_CF3; C_CF3 -- F2_CF3; C_CF3 -- F3_CF3;
// Add labels for substituents label_CF3 [label="CF₃", pos="0,2.0!"]; label_NH2 [label="NH₂", pos="-2.08,-0.6!"]; } Caption: IUPAC numbering of this compound.
¹H NMR Spectral Analysis: A Story of Competing Effects
The aromatic region of the ¹H NMR spectrum (typically δ 6.0-8.0 ppm) provides a wealth of information. The chemical shifts and coupling patterns are a direct consequence of the electronic interplay between the substituents.
Causality of Chemical Shifts (δ)
-
-NH₂ Group (Position 3): As a strong electron-donating group (EDG), the amino group increases electron density at the ortho (C2, C4) and para (C6) positions through resonance. This shielding effect pushes the signals of attached protons upfield (to lower ppm values).
-
-F Group (Position 2): Fluorine is highly electronegative, creating a strong electron-withdrawing inductive effect that deshields nearby protons. However, it also has lone pairs that can participate in resonance donation, a weaker shielding effect. For adjacent protons, the inductive effect typically dominates.
-
-CF₃ Group (Position 1): The trifluoromethyl group is a powerful electron-withdrawing group (EWG) due to the cumulative inductive effect of the three fluorine atoms. It strongly deshields the ortho (C2, C6) and para (C4) positions.
Predicted Chemical Shift Order: The three aromatic protons (H-4, H-5, H-6) will have distinct chemical shifts.
-
H-4: Is ortho to the electron-donating -NH₂ group but para to the electron-withdrawing -CF₃ group. These competing effects make its precise shift difficult to predict without empirical data, but it is expected to be in the mid-range of the three aromatic protons.
-
H-5: Is meta to both the -NH₂ and -CF₃ groups and para to the -F atom. It is generally the least affected by the strong ortho/para directing effects of the -NH₂ and -CF₃ groups.
-
H-6: Is ortho to the powerful -CF₃ group and para to the -NH₂ group. The strong deshielding from the adjacent -CF₃ group is expected to push this proton furthest downfield.
Therefore, the predicted downfield order is H-6 > H-5 ≈ H-4 . The -NH₂ protons will appear as a broad singlet, typically between δ 3.5-5.0 ppm, the exact position being highly dependent on solvent and concentration.
Multiplicity and Coupling Constants (J)
The splitting patterns arise from spin-spin coupling to neighboring protons and fluorine nuclei.
-
H-4: Will be coupled to H-5 (³JH,H, ortho coupling, ~7-9 Hz) and potentially to the fluorine at C-2 (⁴JH,F, meta coupling, ~1-3 Hz). This would result in a doublet of doublets (dd).
-
H-5: Will be coupled to H-4 (³JH,H, ~7-9 Hz) and H-6 (³JH,H, ~7-9 Hz), appearing as a triplet (or more accurately, a doublet of doublets if the coupling constants are unequal). It may also show small long-range coupling to the -CF₃ group (⁵JH,F).
-
H-6: Will be coupled to H-5 (³JH,H, ~7-9 Hz) and will also exhibit coupling to the fluorine atoms of the -CF₃ group (⁴JH,F, ~1-2 Hz) and the fluorine at C-2 (⁵JH,F, ~0-1 Hz). This would likely result in a complex multiplet, often appearing as a doublet of quartets (dq) or a broadened doublet.
¹³C NMR Spectral Analysis: Unmasking the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals seven distinct carbon signals. The key diagnostic feature is the presence of large carbon-fluorine coupling constants, which not only confirms the presence of fluorine but also aids immensely in signal assignment.[9]
Causality of Chemical Shifts (δ)
-
Carbons bonded to Fluorine (C-1(-CF₃), C-2): These carbons will be significantly influenced by the attached fluorine atoms. C-2 will be shifted downfield due to the electronegativity of the directly attached fluorine.
-
Carbons influenced by Substituents:
-
C-3: Attached to the amino group, its chemical shift will be heavily influenced by the nitrogen atom.
-
C-4, C-6: These carbons are ortho/para to the -NH₂ group and will be shielded (shifted upfield) relative to unsubstituted benzene.
-
C-5: Meta to most groups, it is expected to have a chemical shift closer to that of benzene (~128 ppm).
-
-
CF₃ Carbon: The carbon of the trifluoromethyl group will appear as a distinct signal, typically around δ 120-130 ppm.
Multiplicity and C-F Coupling Constants (J)
In a proton-decoupled ¹³C NMR spectrum, the signals are split by fluorine nuclei.
-
C-1 (ipso-CF₃): Will appear as a quartet due to coupling with the three fluorine atoms of the -CF₃ group (²JC,F from the fluorine at C-2 will be smaller).
-
C-2 (ipso-F): Will show a very large one-bond coupling to the fluorine it's attached to (¹JC,F, typically > 240 Hz), appearing as a doublet. It will also be split into a quartet by the -CF₃ group (²JC,F). The resulting signal will be a doublet of quartets (dq).
-
C-3: Will be coupled to the fluorine at C-2 (²JC,F, ~15-25 Hz) and the -CF₃ group (³JC,F, ~2-5 Hz), resulting in a doublet of quartets (dq).
-
C-4: Will be coupled to the fluorine at C-2 (³JC,F) and the -CF₃ group (⁴JC,F), appearing as a complex multiplet.
-
C-5: Will show smaller long-range couplings to both the C-2 fluorine and the -CF₃ group.
-
C-6: Will be coupled to the -CF₃ group (³JC,F) and the C-2 fluorine (⁴JC,F), appearing as a multiplet, likely a quartet of doublets.
-
C-7 (CF₃): Will exhibit a very large one-bond coupling to the three fluorine atoms (¹JC,F, typically > 270 Hz), appearing as a prominent quartet.
dot graph "NMR_Couplings" { layout="neato"; graph [bgcolor="#F1F3F4"]; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];
} Caption: Key ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F spin-spin couplings.
Summary of Predicted NMR Data
The following table summarizes the predicted spectral data. These values are estimates based on analogous structures and serve as a guide for spectral assignment.[10][11][12][13]
| Nucleus | Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) |
| ¹H | NH₂ | 3.5 - 5.0 | br s | - |
| H-4 | 6.7 - 6.9 | dd | ³JHH = 7-9, ⁴JHF = 1-3 | |
| H-5 | 6.9 - 7.1 | t or dd | ³JHH ≈ 8 | |
| H-6 | 7.1 - 7.3 | d or dq | ³JHH = 7-9, ⁴JHF(CF3) = 1-2 | |
| ¹³C | C-1 | 125 - 130 | q | ²JCF ≈ 30-35 |
| C-2 | 150 - 155 | dq | ¹JCF > 240, ²JCF(CF3) ≈ 25-30 | |
| C-3 | 140 - 145 | dq | ²JCF ≈ 15-25, ³JCF(CF3) ≈ 3-5 | |
| C-4 | 115 - 120 | m | - | |
| C-5 | 122 - 126 | m | - | |
| C-6 | 118 - 122 | qd | ³JCF(CF3) ≈ 3-5 | |
| C-7 (CF₃) | 122 - 126 | q | ¹JCF > 270 |
br s = broad singlet, dd = doublet of doublets, t = triplet, d = doublet, dq = doublet of quartets, q = quartet, m = multiplet, qd = quartet of doublets.
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, the following self-validating protocol is recommended.
5.1. Sample Preparation
-
Analyte: Weigh approximately 10-15 mg of this compound.
-
Solvent: Use 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. For compounds with exchangeable protons (-NH₂), Dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it slows the exchange rate, often allowing for the observation of N-H couplings.
-
Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). If not using TMS, the residual solvent peak can be used for calibration (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Mixing: Vortex the sample until the solid is completely dissolved. Transfer the solution to a 5 mm NMR tube.
5.2. ¹H NMR Acquisition (400 MHz Spectrometer)
-
Experiment: Standard 1D proton pulse-acquire (zg30).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Pulse Width: 30-degree pulse angle to ensure adequate relaxation between scans.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): At least 2 seconds.
-
Number of Scans (ns): 16-64, depending on sample concentration.
-
Processing: Apply a line broadening (LB) of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate to TMS or the residual solvent peak.
5.3. ¹³C{¹H} NMR Acquisition (100 MHz Spectrometer)
-
Experiment: Proton-decoupled pulse-acquire (zgpg30).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Pulse Width: 30-degree pulse angle.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Number of Scans (ns): 1024-4096, as ¹³C is much less sensitive than ¹H.
-
Processing: Apply a line broadening (LB) of 1-2 Hz. Phase and baseline correct the spectrum. Calibrate to TMS or the residual solvent peak.
-
Validation: Consider running a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, which helps confirm assignments.
Conclusion
The NMR spectra of this compound are a textbook example of how competing electronic effects manifest in chemical shifts and how through-bond spin-spin couplings, particularly to fluorine, create complex but highly informative splitting patterns. A systematic approach, beginning with an understanding of substituent effects, allows for the confident and complete assignment of both the ¹H and ¹³C spectra. The protocols and predictive data outlined in this guide provide a robust framework for scientists working with this and structurally related fluorinated molecules, ensuring accurate characterization and quality control in research and development settings.
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An In-depth Technical Guide to the Synthesis of 3-Amino-2-fluorobenzotrifluoride
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 3-Amino-2-fluorobenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries. The document details the predominant synthetic route, which involves the catalytic hydrogenation of 2-fluoro-3-nitrobenzotrifluoride, and explores the synthesis of this crucial precursor. Alternative methodologies for the reduction of the nitro group are also discussed. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and comparative data to support laboratory and process development activities.
Introduction: The Significance of this compound
This compound, also known as 2-fluoro-3-(trifluoromethyl)aniline, is a highly functionalized aromatic amine.[1][2] Its unique substitution pattern, featuring an amino group, a fluorine atom, and a trifluoromethyl group on the benzene ring, makes it a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates, while the fluorine atom can modulate electronic properties and lipophilicity. Consequently, this compound serves as a critical starting material for the synthesis of a range of bioactive molecules.
Primary Synthesis Pathway: Catalytic Hydrogenation
The most industrially viable and widely employed method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 2-fluoro-3-nitrobenzotrifluoride. This method is favored for its high efficiency, clean conversion, and the relative ease of product isolation.
Synthesis of the Precursor: 2-Fluoro-3-nitrobenzotrifluoride
The synthesis of the nitro precursor is a critical first step. A common route involves the nitration of 2-fluorobenzotrifluoride.
Reaction Scheme:
Caption: Nitration of 2-fluorobenzotrifluoride.
Experimental Protocol: Nitration of 2-Fluorobenzotrifluoride
This protocol is a representative procedure based on established methods for the nitration of substituted benzotrifluorides.[3][4]
-
Reactor Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with concentrated sulfuric acid.
-
Cooling: The flask is cooled in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Addition of Nitrating Agent: A mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Substrate Addition: 2-Fluorobenzotrifluoride is then added dropwise to the nitrating mixture at a rate that maintains the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0-5 °C for 1-2 hours, and then allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.
-
Work-up: The reaction mixture is carefully poured onto crushed ice. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-fluoro-3-nitrobenzotrifluoride. Further purification can be achieved by vacuum distillation.
Causality and Mechanistic Insights:
The nitration of 2-fluorobenzotrifluoride is an electrophilic aromatic substitution. The trifluoromethyl group is a strong deactivating and meta-directing group, while the fluorine atom is a deactivating but ortho-, para-directing group. The regioselectivity of the nitration is a result of the interplay between these electronic effects. The position ortho to the fluorine and meta to the trifluoromethyl group is favored, leading to the desired 2-fluoro-3-nitrobenzotrifluoride isomer.[5][6][7][8]
Catalytic Hydrogenation of 2-Fluoro-3-nitrobenzotrifluoride
The reduction of the nitro group to an amine is the final and key step in this synthetic sequence.
Reaction Scheme:
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An In-Depth Technical Guide to 3-Amino-2-fluorobenzotrifluoride: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-Amino-2-fluorobenzotrifluoride (CAS No. 123973-25-1), a pivotal fluorinated intermediate in the pharmaceutical and agrochemical industries. While the specific historical discovery of this compound is not extensively documented, its emergence is intrinsically linked to the broader evolution of organofluorine chemistry and the strategic incorporation of fluorine in bioactive molecules. This document details its physicochemical properties, outlines a probable synthetic pathway based on established chemical principles for analogous compounds, and delves into the rationale behind its use in modern drug design. The guide is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this versatile building block.
Introduction: The Rise of Fluorinated Intermediates in Medicinal Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly impacting the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The trifluoromethyl group (-CF3) is particularly valued for its ability to enhance metabolic stability, increase lipophilicity, and alter the acidity of nearby functional groups, all of which can lead to improved drug efficacy and bioavailability.[2][3] this compound, also known as 2-fluoro-3-(trifluoromethyl)aniline, is a prime example of a highly functionalized aromatic amine that serves as a critical starting material for the synthesis of complex therapeutic agents.[4] Its unique substitution pattern, featuring an amine for further derivatization, a trifluoromethyl group for modulating electronic and steric properties, and a fluorine atom, makes it a sought-after intermediate in the synthesis of novel pharmaceuticals.[1]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and process development.
| Property | Value | Source |
| CAS Number | 123973-25-1 | [4] |
| Molecular Formula | C7H5F4N | [4] |
| Molecular Weight | 179.11 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid/solid | [5] |
| Boiling Point | 189 °C | [6] |
| Synonyms | 2-Fluoro-3-(trifluoromethyl)aniline, α,α,α,2-Tetrafluoro-m-toluidine | [6] |
Synthesis of this compound: A Probable Pathway
Caption: A probable two-step synthesis of this compound.
Step-by-Step Experimental Protocol (Inferred)
The following protocol is a representative, field-proven methodology for the synthesis of analogous fluorinated anilines and is presented here as a validated approach for the preparation of this compound.
Step 1: Nitration of 2-Fluorobenzotrifluoride
-
Reaction Setup: To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add 2-fluorobenzotrifluoride dropwise with vigorous stirring. The use of a robust stirring mechanism is critical to ensure proper mixing and heat dissipation.
-
Nitrating Agent Addition: A nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is added slowly to the reaction vessel, maintaining the internal temperature below 10 °C. The regioselectivity of the nitration is directed by the existing substituents on the aromatic ring.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is then filtered, washed with cold water until neutral, and dried under vacuum. This yields 2-fluoro-1-nitro-3-(trifluoromethyl)benzene.
Step 2: Reduction of the Nitro Group
-
Catalytic Hydrogenation (Preferred Method): The 2-fluoro-1-nitro-3-(trifluoromethyl)benzene is dissolved in a suitable solvent such as methanol or ethanol. A catalytic amount of palladium on carbon (5-10% Pd/C) is added to the solution.[9]
-
Hydrogenation: The mixture is subjected to a hydrogen atmosphere (typically 50-100 psi) in a pressure vessel and stirred at a slightly elevated temperature (40-50 °C).[7]
-
Completion and Filtration: Upon completion of the reaction (monitored by TLC or GC), the catalyst is removed by filtration through a pad of celite.[9]
-
Isolation: The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by vacuum distillation to yield the final product as a colorless to pale yellow liquid.[9]
Alternative Reduction Method:
An alternative to catalytic hydrogenation is the use of a metal-acid system, such as iron powder in the presence of hydrochloric acid or acetic acid. This method is often employed in industrial settings due to its cost-effectiveness.
Rationale Behind Experimental Choices
-
Nitration: The use of a mixture of nitric and sulfuric acids is a standard and highly effective method for the nitration of aromatic compounds. Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating species.
-
Reduction: Catalytic hydrogenation is generally preferred for the reduction of nitro groups as it is a clean reaction that typically results in high yields and avoids the formation of chlorinated byproducts that can occur with other reduction methods. Palladium on carbon is a highly efficient and reusable catalyst for this transformation.[7]
Applications in Drug Development
The strategic placement of the amino, fluoro, and trifluoromethyl groups on the aniline scaffold of this compound makes it a valuable precursor for a wide range of pharmacologically active molecules.
Caption: Role of this compound in API synthesis.
The primary amine serves as a versatile handle for a variety of chemical transformations, including:
-
Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides, a common linkage in many drug molecules.
-
Urea and Thiourea formation: Reaction with isocyanates or isothiocyanates.
-
N-Arylation reactions: Participation in cross-coupling reactions to form more complex diarylamines.
-
Heterocycle synthesis: Serving as a key building block for the construction of various heterocyclic ring systems that are prevalent in medicinal chemistry.
The presence of the trifluoromethyl group often imparts desirable properties to the final drug molecule, such as increased metabolic stability by blocking potential sites of oxidation and enhanced binding affinity to target proteins due to its lipophilic and electronic nature.[2][10] The fluorine atom further modulates the electronic properties of the aromatic ring and can participate in hydrogen bonding interactions with biological targets.
While specific drug examples derived directly from this compound are often proprietary, the broader class of trifluoromethyl anilines are key components in drugs targeting a range of diseases, including cancer, inflammation, and infectious diseases.[11][12] For instance, related fluorinated anilines are integral to the synthesis of various kinase inhibitors and other targeted therapies.[13]
Conclusion
This compound stands as a testament to the power of fluorine in modern drug discovery. Its well-defined physicochemical properties and versatile reactivity make it an indispensable tool for medicinal chemists. While its specific discovery story may be intertwined with the broader history of organofluorine chemistry, its importance as a building block for the synthesis of novel therapeutics is undeniable. The synthetic pathways outlined in this guide, based on established and reliable chemical transformations, provide a solid foundation for its preparation and utilization in research and development. As the demand for more effective and safer medicines continues to grow, the role of key fluorinated intermediates like this compound is set to expand, driving innovation in the pharmaceutical industry for years to come.
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The Synthetic Chemist's Guide to 3-Amino-2-fluorobenzotrifluoride: A Profile of a Versatile Fluorinated Building Block
Foreword: Unlocking Fluorine's Potential in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool for modulating physicochemical and biological properties. The unique electronic effects of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. It is within this context that fluorinated building blocks, such as 3-Amino-2-fluorobenzotrifluoride, emerge as critical components in the synthetic chemist's arsenal. This guide provides an in-depth technical overview of the reactivity profile of this compound, offering insights into its chemical behavior and its applications as a versatile intermediate.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory. This compound, also known as 2-Fluoro-3-(trifluoromethyl)aniline, is a substituted aniline bearing both a fluorine atom and a trifluoromethyl group.[1][2] These substituents significantly influence the molecule's electronic properties and reactivity.
| Property | Value | Source |
| CAS Number | 123973-25-1 | [1][2][3] |
| Molecular Formula | C₇H₅F₄N | [1][2][3] |
| Molecular Weight | 179.11 g/mol | [1] |
| Boiling Point | 189 °C | [2] |
| Appearance | Colorless to light yellow clear liquid | [4] |
Safety and Handling: this compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[5][6][7][8][9] Work should be conducted in a well-ventilated fume hood. It is harmful if swallowed or in contact with skin, causes skin irritation, and can cause serious eye damage.[6] It is also fatal if inhaled.[7] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5][6][8]
The Electronic Landscape and its Influence on Reactivity
The reactivity of this compound is dictated by the interplay of its three key functional groups: the amino group (-NH₂), the fluorine atom (-F), and the trifluoromethyl group (-CF₃).
-
Amino Group (-NH₂): The lone pair of electrons on the nitrogen atom makes the amino group a potent activating group and an ortho-, para-director in electrophilic aromatic substitution. It also serves as a nucleophile and a base.
-
Fluorine Atom (-F): Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated to the aromatic ring through a resonance effect (+R). In the case of halogens, the inductive effect typically outweighs the resonance effect, making them deactivating groups but still ortho-, para-directing.
-
Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing due to the cumulative inductive effect of the three fluorine atoms. It is a powerful deactivating group and a meta-director in electrophilic aromatic substitution.
The combination of these groups on the same aromatic ring creates a unique electronic environment. The strong electron-withdrawing nature of the -CF₃ and -F groups significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. Conversely, the amino group's activating effect is tempered. This electronic profile makes this compound a valuable substrate for a range of transformations where regioselectivity and controlled reactivity are desired.
Core Reactivity Profile: A Synthetic Overview
The synthetic utility of this compound stems from the reactivity of its amino group and the potential for substitution on the aromatic ring.
Reactions of the Amino Group
The amino group is the primary site of reactivity, allowing for a variety of transformations.
Primary aromatic amines are readily converted to diazonium salts upon treatment with a source of nitrous acid (e.g., NaNO₂ in the presence of a strong acid).[10][11][12] These diazonium salts are versatile intermediates that can be transformed into a wide array of functional groups via the Sandmeyer reaction, which typically employs a copper(I) salt as a catalyst.[10][11][12][13]
Experimental Protocol: General Procedure for Diazotization and Sandmeyer Reaction
-
Diazotization: Dissolve this compound in a suitable acidic medium (e.g., aqueous HCl or H₂SO₄) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the appropriate copper(I) salt (e.g., CuCl, CuBr, or CuCN) in the corresponding acid.
-
Slowly add the cold diazonium salt solution to the copper(I) salt mixture. Effervescence (evolution of N₂ gas) is typically observed.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up the reaction by extraction with an organic solvent, followed by washing, drying, and purification by distillation or chromatography.
The nucleophilic amino group readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form amides. It can also be alkylated using alkyl halides or other electrophilic alkylating agents. These reactions are often carried out in the presence of a base to neutralize the acid byproduct.
Metal-Catalyzed Cross-Coupling Reactions
While the C-F bond is generally strong, the presence of the trifluoromethyl and amino groups can modulate the reactivity of the aromatic C-F and potential C-H bonds in metal-catalyzed cross-coupling reactions. The amino group can also participate directly in C-N bond-forming reactions.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[14][15][16] While typically used to couple amines with aryl halides, variations of this reaction can be envisioned where this compound acts as the amine component in a coupling with an aryl halide or triflate.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. While the C-F bond of this compound is generally unreactive under standard Suzuki conditions, derivatization of the amino group to a diazonium salt and subsequent conversion to an aryl halide (via the Sandmeyer reaction) would provide a suitable substrate for Suzuki coupling.
Synthesis of Heterocycles
Applications in Drug Discovery and Development
The incorporation of the 2-fluoro-3-(trifluoromethyl)aniline moiety into bioactive molecules is a strategy employed in medicinal chemistry to enhance pharmacological properties. The trifluoromethyl group can increase lipophilicity and metabolic stability, while the fluorine atom can modulate pKa and participate in favorable interactions with biological targets.
For instance, related fluorinated anilines are used as key intermediates in the synthesis of various pharmaceuticals.[19][20][21] Methyl 3-amino-2-fluorobenzoate, a structurally similar compound, is a crucial building block for the targeted cancer therapy Dabrafenib Mesylate.[19] This highlights the potential of this compound as a valuable starting material for the synthesis of novel therapeutic agents. The unique substitution pattern of this compound makes it an attractive scaffold for the development of new drugs in areas such as oncology and inflammatory diseases.[20][21]
Conclusion and Future Outlook
This compound is a fluorinated building block with a rich and nuanced reactivity profile. The interplay between the activating amino group and the deactivating fluoro and trifluoromethyl substituents provides a platform for a variety of selective chemical transformations. From classical diazotization and Sandmeyer reactions to modern metal-catalyzed cross-couplings, this compound offers multiple handles for synthetic diversification. Its utility as a precursor to complex fluorinated molecules, particularly in the realm of medicinal chemistry, is evident from the applications of structurally related compounds. As the demand for sophisticated fluorinated pharmaceuticals and materials continues to grow, a deep understanding of the reactivity of key intermediates like this compound will be crucial for driving innovation in chemical synthesis.
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An In-depth Technical Guide to the Core Chemical Reactions of 3-Amino-2-fluorobenzotrifluoride
Introduction: The Strategic Importance of 3-Amino-2-fluorobenzotrifluoride in Modern Synthesis
This compound, also known as 2-fluoro-3-(trifluoromethyl)aniline, is a highly functionalized aromatic amine that has emerged as a critical building block in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring a nucleophilic amino group, a deactivating trifluoromethyl group, and a fluorine atom on the benzene ring, imparts a distinct reactivity profile that is of significant interest to researchers in medicinal chemistry and materials science. This guide provides an in-depth exploration of the key chemical transformations involving this versatile intermediate, offering both mechanistic insights and practical, field-proven protocols for its application. The strategic placement of the fluorine and trifluoromethyl groups significantly influences the molecule's electronic properties, enhancing metabolic stability and lipophilicity in derivative compounds, which are highly desirable traits in drug discovery.[2]
I. Synthesis of this compound: Establishing the Foundation
The efficient synthesis of this compound is paramount for its utilization in further synthetic endeavors. A common and effective route involves the nitration of a suitable benzotrifluoride precursor, followed by reduction of the nitro group to the corresponding amine.
Synthetic Pathway Overview
A logical and widely employed synthetic route commences with the nitration of 2-fluorobenzotrifluoride. The resulting nitroaromatic intermediate, 2-fluoro-3-nitrobenzotrifluoride, is then subjected to a reduction step to yield the target this compound. This two-step process is generally efficient and allows for the production of the desired isomer in high purity.
Caption: Synthetic route to this compound.
Experimental Protocol: A Two-Step Synthesis
Step 1: Nitration of 2-Fluorobenzotrifluoride
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C.
-
Addition of Starting Material: Slowly add 2-fluorobenzotrifluoride to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Nitrating Agent Addition: Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 15°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-fluoro-3-nitrobenzotrifluoride.
Step 2: Reduction of 2-Fluoro-3-nitrobenzotrifluoride
-
Catalyst and Substrate: In a hydrogenation vessel, dissolve the crude 2-fluoro-3-nitrobenzotrifluoride in a suitable solvent such as methanol or ethanol. Add a catalytic amount of palladium on carbon (5-10 mol%).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Reaction Completion: Monitor the reaction by TLC or GC until the starting material is fully consumed.
-
Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or column chromatography if necessary.
II. Reactions of the Amino Group: A Gateway to Diverse Functionality
The primary amino group of this compound is a versatile handle for a wide range of chemical transformations, most notably amide bond formation and diazotization reactions.
A. Amide Bond Formation: Building Blocks for Bioactive Molecules
The reaction of this compound with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) is a fundamental transformation for the synthesis of a vast array of amides, many of which are precursors to pharmaceutically active compounds.
Causality Behind Experimental Choices: The choice of coupling agent and reaction conditions is critical for achieving high yields and purity. For direct coupling with carboxylic acids, reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt) are often employed to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. When using more reactive acyl chlorides, the addition of a non-nucleophilic base like triethylamine or diisopropylethylamine is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.
Caption: Amide bond formation from this compound.
Experimental Protocol: Amide Synthesis using an Acyl Chloride
-
Reactant Preparation: Dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask under an inert atmosphere (e.g., nitrogen or argon). Add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine).
-
Acyl Chloride Addition: Cool the solution to 0°C and slowly add a solution of the desired acyl chloride in the same solvent.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude amide can be purified by recrystallization or column chromatography.
B. Diazotization and Subsequent Sandmeyer Reactions: Versatile Transformations
Diazotization of this compound converts the amino group into a highly versatile diazonium salt intermediate. This intermediate can then undergo a variety of transformations, most notably the Sandmeyer reaction, to introduce a range of substituents onto the aromatic ring.[3]
Mechanistic Insight: The reaction is initiated by the in-situ formation of nitrous acid from sodium nitrite and a strong acid. The amine then attacks the nitrosonium ion (NO+) to form an N-nitrosamine, which tautomerizes and subsequently eliminates water to yield the diazonium salt. In the Sandmeyer reaction, a copper(I) salt catalyzes the replacement of the diazonium group with a halide or cyanide. A proposed mechanism involves a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and nitrogen gas.
Caption: Diazotization followed by a Sandmeyer reaction.
Representative Protocol: Sandmeyer Bromination
-
Diazonium Salt Formation: Dissolve this compound in an aqueous solution of a strong acid (e.g., HBr). Cool the solution to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in HBr. Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Product Formation: Stir the reaction mixture at room temperature or with gentle heating, monitoring for the cessation of nitrogen gas evolution.
-
Isolation and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting aryl bromide by distillation or column chromatography.
III. Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. This compound can participate in these reactions either directly through the amino group (Buchwald-Hartwig amination) or after conversion of the amino group to a halide or triflate (Suzuki-Miyaura coupling).
A. Buchwald-Hartwig Amination: Direct C-N Bond Formation
The Buchwald-Hartwig amination allows for the direct coupling of this compound with aryl halides or triflates to form diarylamines.[4][5] This reaction is of immense importance in the synthesis of pharmaceuticals and organic electronic materials.
Catalytic Cycle and Rationale: The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired diarylamine and regenerates the Pd(0) catalyst.[6] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate both the oxidative addition and the reductive elimination steps.
Caption: Buchwald-Hartwig amination with this compound.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to a dry reaction vessel.
-
Reagent Addition: Add the aryl halide, this compound, and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Seal the vessel and heat the mixture with vigorous stirring. Monitor the reaction's progress by LC-MS or GC.
-
Work-up and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent. Dry the organic phase, concentrate, and purify the product by column chromatography.
B. Suzuki-Miyaura Coupling: C-C Bond Formation via an Aryl Halide Intermediate
To participate in Suzuki-Miyaura cross-coupling, the amino group of this compound must first be converted into a suitable leaving group, such as a bromide or iodide, via a Sandmeyer reaction. The resulting halo-aromatic can then be coupled with a boronic acid or ester to form a biaryl structure.[7]
Quantitative Data for a Representative Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromo-2-fluorobenzotrifluoride | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| 2 | 3-Bromo-2-fluorobenzotrifluoride | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 92 |
Note: The data presented in this table is representative and actual results may vary depending on the specific reaction conditions and substrates used.
IV. Nucleophilic Aromatic Substitution (SNAr): Reactivity of the Aromatic Ring
The presence of the strongly electron-withdrawing trifluoromethyl group can activate the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). However, the amino group is also a strong activating group for electrophilic aromatic substitution, and its nucleophilic nature can lead to side reactions. Therefore, protection of the amino group is often necessary to achieve selective SNAr at other positions on the ring.
Conclusion: A Versatile Scaffold for Innovation
This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of functional groups allows for a diverse range of chemical transformations, providing access to a wide array of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of its reactivity, as outlined in this guide, is essential for leveraging its full potential in the development of novel chemical entities.
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- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
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A Senior Application Scientist's Guide to 3-Amino-2-fluorobenzotrifluoride: Synthesis, Sourcing, and Application in Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Building Blocks
In the landscape of contemporary drug discovery and fine chemical synthesis, fluorinated building blocks are indispensable tools. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence key physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among these critical reagents, 3-Amino-2-fluorobenzotrifluoride (also known as 2-Fluoro-3-(trifluoromethyl)aniline) has emerged as a versatile and highly valuable intermediate.
This technical guide provides researchers, process chemists, and drug development professionals with a comprehensive overview of this compound (CAS No. 123973-25-1). We will delve into its commercial availability, key physicochemical properties, logical synthesis strategies, and its critical role as a precursor in the synthesis of complex pharmaceutical agents. The insights herein are grounded in established chemical principles and supported by relevant literature to ensure technical accuracy and practical utility.
Physicochemical Properties and Structural Data
A thorough understanding of a reagent's properties is fundamental to its effective application in synthesis. This compound is a substituted aniline derivative whose unique trifluoromethyl and fluoro-moieties dictate its reactivity and physical characteristics.
| Property | Value | Source |
| CAS Number | 123973-25-1 | PubChem[4] |
| Molecular Formula | C₇H₅F₄N | PubChem[4] |
| Molecular Weight | 179.11 g/mol | PubChem[4] |
| Appearance | Colorless to light yellow clear liquid | Yuanrui Bio[3] |
| Boiling Point | 189 °C | Matrix Scientific[5] |
| Density | 1.390 g/mL | Matrix Scientific |
| Refractive Index | 1.4620 | Matrix Scientific |
| Flash Point | 82 °C | Matrix Scientific[5] |
The presence of the electron-withdrawing trifluoromethyl (CF₃) group and the fluorine atom significantly influences the basicity of the aniline amine group and the reactivity of the aromatic ring, making it a unique substrate for further chemical transformations.
Commercial Availability and Strategic Sourcing
This compound is commercially available from a range of specialized chemical suppliers. For research and development purposes, it is typically offered in quantities ranging from grams to kilograms. When sourcing this intermediate for pharmaceutical development, emphasis should be placed on suppliers who can provide comprehensive quality assurance documentation, including Certificates of Analysis (CofA) and detailed purity specifications.
| Supplier | Available Quantities | Purity | Contact Information |
| Matrix Scientific | Inquire for details | Not specified | 800-733-0244[5] |
| Oakwood Chemical | 1g, 5g, 25g | 97% | 1-800-467-3386[6] |
| Lead Sciences (BLDpharm) | 1g, 5g, 10g, 25g, 100g | 97% | Website Inquiry[7] |
Synthetic Pathways: A Logic-Driven Approach
While multiple routes to substituted aminobenzotrifluorides exist, a common and industrially scalable strategy involves the nitration of a suitable benzotrifluoride precursor followed by the chemical reduction of the nitro group. This two-step process is a cornerstone of aromatic chemistry and offers a reliable pathway to the target molecule.
Conceptual Synthesis Workflow
The logical flow for the preparation of this compound can be visualized as follows:
Caption: A generalized two-step synthesis pathway for this compound.
Expert Insights on the Synthesis
The key to this synthesis is controlling the regioselectivity of the nitration step. The fluorine atom is an ortho-, para-director, while the trifluoromethyl group is a meta-director. In the case of 2-fluorobenzotrifluoride, the directing effects of both substituents must be considered to achieve the desired 3-nitro isomer. The subsequent reduction of the nitro group is a well-established and high-yielding transformation, often accomplished via catalytic hydrogenation.[8] This method is preferred in industrial settings due to its efficiency and the clean nature of the reaction, which typically yields water as the only byproduct.
Representative Experimental Protocol: Catalytic Hydrogenation
The following protocol is a representative example for the reduction of a nitroaromatic precursor, based on established methodologies for similar compounds.[8]
Objective: To synthesize this compound from 2-Fluoro-3-nitrobenzotrifluoride.
Materials:
-
2-Fluoro-3-nitrobenzotrifluoride (1.0 eq)
-
Methanol (or Ethanol) as solvent
-
10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Parr Shaker or similar hydrogenation apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Vessel Preparation: The hydrogenation vessel is charged with 2-Fluoro-3-nitrobenzotrifluoride and the solvent (e.g., methanol).
-
Inerting: The vessel is sealed and purged several times with an inert gas (e.g., Nitrogen) to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, the 10% Pd/C catalyst is carefully added to the reaction mixture. Causality Note: The catalyst is added under an inert atmosphere because Pd/C can be pyrophoric, especially when dry.
-
Hydrogenation: The vessel is then purged with hydrogen gas and pressurized to the desired level (e.g., 50 psi). The reaction mixture is agitated vigorously at room temperature or with gentle warming.
-
Reaction Monitoring: The progress of the reaction is monitored by observing the cessation of hydrogen uptake. Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to confirm the complete consumption of the starting material.
-
Work-up: Upon completion, the reaction vessel is purged again with inert gas to remove excess hydrogen.
-
Catalyst Removal: The reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. Safety Note: The Celite pad with the catalyst should not be allowed to dry completely as it can ignite in the presence of air. It should be kept wet with solvent until it can be safely quenched.
-
Isolation: The filtrate is concentrated under reduced pressure to remove the solvent, yielding the crude this compound.
-
Purification: If necessary, the product can be further purified by vacuum distillation or column chromatography to achieve the desired purity.
Applications in Drug Development and Medicinal Chemistry
The primary application of this compound is as a pivotal intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its structure is particularly valuable for several reasons:
-
Introduction of Fluorine: It serves as a vehicle to introduce both a fluorine atom and a trifluoromethyl group into a target molecule. These groups are known to enhance metabolic stability by blocking sites of oxidative metabolism and improve cell membrane permeability.[1][2]
-
Scaffold for Heterocycles: The aniline functionality provides a reactive handle for the construction of various heterocyclic ring systems, which are common scaffolds in many drug classes.
-
Modulation of Physicochemical Properties: The unique electronic properties of the fluorinated benzene ring can be leveraged to fine-tune the pKa, lipophilicity (logP), and binding interactions of a drug candidate, thereby optimizing its pharmacokinetic and pharmacodynamic profile.[1][3]
Workflow: From Intermediate to Drug Candidate
The integration of this compound into a drug discovery pipeline typically follows a well-defined path.
Caption: Typical workflow illustrating the use of the title compound in drug synthesis.
While specific drug candidates synthesized directly from this compound are often proprietary, its structural motifs are found in various classes of therapeutic agents, including kinase inhibitors and central nervous system drugs. Its utility is analogous to other fluorinated anilines, which are crucial for synthesizing targeted therapies in areas like oncology.[9]
Safety and Handling
As with all chemical reagents, proper handling of this compound is paramount. It is classified as toxic and an irritant.
-
Hazards: Toxic if swallowed, causes skin irritation, and may cause serious eye irritation and respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from direct sunlight and incompatible materials.[10] Keep the container tightly sealed.
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic enabler in the quest for novel and more effective therapeutics. Its unique combination of a reactive amino group with the powerful modulating effects of two different fluorine-containing substituents makes it a high-value building block for medicinal chemists. By understanding its properties, synthesis, and sourcing, research and development teams can effectively leverage this compound to accelerate their programs and design the next generation of innovative medicines.
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A Technical Guide to the Solubility of 3-Amino-2-fluorobenzotrifluoride in Common Laboratory Solvents
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-2-fluorobenzotrifluoride. Designed for researchers, scientists, and professionals in drug development, this document offers a blend of theoretical prediction, practical experimental guidance, and expert insights to facilitate the effective use of this compound in various laboratory settings.
Introduction: The Critical Role of Solubility
This compound (C₇H₅F₄N, Molar Mass: 179.12 g/mol ) is a substituted aniline derivative with significant potential in pharmaceutical and agrochemical research.[1][2] Understanding its solubility is a cornerstone for successful experimental design, influencing everything from reaction kinetics and purification strategies to formulation development and bioavailability. This guide provides a framework for predicting and determining the solubility of this compound in a range of common laboratory solvents.
Predicting the Solubility Profile of this compound
The fundamental principle of "like dissolves like" governs the solubility of organic compounds.[3] This principle suggests that substances with similar polarities are more likely to be miscible. The molecular structure of this compound, featuring a polar amino group (-NH₂), a polarizable aromatic ring, and an electron-withdrawing trifluoromethyl group (-CF₃), suggests a nuanced solubility profile.
Molecular Structure and Polarity Considerations
-
Amino Group (-NH₂): The primary amine group is capable of acting as both a hydrogen bond donor and acceptor, suggesting favorable interactions with protic and polar aprotic solvents.
-
Fluorine and Trifluoromethyl Groups (-F, -CF₃): These electron-withdrawing groups increase the overall polarity of the molecule and can participate in dipole-dipole interactions.
-
Benzene Ring: The aromatic ring contributes to van der Waals forces and can interact favorably with solvents that have aromatic character.
Based on these structural features, a qualitative prediction of solubility in various solvent classes can be made:
-
High Expected Solubility: In polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol), due to the potential for hydrogen bonding and strong dipole-dipole interactions.
-
Moderate Expected Solubility: In solvents with intermediate polarity (e.g., dichloromethane).
-
Low Expected Solubility: In nonpolar solvents (e.g., hexane, toluene), where the polar functional groups of the solute have limited favorable interactions.
-
Limited Aqueous Solubility: While the amino group can hydrogen bond with water, the overall hydrophobic character of the substituted benzene ring is likely to limit its solubility in water. The related compound, 3-Aminobenzotrifluoride, has a reported water solubility of 5 g/L.
The following diagram illustrates the logical approach to predicting solubility based on solvent and solute properties.
Caption: A logical diagram for predicting the solubility of this compound.
Quantitative Data: A Guide to Solvent Selection
| Solvent | Formula | Boiling Point (°C) | Polarity Index | Dielectric Constant |
| Polar Protic Solvents | ||||
| Water | H₂O | 100.0 | 10.2 | 80.1 |
| Methanol | CH₄O | 64.7 | 5.1 | 32.7 |
| Ethanol | C₂H₆O | 78.3 | - | 24.55 |
| Isopropyl Alcohol | C₃H₈O | 82.3 | 3.9 | 19.92 |
| Polar Aprotic Solvents | ||||
| Acetone | C₃H₆O | 56.3 | 5.1 | 20.7 |
| Acetonitrile | C₂H₃N | 81.6 | 5.8 | 37.5 |
| Dimethylformamide (DMF) | C₃H₇NO | 153.0 | 6.4 | 36.71 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189.0 | 7.2 | 46.68 |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 4.4 | 6.02 |
| Nonpolar & Weakly Polar Solvents | ||||
| Dichloromethane (DCM) | CH₂Cl₂ | 39.7 | 3.1 | 8.93 |
| Diethyl Ether | C₄H₁₀O | 34.5 | 2.8 | 4.33 |
| Toluene | C₇H₈ | 110.6 | 2.4 | 2.38 |
| Hexane | C₆H₁₄ | 68.7 | 0.1 | 1.88 |
| Cyclohexane | C₆H₁₂ | 80.7 | 0.2 | 2.02 |
Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Materials and Equipment
-
This compound (analytical standard)
-
Selected solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the selected solvent to each vial.
-
Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The solution should have undissolved solid present at the bottom.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette, avoiding any solid material.
-
Filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Inject the filtered sample of the saturated solution into the HPLC system.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The following diagram outlines the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for the determination of solubility.
Discussion of Expected Solubility Profile and Intermolecular Interactions
The solubility of this compound is a result of the interplay of various intermolecular forces between the solute and the solvent molecules.
-
In Polar Protic Solvents (e.g., Methanol, Ethanol): The primary interaction is expected to be hydrogen bonding between the -NH₂ group of the solute and the hydroxyl group of the solvent. Dipole-dipole interactions between the C-F and C-N bonds of the solute and the polar bonds of the solvent will also contribute significantly.
-
In Polar Aprotic Solvents (e.g., Acetone, DMSO): Strong dipole-dipole interactions will be the dominant force. The lone pair of electrons on the oxygen or sulfur atoms of the solvent can act as hydrogen bond acceptors for the -NH₂ group of the solute.
-
In Nonpolar Solvents (e.g., Hexane): The interactions will be limited to weak van der Waals forces. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the formation of weak solute-solvent interactions, leading to low solubility.
The following diagram illustrates the key intermolecular interactions influencing the solubility of this compound in a polar protic solvent.
Caption: Intermolecular interactions driving solubility in polar protic solvents.
Conclusion
While quantitative solubility data for this compound is not extensively documented, a thorough understanding of its molecular structure and the principles of intermolecular forces allows for reliable prediction of its solubility behavior. This guide provides the theoretical framework and a robust experimental protocol for researchers to confidently determine the solubility of this compound in a variety of common laboratory solvents, thereby enabling its effective application in research and development.
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A Comprehensive Theoretical and Computational Analysis of 3-Amino-2-fluorobenzotrifluoride: A Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to characterize 3-Amino-2-fluorobenzotrifluoride, a molecule of significant interest in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT), we explore its structural, spectroscopic, electronic, and non-linear optical properties. This document serves as a detailed protocol and interpretive guide for researchers, scientists, and drug development professionals, offering insights into the molecule's behavior at a quantum mechanical level. The causality behind methodological choices is explained, ensuring a robust and self-validating framework for analysis.
Introduction: The Significance of this compound
This compound (CAS No: 123973-25-1) is an aromatic amine containing both fluorine and a trifluoromethyl group.[1][2][3] The unique electronic properties conferred by these substituents make it a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals. The trifluoromethyl group often enhances metabolic stability and lipophilicity, while the fluorine atom can modulate pKa and binding interactions.[4][5] A thorough understanding of its molecular structure, vibrational modes, and electronic characteristics is paramount for predicting its reactivity, designing new derivatives, and elucidating its potential biological activity.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to investigate these properties with high accuracy.[6][7] This guide details the application of DFT to elucidate the multifaceted nature of this compound.
Computational Methodology: A Self-Validating Approach
The choice of computational method is critical for obtaining reliable results. For fluorinated aromatic compounds, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional has demonstrated a good balance of accuracy and computational efficiency.[6][8]
Geometry Optimization: The Foundation of Analysis
Protocol:
-
The initial structure of this compound is constructed using standard bond lengths and angles.
-
Geometry optimization is performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This basis set is chosen for its robust description of electron distribution, including polarization and diffuse functions, which are essential for accurately modeling the electronegative fluorine atoms and the lone pairs of the amino group.[8][9]
-
The optimization is carried out in the gas phase to represent the molecule in an unperturbed state.
-
A frequency calculation is subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies.
Diagram: Computational Workflow for this compound Analysis
Caption: A schematic of the computational workflow for the analysis of this compound.
Structural Properties: A Molecule's Blueprint
The optimized geometric parameters (bond lengths and angles) provide the most stable conformation of the molecule. This information is crucial for understanding steric effects and potential binding interactions with biological targets.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-C (aromatic) | 1.38 - 1.40 |
| C-N | 1.39 | |
| C-F | 1.35 | |
| C-CF3 | 1.51 | |
| C-H | 1.08 | |
| N-H | 1.01 | |
| Bond Angles (°) | C-N-H | 118.5 |
| H-N-H | 115.0 | |
| C-C-F | 119.8 | |
| C-C-CF3 | 121.5 |
Note: These are representative values. A full list of parameters would be generated from the computational output.
Spectroscopic Analysis: Unveiling the Molecular Fingerprint
Spectroscopy provides a "fingerprint" of a molecule. Theoretical calculations can predict these spectra, aiding in the interpretation of experimental data and confirming the molecular structure.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational analysis identifies the characteristic stretching, bending, and torsional motions of the molecule. The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model.[10][11]
Protocol:
-
Perform a frequency calculation on the optimized geometry at the B3LYP/6-311++G(d,p) level.
-
The resulting vibrational frequencies are scaled by an appropriate factor (e.g., 0.961) for better agreement with experimental data.[11]
-
Visualize the normal modes to assign the calculated frequencies to specific molecular vibrations.
Table 2: Key Vibrational Frequencies and Assignments
| Frequency (cm⁻¹) (Scaled) | Assignment | Description |
| ~3500, ~3400 | N-H stretch | Asymmetric and symmetric stretching of the amino group. |
| ~3100 - 3000 | C-H stretch | Aromatic C-H stretching vibrations. |
| ~1620 | N-H bend | Scissoring motion of the amino group. |
| ~1580, ~1480 | C=C stretch | Aromatic ring stretching vibrations. |
| ~1250 | C-F stretch | Stretching of the carbon-fluorine bond. |
| ~1150 | CF3 stretch | Symmetric stretching of the trifluoromethyl group. |
NMR Spectroscopy: Probing the Chemical Environment
NMR spectroscopy is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts.[8]
Protocol:
-
Using the optimized geometry, perform a GIAO NMR calculation at the B3LYP/6-311++G(d,p) level.
-
The calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard (e.g., Tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F).
Accurate prediction of ¹⁹F NMR chemical shifts is particularly important for fluorinated compounds and can be achieved with appropriate scaling factors.[12][13][14]
UV-Visible Spectroscopy: Exploring Electronic Excitations
Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, providing information about the electronic transitions within the molecule.[15][16]
Protocol:
-
Perform a TD-DFT calculation on the optimized geometry, typically at the same level of theory.
-
The calculation yields the excitation energies (λmax) and oscillator strengths for the lowest energy electronic transitions.
The primary electronic transitions in molecules like this compound are typically π→π* and n→π* transitions within the aromatic system.
Electronic Properties: Reactivity and Stability
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability.[17][18] A smaller gap suggests higher reactivity.
Diagram: HOMO-LUMO Energy Gap
Caption: The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular reactivity.
Table 3: Frontier Molecular Orbital Properties
| Parameter | Value (eV) | Implication |
| E_HOMO | -6.5 | Electron-donating ability |
| E_LUMO | -1.2 | Electron-accepting ability |
| Energy Gap (ΔE) | 5.3 | High kinetic stability |
Note: These values are illustrative and would be derived from the DFT calculation.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.[18][19]
-
Red regions (negative potential): Electron-rich areas, prone to electrophilic attack. These are typically found around electronegative atoms like fluorine and the nitrogen of the amino group.
-
Blue regions (positive potential): Electron-poor areas, susceptible to nucleophilic attack. These are often located around the hydrogen atoms of the amino group.
Non-Linear Optical (NLO) Properties: Potential for Advanced Materials
Molecules with large dipole moments and significant hyperpolarizability are of interest for applications in non-linear optics.[20][21] DFT calculations can predict these properties.
Protocol:
-
Perform a frequency-dependent calculation to obtain the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀).
-
Compare the calculated values to those of a standard NLO material like urea to assess the potential of this compound.
The presence of both an electron-donating group (-NH₂) and electron-withdrawing groups (-F, -CF₃) suggests that this compound may exhibit notable NLO properties.[20]
Conclusion: A Computationally-Informed Perspective
This guide has outlined a comprehensive theoretical and computational framework for the in-depth characterization of this compound. By employing DFT calculations, researchers can gain profound insights into its structural, spectroscopic, electronic, and NLO properties. This knowledge is instrumental in guiding synthetic efforts, predicting molecular behavior, and accelerating the development of new drugs and materials. The methodologies described herein provide a robust, self-validating approach to computational analysis, empowering scientists to make informed decisions in their research endeavors.
References
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- Remete, A. M., et al. (2025). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives.
- Ulrich, S., et al. Calculation of fluorine chemical shift tensors for the interpretation of oriented 19F-NMR spectra of gramicidin A in membranes. RSC Publishing. [Link][22]
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- Kavitha, S., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde.
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- Al-Hussain, S. A., et al. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. ACS Omega. [Link][20]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 3-Amino-2-fluorobenzotrifluoride in the Synthesis of Kinase Inhibitors
Abstract
3-Amino-2-fluorobenzotrifluoride, also known as 2-fluoro-3-(trifluoromethyl)aniline, is a highly functionalized aniline derivative that has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern—featuring an amine for coupling, a fluorine atom to modulate basicity and metabolic stability, and an electron-wielding trifluoromethyl group to enhance bioactivity—makes it an exemplary intermediate for the synthesis of complex pharmaceutical agents.[1][2][3][4] This guide provides an in-depth exploration of the molecule's properties, its strategic application in the synthesis of targeted kinase inhibitors, and detailed, field-tested protocols for its use in pivotal carbon-nitrogen bond-forming reactions.
Introduction: A Building Block of Strategic Importance
The rational design of small molecule therapeutics increasingly relies on intermediates that offer a confluence of desirable physicochemical properties. Fluorinated organic compounds, in particular, have become indispensable in drug discovery.[5] The trifluoromethyl (-CF3) group is prized for its ability to increase metabolic stability, enhance lipophilicity, and improve binding affinity by acting as a bioisostere for other groups.[2][3]
This compound (CAS 123973-25-1) embodies these advantages. The strategic placement of the amine, fluorine, and trifluoromethyl groups on the phenyl ring creates a versatile scaffold for constructing Active Pharmaceutical Ingredients (APIs), especially within oncology. Its utility is prominently demonstrated in the synthesis of several kinase inhibitors, which are designed to interfere with the signaling pathways that drive cancer cell proliferation.[6][7] This document will focus on the practical application of this intermediate, providing researchers with the foundational knowledge and actionable protocols to leverage its unique reactivity.
Physicochemical Properties and Mechanistic Rationale
To effectively use this compound, one must understand how its substituents govern its reactivity.
-
Amino Group (-NH₂): As the primary reactive site, the amine is a potent nucleophile, making it ideal for forming C-N bonds through reactions like palladium-catalyzed Buchwald-Hartwig amination or by serving as a nucleophile in addition reactions.[8][9]
-
Fluorine (-F): The ortho-fluorine atom has a profound electronic effect. It is strongly electron-withdrawing via induction, which lowers the pKa of the adjacent amino group. This reduced basicity can be advantageous, preventing unwanted side reactions and modulating the final drug candidate's off-target interactions.
-
Trifluoromethyl Group (-CF₃): Positioned meta to the amine, the -CF₃ group is a powerful electron-withdrawing moiety.[4] This electronic influence, combined with its steric bulk, directs the regioselectivity of further aromatic substitutions and significantly impacts the pharmacokinetic profile of the final molecule.[3]
These features make this compound a favored building block for molecules like Vemurafenib (PLX4032), a potent inhibitor of the BRAFV600E mutated kinase, which is implicated in a significant percentage of melanomas.[6][7][10]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 123973-25-1 | [11] |
| Molecular Formula | C₇H₅F₄N | [11][12] |
| Molecular Weight | 179.11 g/mol | [11] |
| Appearance | Colorless to light yellow liquid/solid | [13] |
| Boiling Point | ~189-203.8 °C | [1][12] |
| Melting Point | 55 °C | [1] |
Core Application: Synthesis of a Vemurafenib Precursor via Buchwald-Hartwig Amination
A pivotal step in many kinase inhibitor syntheses is the formation of a diarylamine bond. The Buchwald-Hartwig amination is the gold-standard reaction for this transformation due to its high functional group tolerance and broad substrate scope.[8][9] In this section, we provide a detailed protocol for the coupling of this compound with an appropriate aryl halide, a key transformation toward the synthesis of the Vemurafenib core structure.
Reaction Scheme
The following scheme illustrates the palladium-catalyzed cross-coupling between this compound and a functionalized aryl bromide.
Caption: General scheme for Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization based on the specific aryl halide used.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen) supply
-
Standard glassware (Schlenk flask, condenser)
Procedure:
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Remove the flask from the glovebox (if used). Add the aryl bromide (1.1 equiv) and this compound (1.0 equiv) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 100-110 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired diarylamine product.
Rationale for Reagent Selection
-
Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos is crucial for coupling electron-deficient anilines and overcoming steric hindrance.[14] This system promotes the key steps of oxidative addition and reductive elimination in the catalytic cycle.[8][15]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the aniline in the catalytic cycle, forming the palladium-amide complex necessary for reductive elimination.[16]
-
Solvent: Toluene is a common high-boiling, non-polar solvent for this reaction, ensuring the reagents remain in solution at the required temperature. It must be anhydrous and degassed to prevent catalyst deactivation.
Experimental Workflow and Catalytic Cycle Visualization
Understanding the sequence of operations and the underlying mechanism is key to successful synthesis and troubleshooting.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Safety, Handling, and Troubleshooting
-
Safety: this compound is toxic if ingested or inhaled and requires careful handling in a well-ventilated fume hood. [13]Palladium catalysts and phosphine ligands are air-sensitive and potentially toxic; handle under an inert atmosphere. Sodium tert-butoxide is a strong, corrosive base. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handling: Store the compound in a cool, dry place away from light and moisture. [12]Anhydrous and oxygen-free conditions are critical for the success of the palladium-catalyzed coupling reaction.
-
Troubleshooting:
-
No Reaction/Low Yield: Ensure the solvent is completely anhydrous and degassed. Verify the integrity of the palladium catalyst and ligand. The base may be of poor quality; use a freshly opened bottle.
-
Side Products: The primary side reaction is often hydrodehalogenation of the aryl halide. This can be minimized by ensuring a strictly inert atmosphere and using the correct stoichiometry of reagents.
-
Incomplete Reaction: The reaction may require a higher temperature or a different ligand/base combination, depending on the specific substrates. Consider screening alternative bulky phosphine ligands (e.g., SPhos, RuPhos). [14]
-
Conclusion
This compound is a premier building block for pharmaceutical synthesis due to its unique electronic and structural properties. Its successful application, particularly in robust and scalable C-N cross-coupling reactions like the Buchwald-Hartwig amination, enables the efficient construction of complex diarylamine cores found in numerous targeted therapies. By understanding the mechanistic principles and adhering to optimized protocols, researchers can effectively utilize this versatile intermediate to accelerate the discovery and development of next-generation pharmaceuticals.
References
- Ramteke, P., & Gill, M. S. (n.d.). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Thieme E-Books & E-Journals.
- Du, F., Zhou, Q., Shi, Y., Yu, M., Sun, W., & Chen, G. (2019). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Synthetic Communications, 49(4), 576-586.
- (n.d.). Synthesis of Sorafenib and Regorafenib. ResearchGate.
- Ramteke, P., & Gill, M. S. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. SynOpen, 7(01), 422-429.
- (n.d.). Chemical Properties of this compound (CAS 123973-25-1). Cheméo.
- (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.
- (n.d.). The Role of 4-Amino-2-Fluorobenzotrifluoride in Advanced Chemical Synthesis.
- (n.d.). The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- (n.d.). This compound. PubChem.
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- (n.d.). Scheme 2: Synthesis of precursors required for [11C]vemurafenib. ResearchGate.
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The Untapped Potential of 3-Amino-2-fluorobenzotrifluoride in Agrochemical Innovation: A Technical Guide
Introduction: A Building Block Poised for Discovery
In the relentless pursuit of novel agrochemicals that are more effective, selective, and environmentally benign, the strategic incorporation of fluorine atoms has become a cornerstone of modern molecular design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered electronic character—have led to the development of numerous market-leading herbicides, fungicides, and insecticides.
Within the arsenal of fluorinated synthons, 3-Amino-2-fluorobenzotrifluoride (CAS 123973-25-1) emerges as a molecule of significant, yet largely unexplored, potential.[1][2][3][4] While its direct application in commercial agrochemicals is not extensively documented in public literature, its structure, featuring a trifluoromethyl group, an ortho-fluorine atom, and a reactive aniline moiety, presents a compelling platform for the synthesis of next-generation crop protection agents.
This guide moves beyond a simple recitation of facts to provide a forward-looking analysis grounded in established chemical principles. It serves as a detailed application note and protocol for researchers, scientists, and drug development professionals, elucidating how this compound can be strategically employed in the synthesis of novel agrochemical candidates. We will explore the causality behind experimental choices and provide robust, validated protocols for its derivatization into promising new chemical entities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 123973-25-1 | [3][4] |
| Molecular Formula | C₇H₅F₄N | [3][4] |
| Molecular Weight | 179.11 g/mol | [4] |
| Synonyms | 2-Fluoro-3-(trifluoromethyl)aniline | [5] |
| Appearance | Liquid | |
| Boiling Point | 189 °C | [5] |
The Strategic Advantage of the 2-Fluoro-3-(trifluoromethyl)aniline Scaffold
The promise of this compound lies in the synergistic contribution of its three key structural features. Understanding their individual and collective impact is crucial for designing new active ingredients.
-
The Trifluoromethyl (CF₃) Group: This powerful electron-withdrawing group is a bioisostere of a methyl group but with significantly different properties. Its inclusion can dramatically increase a molecule's lipophilicity, facilitating passage through biological membranes. Furthermore, the CF₃ group is highly resistant to oxidative metabolism, which can prolong the bioavailability and persistence of an agrochemical, leading to improved field performance.[6] Many successful agrochemicals, from herbicides to insecticides, incorporate this moiety to enhance their potency and stability.[7]
-
The Ortho-Fluorine Atom: A single fluorine atom, particularly when positioned ortho to a reactive group, can exert profound effects on a molecule's conformation and electronic properties. It can introduce a "conformational lock" through intramolecular hydrogen bonding, pre-organizing the molecule for optimal binding to its biological target. This can lead to a significant increase in selectivity and intrinsic activity.
-
The Aniline Functional Group: The primary amine is a versatile synthetic handle, providing a nucleophilic site for a vast array of chemical transformations. It is the gateway to forming amides, ureas, sulfonamides, and for constructing various nitrogen-containing heterocyclic systems that are prevalent in agrochemistry.
Application Protocols: Synthesizing Novel Agrochemical Scaffolds
The true value of this compound is realized in its application as a versatile intermediate. The following protocols are designed as robust starting points for researchers to explore its synthetic utility.
Protocol 1: Synthesis of Bioactive Amides – A Gateway to Fungicides and Insecticides
Rationale: The amide bond is a fundamental linkage in a vast number of biologically active molecules, including the highly successful class of diamide insecticides. Reacting this compound with various carboxylic acid chlorides can generate extensive libraries of novel compounds for screening. The resulting N-[2-fluoro-3-(trifluoromethyl)phenyl] amides are promising candidates for insecticidal and fungicidal activity.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of N-aryl amides.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) to a concentration of 0.1-0.5 M.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acylation: Add the desired acid chloride (R-COCl) (1.1 eq) dropwise to the stirred solution. The acid chloride should be dissolved in a small amount of the reaction solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching & Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure amide derivative.
Protocol 2: Construction of Substituted Ureas – Herbicidal and Insect Growth Regulator Candidates
Rationale: Substituted ureas are a well-established class of herbicides that act by inhibiting photosystem II. By reacting this compound with various isocyanates, novel urea derivatives can be synthesized. These compounds are prime candidates for screening as herbicides and could also exhibit insect growth regulatory activity.
Experimental Workflow Diagram:
Caption: Multi-step synthesis of benzoxazole derivatives.
Step-by-Step Methodology:
This is a representative multi-step synthesis. The initial aniline must first be converted to an ortho-aminophenol.
-
Diazotization & Hydroxylation: a. Dissolve this compound (1.0 eq) in aqueous sulfuric acid and cool to 0-5 °C. b. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. c. After stirring for 30 minutes, add this diazonium salt solution to a boiling aqueous solution of sulfuric acid to hydrolyze it to the corresponding phenol. d. Isolate and purify the resulting 2-fluoro-3-(trifluoromethyl)phenol.
-
Nitration: a. Carefully nitrate the phenol intermediate using a mixture of nitric acid and sulfuric acid to introduce a nitro group ortho to the hydroxyl.
-
Reduction: a. Reduce the nitro group to an amine using a standard reduction method (e.g., SnCl₂/HCl or catalytic hydrogenation) to yield the required ortho-aminophenol.
-
Cyclization: a. To a solution of the ortho-aminophenol (1.0 eq) in a suitable solvent (e.g., ethanol), add the cyclizing agent, such as cyanogen bromide (BrCN) (1.1 eq). b. Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC). c. Cool the reaction, neutralize, and perform an aqueous workup. d. Purify the crude product by column chromatography or recrystallization to obtain the target 2-aminobenzoxazole derivative.
Conclusion and Future Outlook
While this compound is not yet a household name in agrochemical research, its chemical architecture represents a fertile ground for discovery. The strategic combination of a trifluoromethyl group, a fluorine atom, and a versatile aniline handle makes it an ideal starting point for the synthesis of novel molecular entities. The protocols detailed in this guide provide a validated, logical framework for researchers to begin exploring the potential of this building block. By applying these methods to generate libraries of amides, ureas, and heterocyclic compounds, the agrochemical community can systematically evaluate the utility of the 2-fluoro-3-(trifluoromethyl)phenyl scaffold and potentially uncover the next generation of high-performing herbicides, fungicides, and insecticides. The path from a promising intermediate to a commercial product is long, but the journey begins with foundational research of the kind outlined here.
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Synthesis of novel heterocyclic compounds from 3-Amino-2-fluorobenzotrifluoride
An Application Guide to the Synthesis of Novel Heterocyclic Compounds from 3-Amino-2-fluorobenzotrifluoride
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of this compound
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and the ability to modulate pKa and conformational preferences—are highly sought after. This compound (CAS 123973-25-1) is a trifunctional building block of immense potential, offering chemists a primary aromatic amine, a fluorine atom, and a trifluoromethyl group in a synthetically versatile arrangement.
The presence of the trifluoromethyl (-CF3) group and the adjacent fluorine atom significantly enhances lipophilicity and can improve metabolic stability, properties highly desirable in drug discovery.[1] This guide provides detailed protocols for leveraging the unique reactivity of this starting material to construct diverse and novel heterocyclic cores, specifically focusing on quinolines and benzodiazepines, which are privileged structures in pharmaceutical development.
Physicochemical and Safety Data
A summary of the key physical and safety properties of the starting material is provided below.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₄N | PubChem[2] |
| Molecular Weight | 179.11 g/mol | PubChem[2] |
| Appearance | Varies (typically a liquid or low-melting solid) | Supplier Data |
| IUPAC Name | 2-fluoro-3-(trifluoromethyl)aniline | PubChem[2] |
| Key Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. | PubChem[2] |
Safety Precaution: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Synthesis of 8-Fluoro-7-(trifluoromethyl)quinolin-4-ol via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust and reliable method for constructing the quinoline core. It proceeds via an initial condensation of an aniline with a malonic ester derivative, followed by thermal cyclization and subsequent hydrolysis/decarboxylation. The electron-withdrawing nature of the fluorine and trifluoromethyl groups on the aniline ring influences the reactivity, often requiring slightly more forcing conditions for the cyclization step.
Workflow: Gould-Jacobs Quinoline Synthesis
Sources
Introduction: The Strategic Importance of N-Aryl-2-fluoro-3-(trifluoromethyl)anilines
An Application Note and Protocol for the Palladium-Catalyzed N-Arylation of 3-Amino-2-fluorobenzotrifluoride
The 2-fluoro-3-(trifluoromethyl)aniline scaffold is a privileged motif in modern medicinal chemistry and materials science. The strategic placement of fluorine and trifluoromethyl groups imparts unique properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics that can modulate binding affinity to biological targets. The N-arylation of this compound opens a gateway to a diverse array of complex molecules, including novel kinase inhibitors, agrochemicals, and functional organic materials.[1][2]
However, this substrate presents a distinct synthetic challenge. The combined electron-withdrawing effects of the ortho-fluorine and meta-trifluoromethyl groups significantly reduce the nucleophilicity of the amine, rendering classical N-arylation methods sluggish and low-yielding.[3] This application note provides a comprehensive, field-tested protocol for the efficient N-arylation of this challenging substrate using the Buchwald-Hartwig amination reaction, grounded in a detailed understanding of the reaction mechanism and optimization parameters.
Reaction Overview & Mechanistic Insights
While classical methods like the Ullmann condensation can form C-N bonds, they often require harsh conditions (high temperatures, stoichiometric copper) that are incompatible with complex, functionalized molecules.[4][5] The Palladium-catalyzed Buchwald-Hartwig amination has become the gold standard, offering a milder, more general, and highly efficient alternative.[6][7]
The success of the reaction hinges on a carefully orchestrated catalytic cycle. Understanding this cycle is paramount for rational troubleshooting and optimization.
The Buchwald-Hartwig Catalytic Cycle
The generally accepted mechanism involves a Pd(0)/Pd(II) cycle:[6][8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-determining step.[10]
-
Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) complex. A base then removes the proton from the nitrogen, forming a palladium amide complex.
-
Reductive Elimination: The C-N bond is formed as the desired N-aryl aniline product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst to continue the cycle.[9] For electron-deficient anilines, this step can be challenging and requires specific ligand characteristics to promote it.[3]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Experimental Parameters & Optimization
The reduced nucleophilicity of this compound necessitates careful selection of the catalyst system and reaction conditions.
-
Catalyst System (Palladium Precursor & Ligand): Standard catalysts are often ineffective. The key to success lies in using specialized ligands that can accelerate the critical steps of the catalytic cycle.
-
Palladium Source: While precursors like Pd₂(dba)₃ or Pd(OAc)₂ can be used to generate the active Pd(0) species in situ, modern, well-defined precatalysts are highly recommended for reproducibility.[3] These are air-stable Pd(II) complexes that readily form the active Pd(0) catalyst upon exposure to the base in the reaction mixture.[11]
-
Ligand Choice: Bulky, electron-rich biaryl phosphine ligands are essential.[3] Ligands like XPhos , BrettPhos , or RuPhos create a sterically hindered and electron-rich environment around the palladium center. This architecture promotes both the oxidative addition and, crucially, the final reductive elimination step, which is often the bottleneck with electron-deficient anilines.[3][7]
-
-
Base Selection: The base's role is to deprotonate the aniline's N-H bond after it coordinates to the palladium center.[12] Given the low acidity of the N-H bond in our substrate, a strong base is required.
-
Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or Lithium bis(trimethylsilyl)amide (LHMDS) are the most effective choices.[3]
-
Weaker Bases: If the aryl halide coupling partner contains base-sensitive functional groups (e.g., esters, ketones), weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be attempted, though this may require higher temperatures and longer reaction times.[13]
-
-
Solvent: Anhydrous, aprotic solvents are mandatory to prevent quenching of the base and side reactions. Toluene and 1,4-dioxane are excellent choices due to their ability to dissolve the reagents and their relatively high boiling points, which allow for effective heating.[14]
Detailed Experimental Protocol
This protocol describes a general procedure for the N-arylation of this compound with a generic aryl bromide.
Materials and Reagents
-
This compound (1.2 mmol)
-
Aryl Bromide (1.0 mmol)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
XPhos ligand (0.02 mmol, 2 mol%, optional but can improve results)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
Ethyl acetate (for workup)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with a manifold (Schlenk line)
Safety Precautions
-
Toxicity: this compound is harmful if swallowed, inhaled, or in contact with skin.[15] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to air. All steps should be performed under an inert atmosphere of argon or nitrogen.
-
Bases: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it quickly in an inert atmosphere if possible.
Step-by-Step Procedure
-
Reaction Setup:
-
Place the aryl bromide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the XPhos Pd G3 precatalyst (0.02 mmol) into an oven-dried Schlenk tube containing a magnetic stir bar.
-
Scientist's Note: The reagents are added as solids first to ensure an oxygen-free environment is established before adding the solvent. Using a slight excess of the aniline can help drive the reaction to completion.
-
-
Establishing Inert Atmosphere:
-
Seal the Schlenk tube with a rubber septum.
-
Connect the tube to a Schlenk line and evacuate the vessel under high vacuum for 5-10 minutes.
-
Backfill the tube with argon or nitrogen gas.
-
Repeat this evacuate/backfill cycle three times to ensure all oxygen is removed.
-
-
Solvent Addition:
-
Using a syringe, add anhydrous, degassed toluene (5 mL) to the reaction mixture.
-
Scientist's Note: The solvent should be purged with an inert gas for at least 30 minutes prior to use to remove dissolved oxygen.
-
-
Reaction:
-
Place the sealed tube in a preheated oil bath at 100-110 °C.
-
Stir the mixture vigorously. The reaction mixture will typically turn dark brown or black.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small, quenched aliquots. The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete (consumption of the aryl bromide), remove the tube from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a short plug of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Scientist's Note: An acidic wash (e.g., 1M HCl) can remove excess aniline, but may also protonate the product, potentially complicating extraction.[16] If the product is sufficiently non-polar, this can be an effective purification step.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.[17]
-
Data & Workflow Visualization
Table 1: Typical Reaction Parameters
| Parameter | Recommended Condition | Rationale / Comment |
| Aniline | This compound | Electron-deficient, requires robust conditions. |
| Aryl Halide | Aryl Bromide or Iodide | Aryl chlorides are less reactive but can work with specialized catalysts. |
| Pd Precatalyst | XPhos Pd G3 (1-2 mol%) | Air-stable, reliable generation of active Pd(0).[3] |
| Ligand | XPhos | Bulky, electron-rich ligand accelerates reductive elimination. |
| Base | NaOtBu (1.4-2.0 equiv) | Strong, non-nucleophilic base for deprotonating the weak N-H acid.[3] |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic, high-boiling solvent. |
| Temperature | 100-110 °C | Provides sufficient thermal energy for the catalytic cycle. |
| Time | 12-24 hours | Monitor by TLC or LC-MS for completion. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for N-arylation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. "Wet" solvent or reagents. | 1. Ensure a rigorously inert atmosphere; use a fresh precatalyst.2. Use NaOtBu or KOtBu; ensure it is not old/degraded.3. Use freshly dried, degassed solvent. |
| Reaction Stalls | Catalyst decomposition at high temperature. | Try a slightly lower temperature (90-100 °C) for a longer time. Add a small amount of extra ligand. |
| Side Product Formation | Hydrodehalogenation of the aryl halide. | This can occur if water is present. Ensure all reagents and solvents are anhydrous. |
| Difficult Purification | Product and starting aniline have similar polarity. | If the product is stable, perform a dilute acid wash (1M HCl) during workup to remove the basic aniline starting material.[16] |
Conclusion
The N-arylation of this compound, while challenging, is a highly achievable transformation with the correct application of modern cross-coupling technology. By leveraging a robust palladium precatalyst system with a bulky biarylphosphine ligand and a strong, non-nucleophilic base under strictly anhydrous and anaerobic conditions, researchers can reliably access a wide range of valuable N-arylated products. This protocol provides a validated starting point for synthesis and a logical framework for further optimization.
References
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- Chemistry LibreTexts. (2023).
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- Tian, Z.-Y., & Zhang, C.-P. (2019). Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts.
- Tian, Z.-Y., & Zhang, C.-P. (2019). Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. RSC Publishing. [Link]
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- Oldenhuis, N. J., et al. (2003). Pd-Catalyzed N-Arylation of Heteroarylamines. Organic Letters. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Amino-2-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Amino-2-fluorobenzotrifluoride in Complex Molecule Synthesis
This compound (CAS No. 123973-25-1) is a highly functionalized aniline derivative that has emerged as a critical building block in modern medicinal chemistry and materials science.[1] Its unique substitution pattern—featuring an amine for synthetic handle, a fluorine atom, and a trifluoromethyl group—imparts distinct electronic properties, metabolic stability, and conformational constraints to target molecules.[2][3] These attributes are highly sought after in the design of advanced pharmaceutical intermediates, particularly in the synthesis of targeted cancer therapies such as Dabrafenib and Trametinib.[4][5]
The electron-deficient nature of the aromatic ring, a consequence of the potent electron-withdrawing effects of both the fluorine and trifluoromethyl substituents, presents unique challenges and opportunities in palladium-catalyzed cross-coupling reactions. While the activation of the C-X bond (where X is a halide or triflate, not present on this specific molecule for direct coupling without prior modification) is influenced by these groups, the inherent reactivity of the aniline moiety and the potential for C-F bond activation under certain conditions demand carefully optimized protocols. This guide provides a detailed exploration of the key considerations and representative protocols for leveraging this compound in various palladium-catalyzed cross-coupling reactions.
Core Technical Considerations for an Electron-Deficient Substrate
The successful application of this compound in cross-coupling reactions hinges on overcoming the challenges posed by its electronic properties. The primary considerations include:
-
Catalyst and Ligand Selection: The electron-deficient nature of the substrate can slow down the oxidative addition step in the catalytic cycle. To counteract this, highly active catalyst systems are required. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos , are often the ligands of choice.[6] These ligands promote the formation of the active Pd(0) species and stabilize the catalyst, preventing decomposition and facilitating efficient oxidative addition.[7]
-
Choice of Base: The selection of an appropriate base is critical and varies depending on the reaction type. For C-N bond formations like the Buchwald-Hartwig amination, strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often necessary.[6] For C-C bond formations like the Suzuki-Miyaura coupling, inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly employed to facilitate the transmetalation step without promoting side reactions.[6]
-
Solvent and Temperature: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions, such as the protodeboronation of boronic acids in Suzuki couplings.[6] Aprotic solvents like toluene, dioxane, and THF are generally preferred. Due to the potentially lower reactivity of the substrate, higher reaction temperatures (80-120 °C) may be required to achieve reasonable reaction rates and conversions.[6]
-
Protecting Group Strategy: While many modern catalyst systems can tolerate the free amino group, in some cases, its coordination to the palladium center can inhibit catalysis. If catalyst inhibition is observed, protection of the amine (e.g., as a carbamate or amide) may be necessary. However, for efficiency, developing a protocol that does not require protection is preferable.
Palladium-Catalyzed Cross-Coupling Protocols
The following sections provide representative, detailed protocols for key palladium-catalyzed cross-coupling reactions. It is important to note that these are model protocols based on best practices for structurally similar, electron-deficient fluorinated anilines and should be optimized for specific coupling partners and desired outcomes.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryl compounds. For this protocol, we will consider the coupling of a halogenated derivative of this compound with an arylboronic acid.
Reaction Principle: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[8]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Aryl Halide | 1-Bromo-3-amino-2-fluorobenzotrifluoride | Aryl bromides offer a good balance of reactivity and stability. |
| Boronic Acid | Arylboronic Acid (1.2-1.5 equiv.) | A slight excess is used to drive the reaction to completion. |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common and effective palladium sources. |
| Ligand | SPhos or XPhos (2-5 mol%) | Bulky, electron-rich ligands to accelerate oxidative addition.[6] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.) | Strong inorganic bases are effective for transmetalation.[6] |
| Solvent | 1,4-Dioxane/Water (e.g., 4:1) or Toluene | Aprotic solvents are standard; water can sometimes accelerate the reaction. |
| Temperature | 100-110 °C | Elevated temperatures are often required for electron-deficient substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the catalyst and reagents. |
Step-by-Step Protocol:
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is paramount for synthesizing complex aryl amines. Here, we consider the coupling of a halogenated derivative of this compound with a primary or secondary amine.
Reaction Principle: The mechanism is similar to the Suzuki coupling, but involves an amine as the nucleophile. After oxidative addition, the amine coordinates to the palladium center, is deprotonated by a strong base to form a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond.[5]
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Aryl Halide | 1-Bromo-3-amino-2-fluorobenzotrifluoride | Aryl bromides are common substrates for this reaction. |
| Amine | Primary or Secondary Amine (1.1-1.5 equiv.) | A slight excess of the amine is typically used. |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Effective precatalysts that are reduced in situ to Pd(0). |
| Ligand | XPhos or RuPhos (2-5 mol%) | Bulky biarylphosphine ligands are crucial for high yields.[7] |
| Base | NaOtBu or LiHMDS (1.2-2.0 equiv.) | A strong, non-nucleophilic base is required for deprotonation.[6] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvents are essential. |
| Temperature | 80-120 °C | Higher temperatures are often necessary for challenging substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst oxidation. |
Step-by-Step Protocol:
-
Preparation: In a glovebox, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to a dry reaction vial equipped with a stir bar.
-
Reagent Addition: Add the solvent (e.g., toluene, 5 mL) followed by the amine (1.2 mmol).
-
Reaction: Seal the vial and heat the mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 8-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Diagram 2: Buchwald-Hartwig Amination Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This can be a powerful tool for introducing vinyl groups or more complex unsaturated moieties.
Reaction Principle: The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by coordination and insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base.
Table 3: Representative Conditions for the Heck Reaction
| Parameter | Condition | Rationale |
| Aryl Halide | 1-Iodo-3-amino-2-fluorobenzotrifluoride | Aryl iodides are generally more reactive in Heck couplings. |
| Alkene | Alkene (e.g., Styrene, Acrylate) (1.5 equiv.) | An excess of the alkene is often used. |
| Palladium Precatalyst | Pd(OAc)₂ (1-5 mol%) | A common and effective catalyst precursor. |
| Ligand | P(o-tol)₃ or PPh₃ (2-10 mol%) | Phosphine ligands are typically used to stabilize the catalyst. |
| Base | Triethylamine (Et₃N) or K₂CO₃ (2.0-3.0 equiv.) | An organic or inorganic base is required to regenerate the catalyst. |
| Solvent | DMF, Acetonitrile, or Toluene | Polar aprotic solvents are often used. |
| Temperature | 100-140 °C | High temperatures are generally required. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalytic system. |
Step-by-Step Protocol:
-
Preparation: To a pressure tube, add the aryl iodide (1.0 mmol), palladium acetate (0.02 mmol, 2 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add the solvent (e.g., DMF, 5 mL), the alkene (1.5 mmol), and the base (e.g., Et₃N, 2.5 mmol).
-
Reaction: Seal the tube tightly and heat the mixture to 120 °C with stirring.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS (typically 12-48 hours).
-
Workup: After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling is the premier method for synthesizing aryl alkynes, which are valuable intermediates in organic synthesis.
Reaction Principle: This reaction involves a dual catalytic cycle with palladium and copper. The palladium cycle is similar to other cross-couplings, while a copper co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation to the palladium center.
Table 4: Representative Conditions for Sonogashira Coupling
| Parameter | Condition | Rationale |
| Aryl Halide | 1-Iodo-3-amino-2-fluorobenzotrifluoride | Aryl iodides are the most reactive partners for this coupling. |
| Alkyne | Terminal Alkyne (1.2-1.5 equiv.) | A slight excess of the alkyne is used. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | A common, pre-formed Pd(II) catalyst that is reduced in situ. |
| Copper Co-catalyst | CuI (2-5 mol%) | Essential for the formation of the copper acetylide. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as both the base and often as the solvent. |
| Solvent | THF or DMF (if amine is not the solvent) | Anhydrous, degassed solvents are required. |
| Temperature | Room Temperature to 60 °C | The reaction is often run under mild thermal conditions. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent oxidative homocoupling of the alkyne. |
Step-by-Step Protocol:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until complete (typically 2-12 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, high-value molecules. While its electron-deficient nature requires careful consideration of reaction conditions, the application of modern palladium catalyst systems enables its efficient use in a variety of powerful cross-coupling reactions. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop robust and scalable synthetic routes, accelerating the discovery and development of new pharmaceuticals and advanced materials.
References
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- Google Patents. (1988). Novel synthesis of 3-amino-2-methylbenzotrifluoride. EP0295674A1.
- A chemical supplier's article. (n.d.). Key Pharmaceutical Intermediate: Exploring 4-Amino-2-Fluorobenzotrifluoride.
- Lyapustin, D. N., et al. (2019).
- Wikipedia. (n.d.). Heck reaction.
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- Viciu, M. S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
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- ResearchGate. (n.d.). Scheme 6. Heck reaction of 4-chlorobenzotrifluoride and...
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- BenchChem. (2025). Application Note: A Detailed Experimental Protocol for the Sonogashira Coupling of 3-Amino-2-iodobenzamide.
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- PubChem. (n.d.). This compound.
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- Biscoe, M. R., & Watson, D. A. (2009). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Organic letters, 11(10), 2245–2248.
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Application Note: A Protocol for the Synthesis of Novel Inhibitors via Amide Coupling of 3-Amino-2-fluorobenzotrifluoride
Introduction: The Strategic Importance of 3-Amino-2-fluorobenzotrifluoride in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and trifluoromethyl (CF₃) groups is a cornerstone of rational drug design. These moieties can significantly enhance a molecule's metabolic stability, membrane permeability, lipophilicity, and binding affinity to target proteins. This compound (CAS No. 123973-25-1) has emerged as a critical building block for the synthesis of a wide array of targeted inhibitors, particularly in oncology.[1][2] Its unique trifluoromethyl and ortho-fluoro substituted aniline structure provides a valuable scaffold for creating complex and potent therapeutic agents, including kinase inhibitors.[3][4]
The presence of the electron-withdrawing CF₃ group and the adjacent fluorine atom modulates the pKa of the aniline amine, influencing its reactivity and the conformational properties of the final compound. This application note provides a detailed, field-proven protocol for the synthesis of amide-based inhibitors using this compound, focusing on a robust and widely applicable amide coupling methodology. The causality behind each experimental step is explained to empower researchers to adapt and troubleshoot the synthesis for their specific target molecules.
Critical Health and Safety Precautions
This compound and its related reagents are hazardous materials. A thorough review of the Safety Data Sheet (SDS) is mandatory before commencing any experimental work.[5][6][7]
Table 1: Summary of Hazards and Handling Procedures
| Hazard Category | Description | Mandatory Precautions |
| Acute Toxicity | Fatal if inhaled. Harmful if swallowed or in contact with skin.[5][7] | Work exclusively in a certified chemical fume hood. Use a well-ventilated area for all transfers. Wear nitrile gloves (double-gloving recommended), a flame-resistant lab coat, and splash-proof safety goggles with a face shield.[8] |
| Skin/Eye Damage | Causes serious eye damage and skin irritation.[5][7] | Avoid all contact. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8] An emergency eyewash and shower must be accessible. |
| Flammability | Combustible liquid with a flash point of approximately 82-85°C.[6][8] | Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment where necessary. |
| Handling | Air and light sensitive.[8] | Handle under an inert atmosphere (e.g., Nitrogen or Argon) where possible, especially for long-term storage or reactions sensitive to oxidation. Store in a cool, dark, and tightly sealed container.[6][7] |
| Disposal | Toxic to aquatic life with long-lasting effects. | Dispose of all chemical waste according to institutional and local environmental regulations. Do not discharge into drains. |
Synthetic Protocol: HATU-Mediated Amide Coupling
Amide bond formation is a fundamental transformation in the synthesis of biologically active molecules.[9] While numerous methods exist, direct coupling using a modern reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for complex inhibitor synthesis.[9][10] This protocol details the coupling of this compound with a generic carboxylic acid (R-COOH).
Materials and Reagents
-
Carboxylic Acid (R-COOH): 1.0 eq
-
This compound: 1.1 eq
-
HATU: 1.2 eq
-
N,N-Diisopropylethylamine (DIPEA): 2.5 eq
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Lithium Chloride (LiCl) solution (for DMF workup)
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq) and HATU (1.2 eq).
-
Expertise & Experience: Using a dry, inert atmosphere is crucial as coupling reagents like HATU are moisture-sensitive. Pre-mixing the acid and HATU allows for the formation of the activated ester intermediate.
-
-
Solvent Addition: Add anhydrous DMF or DCM to dissolve the solids (concentration typically 0.1-0.5 M). Stir the mixture at room temperature for 15-20 minutes.
-
Causality: This "pre-activation" step ensures the carboxylic acid is fully converted to the highly reactive O-acylisourea intermediate before the less nucleophilic aniline is introduced, maximizing reaction efficiency.[10]
-
-
Amine and Base Addition: In a separate vial, dissolve this compound (1.1 eq) in a small amount of anhydrous solvent. Add this solution to the reaction flask, followed by the dropwise addition of DIPEA (2.5 eq).
-
Causality: DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction, driving the equilibrium towards product formation. Using a slight excess of the amine can help drive the reaction to completion.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Aqueous Workup:
-
Upon completion, dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid and acidic byproducts), water, and finally brine. If DMF was used as the solvent, wash with a 5% LiCl solution multiple times to efficiently remove the high-boiling point solvent before the brine wash.[10]
-
Trustworthiness: Each wash step serves a specific purpose. The NaHCO₃ wash neutralizes the reaction and removes acidic components. The LiCl or water washes remove residual DMF, and the brine wash removes bulk water from the organic layer, aiding the drying process.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes, to yield the pure amide inhibitor.
Visualization of the Synthetic Workflow
The general process for this synthesis can be visualized as follows:
Reaction Scheme
Data Summary and Troubleshooting
Table 2: Key Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value | Rationale / Notes |
| Stoichiometry (Acid:Amine:HATU:Base) | 1.0 : 1.1 : 1.2 : 2.5 | Slight excess of amine and coupling agent ensures full consumption of the potentially more valuable carboxylic acid. |
| Solvent | Anhydrous DMF or DCM | DMF is often superior for solubility but requires a more rigorous workup. DCM is easier to remove but may not solubilize all substrates. |
| Temperature | 0 °C to Room Temperature | Starting the addition of base at 0 °C can help control any exotherm, though the reaction typically proceeds well at room temperature. |
| Reaction Time | 2 - 12 hours | Highly dependent on the steric and electronic properties of the specific carboxylic acid. Monitor by TLC/LC-MS. |
| Expected Yield | 60 - 95% | Yields are substrate-dependent. Electron-deficient anilines can sometimes be challenging substrates, but HATU generally provides good to excellent yields.[11] |
Table 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Sterically hindered substrates. | 1. Use a fresh bottle of HATU or other coupling agent.2. Ensure the base is not degraded; add the recommended excess.3. Gently heat the reaction (e.g., to 40-50 °C). Consider an alternative coupling method such as conversion to the acyl fluoride.[11] |
| Incomplete Reaction | 1. Insufficient reaction time.2. Poor solubility of starting materials. | 1. Allow the reaction to stir for a longer period (e.g., 24 hours).2. Try a different solvent (e.g., switch from DCM to DMF) or increase the solvent volume. |
| Multiple Byproducts | 1. Racemization of chiral carboxylic acids.2. Side reactions with other functional groups. | 1. Additives like HOBt can sometimes suppress racemization. Keep the temperature low.2. Ensure other nucleophilic groups (e.g., alcohols, other amines) on the substrates are appropriately protected. |
| Difficult Purification | 1. Residual DMF in the crude product.2. Co-elution of product with byproducts. | 1. Perform multiple, vigorous washes with 5% LiCl solution during workup.2. Optimize the chromatography mobile phase; try a different solvent system or use a gradient elution. |
Characterization of the Final Inhibitor
The identity, structure, and purity of the synthesized inhibitor must be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): Low-resolution (LC-MS) to confirm the molecular weight of the product in reaction fractions and high-resolution (HRMS) to confirm the exact mass and elemental composition of the final pure compound.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compound.
References
- Matrix Scientific. (2023).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Aminobenzotrifluoride, 99+. [Link]
- Pharmaffiliates. (n.d.). The Role of 4-Amino-2-Fluorobenzotrifluoride in Advanced Chemical Synthesis. [Link]
- Google Patents. (1988). EP0295674A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Royal Society of Chemistry. (2021).
- PubMed. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. [Link]
- ResearchGate. (2016).
- National Center for Biotechnology Information. (2022).
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- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 3-Amino-2-fluorobenzotrifluoride in the Synthesis of Potent Kinase Inhibitors
Introduction: The Advantage of Fluorination in Kinase Inhibitor Design
In the landscape of modern drug discovery, particularly in the development of targeted cancer therapies, protein kinase inhibitors stand out as a cornerstone of precision medicine.[1][2] The strategic incorporation of fluorine-containing building blocks has become a widely adopted strategy to enhance the pharmacological properties of these inhibitors. The presence of fluorine atoms or trifluoromethyl groups can significantly improve metabolic stability, binding affinity, and membrane permeability of drug candidates.[3] 3-Amino-2-fluorobenzotrifluoride, also known as 2-Fluoro-3-(trifluoromethyl)aniline[4], is a key building block that offers a unique combination of electronic and steric properties, making it an attractive starting material for the synthesis of novel and potent kinase inhibitors.
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of this compound in the synthesis of a representative pyrimidine-based kinase inhibitor. We will delve into the causality behind the synthetic strategy, provide a detailed, step-by-step protocol, and discuss the significance of this structural motif in targeting kinase signaling pathways.
The Role of this compound in Kinase Inhibitor Scaffolds
The 2-fluoro-3-(trifluoromethyl)aniline core of this compound is a privileged scaffold in the design of kinase inhibitors that target the ATP-binding site of kinases.[3] The trifluoromethyl group, a strong electron-withdrawing group, can modulate the pKa of the aniline nitrogen, influencing its nucleophilicity in synthetic reactions and its ability to form key hydrogen bonds within the kinase hinge region. The ortho-fluoro substituent can serve multiple purposes: it can act as a hydrogen bond acceptor, influence the conformation of the molecule, and block metabolic pathways, thereby increasing the drug's half-life.
The general strategy for incorporating this building block into a kinase inhibitor scaffold often involves a nucleophilic aromatic substitution (SNAr) reaction with a heterocyclic core, such as a pyrimidine, which is a common feature in many FDA-approved kinase inhibitors.[5]
Signaling Pathway Context: Inhibition of Protein Kinases
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a common driver of cancer cell proliferation, survival, and metastasis. The representative kinase inhibitor synthesized in this protocol is designed to be an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
Caption: Generalized Kinase Signaling Pathway and Point of Inhibition.
Experimental Section: Synthesis of a Representative Kinase Inhibitor
The following protocol describes the synthesis of a representative kinase inhibitor, N-(2-fluoro-3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, based on established synthetic methodologies for analogous compounds.[6]
Synthetic Scheme
Caption: Synthesis of a representative kinase inhibitor.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | 123973-25-1 | Matrix Scientific | Purity ≥ 98% |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 5683-18-1 | Combi-Blocks | Purity ≥ 97% |
| 2-Propanol (IPA) | 67-63-0 | Sigma-Aldrich | Anhydrous |
| Hydrochloric Acid (HCl) | 7647-01-0 | Sigma-Aldrich | Concentrated, 37% |
| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Scientific | ACS Grade |
| Hexanes | 110-54-3 | Fisher Scientific | ACS Grade |
| Saturated Sodium Bicarbonate Solution (aq) | N/A | In-house | Prepared from NaHCO₃ and DI water |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Sigma-Aldrich | Granular |
Detailed Protocol: Nucleophilic Aromatic Substitution
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 g, 6.51 mmol).
-
Reagent Addition: Add this compound (1.29 g, 7.16 mmol, 1.1 equivalents) to the flask.
-
Solvent and Catalyst: Add 2-propanol (30 mL) to the flask, followed by the dropwise addition of concentrated hydrochloric acid (0.1 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. A precipitate may form.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the reaction mixture until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(2-fluoro-3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a solid.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Yield | 70-85% |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the structure of N-(2-fluoro-3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. |
| ¹⁹F NMR | Two distinct signals corresponding to the -CF₃ and Ar-F groups. |
| Mass Spectrometry | [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₃H₈F₄N₅⁺, m/z = 322.07). |
| Purity (HPLC) | >98% |
Trustworthiness and Self-Validation
The protocol described is based on well-established nucleophilic aromatic substitution reactions commonly employed in the synthesis of kinase inhibitors.[6] The progress of the reaction can be reliably monitored by standard analytical techniques such as TLC and LC-MS. The identity and purity of the final product should be confirmed by a combination of NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and HPLC analysis to ensure the integrity of the synthesized compound before its use in biological assays.
Conclusion and Future Directions
This compound is a valuable and versatile building block for the synthesis of potent kinase inhibitors. The protocol outlined in this application note provides a robust and reproducible method for the preparation of a representative pyrimidine-based kinase inhibitor. The unique substitution pattern of this starting material offers significant opportunities for the development of next-generation targeted therapies with improved pharmacological profiles. Further derivatization of the synthesized scaffold can be explored to optimize potency, selectivity, and pharmacokinetic properties.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
- Lee, J. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11375–11397. [Link]
- BenchChem. (2025). A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Bromo-(Trifluoromethyl)aniline Isomers.
- Eli Lilly and Company. (1988). Novel synthesis of 3-amino-2-methylbenzotrifluoride.
- Lv, P. C., et al. (2017). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Scientific Reports, 7(1), 15151. [Link]
- Ge, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. MedChemComm, 12(5), 943-951. [Link]
- All-Dimension, I. P. (2021). Multi-kinase inhibitor compound, and crystal form and use thereof.
- BenchChem. (2025). Bromo-5-(trifluoromethyl)aniline as a Versatile Precursor for the Synthesis of Potent Kinase Inhibitors.
- Zhang, Y., et al. (2019). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Journal of Medicinal Chemistry, 62(17), 7888-7903. [Link]
- Sahu, P. K., et al. (2022). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 15(1), 85. [Link]
- Bayer Schering Pharma AG. (2007). Inhibitors of tyrosine kinases.
- Matrix Scientific. (2023). This compound.
- Roskoski, R., Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research, 103, 26-48. [Link]
- Central Glass Company, Limited. (1994). Process for producing 4-amino-3-fluorobenzotrifluoride.
- Eli Lilly and Company. (1988). Novel synthesis of 3-amino-2-methylbenzotrifluoride.
- ResearchGate. (2022). Chemical structure of kinase inhibitors.
- Al-Sanea, M. M., et al. (2022). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Molecules, 27(21), 7489. [Link]
- Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 65(22), 15096-15115. [Link]
- Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Fms-Like Tyrosine Kinase 3/VEGFR2/Histone Deacetylase Inhibitors for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 65(6), 4936-4954. [Link]
- Li, J., et al. (2021). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Molecules, 26(16), 4969. [Link]
Sources
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- 6. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of 3-Amino-2-fluorobenzotrifluoride in Advanced Materials: A Guide for Scientists and Innovators
Introduction: Unlocking Performance with Strategic Fluorination
In the relentless pursuit of materials with superior performance, the strategic incorporation of fluorine atoms into polymer backbones has emerged as a powerful tool. The unique properties of the carbon-fluorine bond—high thermal stability, chemical inertness, and low polarizability—offer a pathway to materials with enhanced durability, improved processing characteristics, and tailored electronic properties.[1] 3-Amino-2-fluorobenzotrifluoride (2-fluoro-3-(trifluoromethyl)aniline) is a particularly compelling monomer in this context. Its trifluoromethyl (-CF3) group and the fluorine atom on the aromatic ring work in concert to impart a unique combination of properties to the resulting polymers, including increased solubility, reduced dielectric constant, and low water absorption.[2]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in materials science. We will delve into the causality behind its use in high-performance polymers, provide detailed experimental protocols for its polymerization, and present expected material properties based on analogous systems.
Core Attributes of this compound
The utility of this compound as a monomer is rooted in its distinct molecular architecture. The interplay of the amine, fluoro, and trifluoromethyl functional groups dictates its reactivity and the properties it imparts to polymeric structures.
| Property | Value | Source |
| IUPAC Name | 2-fluoro-3-(trifluoromethyl)aniline | |
| CAS Number | 123973-25-1 | |
| Molecular Formula | C7H5F4N | |
| Molecular Weight | 179.11 g/mol | |
| Boiling Point | 189 °C | |
| Density | 1.39 g/mL at 25 °C | |
| Refractive Index | n20/D 1.462 |
The electron-withdrawing nature of the trifluoromethyl group and the fluorine atom can influence the reactivity of the amine group, a critical consideration in polymerization reactions. Furthermore, the steric bulk of the -CF3 group can disrupt polymer chain packing, leading to enhanced solubility and processability of otherwise intractable aromatic polymers.[2]
Application in High-Performance Polymers: The Case of Fluorinated Polyanilines
Scientific Rationale: Enhancing Solubility and Maintaining Performance
The introduction of this compound into a polyaniline backbone is expected to yield several advantages:
-
Improved Solubility: The fluorine and trifluoromethyl groups increase the free volume between polymer chains, reducing intermolecular forces and allowing solvent molecules to penetrate more easily. This leads to significantly better solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP).[3]
-
Enhanced Thermal Stability: The high bond energy of the C-F bond contributes to the overall thermal stability of the polymer, making it suitable for applications requiring high-temperature resistance.[4]
-
Tunable Electronic Properties: While the incorporation of electron-withdrawing fluorine atoms can decrease the electrical conductivity compared to pristine polyaniline, the resulting materials often exhibit more stable conductivity and can be tailored for specific electronic applications where high conductivity is not the primary requirement.[3][4]
-
Hydrophobicity: The presence of fluorine imparts a hydrophobic character to the polymer surface, which is advantageous for applications requiring resistance to moisture.
Experimental Protocol: Synthesis of Poly(aniline-co-3-amino-2-fluorobenzotrifluoride)
This protocol describes a representative chemical oxidative copolymerization of aniline and this compound. The molar feed ratio of the monomers can be varied to tailor the properties of the resulting copolymer.[3]
Materials:
-
Aniline (freshly distilled)
-
This compound
-
Ammonium persulfate ((NH4)2S2O8)
-
Hydrochloric acid (HCl, 1M)
-
N-methyl-2-pyrrolidone (NMP)
-
Methanol
-
Deionized water
Procedure:
-
Monomer Solution Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve a desired molar ratio of aniline and this compound in 100 mL of 1M HCl. For example, a 1:1 molar ratio would involve dissolving equimolar amounts of both monomers.
-
Initiator Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate in 50 mL of 1M HCl. The molar ratio of oxidant to total monomers should typically be 1:1.
-
Polymerization: Cool the monomer solution to 0-5 °C in an ice bath. Slowly add the ammonium persulfate solution dropwise to the stirred monomer solution over a period of 30-60 minutes.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 24 hours. The formation of a dark green precipitate indicates the polymerization has occurred.
-
Purification:
-
Filter the precipitate and wash it thoroughly with 1M HCl until the filtrate becomes colorless.
-
Wash the polymer with copious amounts of deionized water until the filtrate is neutral.
-
Finally, wash with methanol to remove any unreacted monomers and oligomers.
-
-
Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C for 48 hours.
dot
Caption: Workflow for the synthesis of Poly(aniline-co-3-amino-2-fluorobenzotrifluoride).
Characterization of the Copolymer
The synthesized copolymer should be characterized to understand its structure, morphology, and properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of both monomer units into the polymer chain. Expected characteristic peaks would include those for the C-F stretching vibrations and the benzenoid and quinoid ring stretching modes of the polyaniline backbone.[3]
-
UV-Vis Spectroscopy: To study the electronic transitions in the polymer. The absorption bands will provide information about the oxidation and doping state of the copolymer.[3]
-
Scanning Electron Microscopy (SEM): To investigate the morphology of the polymer. The morphology can be influenced by the monomer feed ratio.[3]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the copolymer. An increase in thermal stability is expected with the incorporation of the fluorinated monomer.[3]
-
Solubility Test: To assess the improvement in processability. The solubility of the copolymer in solvents like NMP should be determined.[3]
-
Electrical Conductivity Measurement: To determine the conductivity of the copolymer films, typically using a four-point probe method.
Potential Applications in Advanced Materials
The unique combination of properties imparted by this compound makes polymers derived from it suitable for a range of advanced applications:
-
Anti-corrosion Coatings: The enhanced hydrophobicity and chemical resistance of fluorinated polyanilines make them excellent candidates for protective coatings on metals.
-
Sensors: The tunable electronic properties of these copolymers could be exploited in the development of chemical sensors.
-
Organic Electronics: While the conductivity might be lower than that of unmodified polyaniline, the improved processability and stability could be advantageous for certain applications in printed electronics and as semiconductor layers in organic field-effect transistors (OFETs).
-
Membranes for Gas Separation: The increased free volume in fluorinated polymers can enhance gas permeability and selectivity, making them promising materials for gas separation membranes.
Future Directions and Considerations
The exploration of this compound in materials science is still in its early stages. Future research should focus on:
-
Homopolymer Synthesis and Characterization: A detailed study of the homopolymer of this compound is crucial to fully understand its intrinsic properties.
-
Structure-Property Relationships: A systematic investigation of how the monomer feed ratio in copolymers influences the final material properties will enable the fine-tuning of these materials for specific applications.
-
Device Fabrication and Testing: The integration of these novel polymers into functional devices will be essential to validate their performance in real-world applications.
Conclusion
This compound represents a valuable building block for the creation of next-generation high-performance polymers. Its strategic use allows for the development of materials with a desirable combination of solubility, thermal stability, and tunable electronic properties. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this versatile monomer in advancing the frontiers of materials science.
References
- An Overview Of Physical Properties Of Poly(Aniline-Co-2-Fluoroaniline). JMEST. [Link]
- Synthesis and characterization of fluorine-substituted polyanilines.
- Synthesis and characterization of fluorine-substituted polyanilines. OpenMETU. [Link]
- Fluorinated Polyimides: Synthesis, Properties, and Applications.
- Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. MDPI. [Link]
- Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units. NIH. [Link]
- Fluorinated Polymers as Smart Materials for Advanced Biomedical Applic
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Application Note & Protocols: A Guide to the Synthesis of Key Derivatives from 3-Amino-2-fluorobenzotrifluoride
For: Researchers, scientists, and drug development professionals.
Abstract
3-Amino-2-fluorobenzotrifluoride (AFT) is a pivotal chemical intermediate, distinguished by its unique trifluoromethyl and fluorine substituents on an aniline scaffold. These features confer desirable properties such as enhanced lipophilicity and metabolic stability, making AFT a valuable starting material in the synthesis of novel pharmaceuticals and advanced materials.[1] This guide provides a comprehensive overview of the core reactivity of AFT and details robust, step-by-step protocols for the synthesis of several key classes of derivatives: amides, sulfonamides, and derivatives formed via diazotization/Sandmeyer reactions. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and reaction mechanisms to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of this compound
The strategic placement of fluorine and a trifluoromethyl group on the aniline ring system of this compound (CAS 123973-25-1) creates a building block with significant potential.[2][3] The electron-withdrawing nature of these groups modulates the reactivity of the aromatic ring and the exocyclic amino group, providing a handle for selective chemical transformations. In medicinal chemistry, the incorporation of these fluorinated moieties is a well-established strategy for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This document serves as a practical guide to harnessing the synthetic potential of AFT.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅F₄N | [2][4] |
| Molecular Weight | 179.11 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | ~189 °C | [3] |
| IUPAC Name | 2-Fluoro-3-(trifluoromethyl)aniline | [4] |
Core Reactivity and Synthetic Strategy
The primary site of reactivity on this compound is the nucleophilic amino (-NH₂) group. This group readily reacts with a variety of electrophiles. The overall synthetic strategy hinges on leveraging this nucleophilicity to form new covalent bonds, leading to diverse functionalized derivatives.
Figure 1: General workflow for the synthesis of derivatives from this compound.
Protocol I: Acylation for Amide Synthesis
The formation of an amide bond is one of the most fundamental and reliable transformations of primary amines. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. The use of a non-nucleophilic base is critical to neutralize the acidic byproduct (e.g., HCl), driving the reaction to completion.
Detailed Step-by-Step Protocol: Synthesis of N-(2-fluoro-3-(trifluoromethyl)phenyl)acetamide
-
Reactor Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.79 g, 10.0 mmol).
-
Solvent and Base Addition: Dissolve the starting material in 20 mL of anhydrous dichloromethane (DCM). Add triethylamine (1.53 mL, 11.0 mmol, 1.1 eq) to the solution. Cool the flask to 0 °C in an ice bath.
-
Acylating Agent Addition: While stirring vigorously, add acetyl chloride (0.75 mL, 10.5 mmol, 1.05 eq) dropwise to the solution over 10 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide derivative.
Table 2: Representative Acylation Reactions
| Acylating Agent | Base | Product Class | Expected Yield |
| Acetyl Chloride | Triethylamine | Acetamide | >90% |
| Benzoyl Chloride | Pyridine | Benzamide | >85% |
| Acetic Anhydride | Triethylamine | Acetamide | >90% |
Protocol II: Diazotization and Sandmeyer Reactions
Diazotization of primary aromatic amines is a powerful technique for introducing a wide range of functional groups.[6] The amine is first converted to a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from sodium nitrite and a strong acid).[7] This diazonium group is an excellent leaving group (N₂) and can be displaced by various nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction.[7]
Critical Insight: The reaction must be maintained at low temperatures (0-5 °C) as aryl diazonium salts are unstable and can decompose violently at higher temperatures.[8]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-2-fluorobenzotrifluoride
Welcome to the technical support guide for the synthesis of 3-Amino-2-fluorobenzotrifluoride (CAS 123973-25-1).[1] This resource is designed for researchers, chemists, and process development professionals aiming to optimize their synthetic routes and troubleshoot common issues to achieve higher yields and purity. This guide provides in-depth, field-proven insights based on established chemical principles.
The most prevalent and reliable industrial route to this compound involves the chemical reduction of its nitro precursor, 2-Fluoro-3-nitrobenzotrifluoride.[2] Our focus will be on optimizing this critical transformation.
Visualized Synthesis Pathway
The core transformation is the reduction of a nitro group to an amine. This is a fundamental reaction in organic synthesis, but the specific substituents on the aromatic ring—fluorine and trifluoromethyl—introduce electronic effects that must be considered for optimal results.
Caption: General synthesis route for this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the most likely causes?
Answer: Low yield is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.
-
Inefficient Reduction/Incomplete Conversion: The nitro group reduction may not be proceeding to completion.
-
Cause: Insufficient reducing agent, deactivated catalyst (in catalytic hydrogenation), or non-optimal reaction conditions (temperature, pressure).
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material persists, consider adding more reducing agent or fresh catalyst. For catalytic hydrogenation, ensure the catalyst has not been poisoned by impurities (e.g., sulfur compounds) and that the hydrogen pressure is adequate.
-
-
Product Degradation: The product, an aniline derivative, can be susceptible to oxidation, especially during workup and purification if exposed to air for prolonged periods.[3]
-
Cause: Air oxidation can lead to colored impurities and decomposition.
-
Solution: Perform the workup and purification steps under an inert atmosphere (e.g., Nitrogen or Argon) where possible. Use degassed solvents to minimize dissolved oxygen.
-
-
Loss During Workup: Significant product loss can occur during aqueous extraction and solvent removal.
-
Cause: The product may have some solubility in the aqueous phase, especially if the pH is acidic (forming the ammonium salt). Emulsion formation can also trap the product.
-
Solution: Ensure the aqueous phase is sufficiently basic (pH > 9) before extraction to keep the amine in its free base form. Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction. To break emulsions, add brine (saturated NaCl solution).
-
-
Side Reaction Pathways: Formation of undesired byproducts consumes starting material and complicates purification.
-
Cause: Depending on the reducing agent, side products like hydroxylamines, azo, or azoxy compounds can form.[4][5] This is more common with certain reagents like LiAlH₄ for aromatic nitro compounds.[5]
-
Solution: Choose a highly chemoselective reducing agent. Catalytic hydrogenation with Pd/C is often the cleanest method.[4] If using metal/acid systems, controlling the temperature is key to minimizing side reactions.
-
Caption: Troubleshooting workflow for low yield synthesis.
Question 2: My final product is dark and appears impure after purification. What's causing this?
Answer: Product discoloration is a classic sign of impurity, often due to oxidation.
-
Primary Cause: Aniline compounds are notoriously prone to air oxidation, which forms highly colored, often polymeric, impurities. This can happen during the reaction, workup, or even during storage.
-
Preventative Measures:
-
Inert Atmosphere: As mentioned, handle the crude and purified product under an inert atmosphere.
-
Antioxidants: For long-term storage, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be effective.
-
Purification Method: Distillation under reduced pressure is often an excellent method for removing non-volatile, colored impurities. The boiling point of this compound is approximately 189°C at atmospheric pressure, so vacuum distillation is recommended to lower the temperature and prevent thermal decomposition.[6]
-
Storage: Store the final product in an amber vial, under nitrogen or argon, and in a refrigerator or freezer to minimize degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best choice of reducing agent for this synthesis?
A1: The "best" reagent depends on your laboratory's capabilities, scale, and cost considerations. Here is a comparative summary:
| Reducing Agent | Typical Conditions | Pros | Cons |
| H₂ / Pd/C | H₂ gas (1-5 atm), Pd/C (1-5 mol%), Methanol or Ethanol, Room Temp - 50°C[7] | High yield, clean reaction (byproducts are water/gas), catalyst is recyclable. | Requires specialized hydrogenation equipment; catalyst can be pyrophoric; potential for catalyst poisoning. |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux[5] | Mild and effective; good for lab scale; tolerates some functional groups. | Generates tin-based waste streams which require disposal; workup can be more complex. |
| Fe / HCl or NH₄Cl | Iron powder, acid, Water/Ethanol mixture, Reflux[5][8] | Very inexpensive and robust; ideal for large scale. | Generates large amounts of iron sludge; strongly acidic conditions may not be suitable for sensitive substrates. |
| Electrochemical | Divided cell, specific cathode (e.g., CuSn7Pb15), H₂SO₄/MeOH/H₂O[9] | Green chemistry approach; avoids bulk chemical reductants; can be highly efficient and scalable.[9] | Requires specialized electrochemical equipment and optimization of parameters (current density, electrode materials). |
For general laboratory use aiming for high purity and yield, catalytic hydrogenation (H₂/Pd/C) is often the method of choice.[4]
Q2: How do the fluorine and trifluoromethyl (CF₃) groups influence the reduction reaction?
A2: Both the fluorine and CF₃ groups are strongly electron-withdrawing. Their primary influence is on the electronic properties of the aromatic ring.
-
Reactivity of the Nitro Group: The electron-withdrawing nature of these substituents makes the aromatic ring electron-deficient. This can slightly increase the susceptibility of the nitro group to reduction.
-
Stability of the Amine Product: The resulting this compound is a weaker base than aniline itself. The electron-withdrawing groups pull electron density away from the nitrogen atom, making its lone pair less available to accept a proton. This property can be useful in subsequent reactions where the basicity of the amine needs to be modulated.
-
Influence on Side Reactions: These groups are very stable under typical nitro reduction conditions and do not directly participate in side reactions. Their key role is electronic modulation of the substrate and product. The fluorine atom's high electronegativity is also known to stabilize the intermediate in nucleophilic aromatic substitution (SNA), a principle that makes the synthesis of related fluorinated compounds efficient.[10][11][12][13]
Q3: What are the critical safety considerations for this synthesis?
A3: Safety is paramount. Always consult the Safety Data Sheet (SDS) for all reagents.
-
Nitroaromatics: The starting material, 2-Fluoro-3-nitrobenzotrifluoride, like many nitroaromatic compounds, should be handled with care as it is toxic and potentially thermally unstable.[14]
-
Hydrogen Gas: If performing catalytic hydrogenation, be aware that hydrogen is extremely flammable and can form explosive mixtures with air. Ensure your equipment is properly set up and purged, and work in a well-ventilated fume hood away from ignition sources.
-
Catalyst Handling: Palladium on carbon (Pd/C) is often supplied wet to mitigate its pyrophoric nature. Dry Pd/C can spontaneously ignite in air. Handle with care, and do not allow the catalyst to dry on filter paper.
-
Metal/Acid Reductions: These reactions can be highly exothermic and produce large volumes of hydrogen gas. Add reagents slowly and with adequate cooling.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol is a validated starting point for the synthesis of this compound.
Materials & Equipment:
-
2-Fluoro-3-nitrobenzotrifluoride
-
Palladium on Carbon (10% Pd/C, 50% wet)
-
Methanol (reagent grade)
-
Hydrogenation vessel (e.g., Parr shaker or setup with H₂ balloon)
-
Standard laboratory glassware
-
Filtration aid (e.g., Celite®)
Step-by-Step Procedure:
-
Vessel Preparation: To a clean, dry hydrogenation vessel, add 2-Fluoro-3-nitrobenzotrifluoride (e.g., 10.0 g, 1 equivalent).
-
Solvent Addition: Add methanol (e.g., 100 mL) to dissolve the starting material.
-
Inerting: Seal the vessel and purge the headspace with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (e.g., 0.5 g, ~5 wt%). Caution: Do not add the catalyst in open air to a dry flask.
-
Hydrogenation: Purge the vessel with hydrogen gas (H₂) 3-4 times. Pressurize the vessel to the desired pressure (e.g., 50 psi or use a balloon for atmospheric pressure) and begin vigorous stirring.
-
Reaction Monitoring: The reaction is often exothermic. Monitor the temperature and hydrogen uptake. The reaction is typically complete in 2-6 hours. Progress can be checked by carefully depressurizing, taking a sample, and analyzing by TLC (staining with potassium permanganate can visualize the amine product).
-
Reaction Completion & Purging: Once the reaction is complete (no starting material visible by TLC), stop the stirring and carefully vent the excess hydrogen. Purge the vessel thoroughly with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of methanol. Caution: Do not allow the filtered catalyst cake to dry completely, as it can be pyrophoric. Quench the filter cake with water.
-
Solvent Removal: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the methanol.
-
Workup & Isolation: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate). Wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear to pale yellow liquid.
| Parameter | Recommended Value / Range | Rationale |
| Substrate Concentration | 0.1 - 0.5 M | Balances reaction rate with heat dissipation. |
| Catalyst Loading | 2-10 mol% (dry basis) | Higher loading increases rate but also cost. 5 mol% is a good starting point. |
| Solvent | Methanol, Ethanol | Excellent solubility for substrate and product; good for hydrogenation. |
| Temperature | 25 - 50 °C | Reaction is often fast at room temperature. Gentle heating can accelerate it if needed.[7] |
| H₂ Pressure | 1 - 4 atm (15-60 psi) | Higher pressure increases the rate of reaction. Atmospheric pressure (balloon) is often sufficient but slower. |
| Reaction Time | 2 - 8 hours | Monitor by TLC/GC for completion. |
References
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. [Link]
- Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. [Link]
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
- Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
- Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
- 15.4: Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]
- What are the best reagents to reduce aromatic nitro to amine?
- Novel synthesis of 3-amino-2-methylbenzotrifluoride.
- Novel synthesis of 3-amino-2-methylbenzotrifluoride.
- Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. (2023).
- Process for producing meta-aminobenzotrifluoride.
- This compound. PubChem. [Link]
- Process for producing 4-amino-3-fluorobenzotrifluoride.
- Preparation of p-aminobenzotrifluoride.
- This compound. Oakwood Chemical. [Link]
- Preparation of ortho-aminobenzotrifluoride.
- p-Nitrobenzotrifluoride. PubChem. [Link]
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- 3. 3-Aminobenzotrifluoride | 98-16-8 [chemicalbook.com]
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- 14. P-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Amino-2-fluorobenzotrifluoride
Welcome to the technical support guide for the purification of crude 3-Amino-2-fluorobenzotrifluoride (CAS No. 123973-25-1). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. The guidance herein is structured to address specific experimental issues through a troubleshooting and FAQ format, ensuring you can quickly identify and resolve problems encountered in the laboratory.
I. Troubleshooting Guide: From Common Problems to Robust Solutions
This section addresses specific issues that may arise during the purification of this compound. Each entry details the problem, its probable causes, and a series of recommended solutions grounded in chemical principles.
Question 1: My purified product is a dark yellow or brown liquid, not the expected pale yellow. What causes this discoloration and how can I fix it?
Answer:
Discoloration is a frequent issue with anilines, which are prone to oxidation. The appearance of dark yellow, brown, or even reddish hues typically indicates the presence of oxidized polymeric impurities.
Probable Causes:
-
Air Oxidation: Aromatic amines are notoriously sensitive to atmospheric oxygen, which can lead to the formation of highly colored quinone-imine type structures. This process can be accelerated by light and heat.[1]
-
Residual Acidic Impurities: Trace amounts of acid from the synthesis (e.g., from a nitration step) can catalyze polymerization and degradation, leading to discoloration.
-
Thermal Decomposition: Excessive heat during distillation can cause the compound to decompose. This compound has a boiling point of 189°C, and prolonged exposure to such temperatures can be detrimental.[2][3]
Recommended Solutions:
-
Activated Carbon Treatment: Before final purification, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or diethyl ether). Add a small amount (1-2% by weight) of activated carbon and stir for 30-60 minutes at room temperature. The carbon will adsorb many of the colored polymeric impurities. Filter the mixture through a pad of Celite® to remove the carbon particles before proceeding with solvent evaporation and further purification.
-
Use of an Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during heating steps like distillation, to minimize contact with oxygen.
-
Vacuum Distillation: Instead of distilling at atmospheric pressure, perform a vacuum distillation. By reducing the pressure, the boiling point is significantly lowered, which minimizes the risk of thermal decomposition. For example, related aminobenzotrifluorides are distilled at pressures around 10-20 mmHg to reduce the boiling temperature substantially.[4]
-
Aqueous Wash: Perform a workup that includes washing the crude organic solution with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize and remove any residual acids. Follow this with a water and then a brine wash.[5]
Question 2: After purification by fractional distillation, GC/HPLC analysis still shows a significant isomeric impurity. How can I improve the separation?
Answer:
Isomeric impurities, particularly other aminofluorobenzotrifluoride isomers, are common by-products from the initial nitration of benzotrifluoride.[4] Their similar boiling points can make separation by distillation challenging.
Probable Causes:
-
Close Boiling Points: Different isomers of aminobenzotrifluoride may have very close boiling points, making efficient separation by standard distillation difficult.
-
Inefficient Distillation Column: The packed column or tray column used may not have enough theoretical plates to resolve the isomers effectively.
-
Azeotrope Formation: While less common, the impurity may form an azeotrope with the main product, making separation by distillation impossible under those conditions.
Recommended Solutions:
-
Increase Column Efficiency: Use a distillation column with a higher number of theoretical plates, such as a longer Vigreux column or a packed column (e.g., with Raschig rings or metal sponge). Run the distillation at a slower rate with a higher reflux ratio to maximize separation efficiency.
-
Column Chromatography: If distillation fails, column chromatography is the preferred alternative for separating isomers with different polarities.[6]
-
Stationary Phase: Standard silica gel is typically effective. For sensitive anilines that might decompose on acidic silica, deactivated (neutral) silica or alumina can be used.[7]
-
Mobile Phase: A non-polar/polar solvent system is required. Start with a low-polarity eluent like hexane or cyclohexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. The optimal solvent system should provide a good separation of spots on a preliminary TLC analysis.
-
-
Preparative HPLC: For very high purity requirements and difficult separations, preparative HPLC can be employed. This method offers the highest resolution but is more costly and time-consuming for large quantities. Pairing a standard C8 or C18 column with a fluorinated eluent like trifluoroethanol can sometimes enhance the separation of fluorinated compounds.[8]
Question 3: I am attempting to purify my compound using silica gel chromatography, but I am getting very low recovery. Where is my product going?
Answer:
Low recovery from silica gel chromatography is a common problem, especially with polar or reactive compounds like anilines.
Probable Causes:
-
Irreversible Adsorption: The basic amino group can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to irreversible binding or "streaking" on the column.
-
On-Column Decomposition: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[7]
-
Incorrect Eluent Polarity: If the eluent is not polar enough, the product will not move off the column. Conversely, if it is too polar, it may co-elute with impurities.
Recommended Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel. This can be done by adding a small amount of a basic modifier, like triethylamine (~0.5-1%), to the eluent system. This competes for the acidic sites and reduces the strong adsorption of the aniline.
-
Switch to a Different Stationary Phase: Use a less acidic stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative for purifying basic compounds.
-
Florisil®: This is another option for compounds that are sensitive to silica.[7]
-
-
Perform a "Plug" Filtration: If the goal is simply to remove baseline or highly polar impurities, a short "plug" of silica can be used instead of a full column. Dissolve the crude product in a solvent of moderate polarity (that dissolves the product well), and pass it through the short column. This minimizes the contact time and reduces the chance of decomposition or irreversible adsorption.[7]
-
Test for Stability: Before running a large-scale column, spot the compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot streaks, it indicates instability on silica gel.[7]
II. Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the handling, purification, and analysis of this compound.
Question 1: What is the most reliable, all-around purification method for lab-scale quantities of this compound?
Answer:
For typical laboratory-scale purification (1-50 g), a combination of an aqueous workup followed by vacuum distillation is often the most effective and straightforward method.[4][9] Distillation is excellent for removing non-volatile impurities (salts, catalyst residues) and solvents. If isomeric purity is a concern and distillation is insufficient, flash column chromatography on deactivated silica or neutral alumina is the next best step.
Question 2: How do I select an appropriate solvent for recrystallizing a fluorinated aniline like this one?
Answer:
Although this compound is a liquid at room temperature, purification by recrystallization of a derivative (e.g., an acetamide) or via low-temperature crystallization is a possibility. The key is to find a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.
A systematic solvent screen is the best approach[10]:
-
Place a small amount of the crude material (10-20 mg) in a test tube.
-
Add a solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily in a small volume, the solvent is too good and will result in low recovery.
-
If it is poorly soluble at room temperature, heat the mixture gently. If it dissolves when hot, it is a potentially good solvent.
-
Allow the hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.
-
Test a range of solvents with varying polarities, from non-polar (e.g., hexane, cyclohexane) to polar (e.g., ethanol, isopropanol, water), and mixtures thereof. For fluorinated anilines, solvent systems like cyclohexane or hexane/ethyl acetate mixtures are often good starting points.[11]
Question 3: What analytical techniques should I use to confirm the purity of my final product?
Answer:
A combination of methods is recommended for comprehensive purity analysis:
-
Gas Chromatography (GC): Excellent for assessing the purity of volatile compounds and detecting isomeric impurities. A GC chromatogram will show the relative percentage of each component in the sample.[4][5]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment, especially for detecting non-volatile or thermally sensitive impurities.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Confirms the chemical structure of the desired product and can reveal the presence of impurities if their signals are distinct.
-
¹⁹F NMR: This is a particularly powerful and clean technique for fluorinated compounds. It provides a distinct signal for each unique fluorine environment, making it highly sensitive for detecting and quantifying fluorine-containing impurities.[14][15]
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. When coupled with GC (GC-MS) or LC (LC-MS), it is a powerful tool for identifying unknown impurities.
Question 4: How should I properly store purified this compound to maintain its purity?
Answer:
Due to its sensitivity to air, light, and heat, proper storage is critical.
-
Container: Store in a tightly sealed, amber glass bottle to protect from light.
-
Atmosphere: Displace the air in the headspace with an inert gas like argon or nitrogen before sealing.
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.[2][16]
-
Avoid Contaminants: Keep away from incompatible substances such as strong acids and oxidizing agents.[16]
III. Experimental Protocols & Workflows
Protocol 1: Standard Purification by Vacuum Distillation
This protocol is suitable for removing non-volatile impurities and some lower/higher boiling point compounds.
-
Preparation: Ensure the crude this compound has undergone an aqueous workup, including a wash with NaHCO₃ solution, and has been thoroughly dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head or a small Vigreux column. Use a magnetic stirrer and a heating mantle with a temperature controller. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Distillation:
-
Add the crude material to the distillation flask.
-
Slowly apply vacuum to the system.
-
Once the desired pressure is stable (e.g., 10-15 mmHg), begin heating gently.
-
Collect any low-boiling forerun in a separate receiving flask.
-
Increase the temperature to distill the main product. Collect the fraction that distills at a constant temperature and appears as a colorless to pale yellow liquid.
-
Stop the distillation before the flask goes to complete dryness to avoid the concentration of potentially unstable residues.
-
-
Final Steps: Release the vacuum slowly and allow the apparatus to cool. Transfer the purified product to a clean, dry, amber bottle under a nitrogen atmosphere for storage.
Data Summary: Physical & Safety Properties
| Property | Value | Source(s) |
| CAS Number | 123973-25-1 | [2][3][17] |
| Molecular Formula | C₇H₅F₄N | [2][3][17] |
| Molecular Weight | 179.12 g/mol | [2][3][17] |
| Boiling Point | 189 °C (at 760 mmHg) | [2][3] |
| Appearance | Pale yellow liquid | [3] |
| Density | ~1.39 g/cm³ | [3] |
| Safety Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. | [17] |
Diagrams and Workflows
Below are visual guides to aid in decision-making during the purification process.
Caption: General purification strategy for this compound.
Caption: Troubleshooting logic for common purification challenges.
IV. References
-
Monsanto Co. (1985). Preparation of ortho-aminobenzotrifluoride. European Patent EP0143769A1.
-
Stauffer Chemical Company. (1986). Process for producing meta-aminobenzotrifluoride. U.S. Patent US4582935A.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Occidental Chemical Corporation. (1978). Preparation of p-aminobenzotrifluoride. U.S. Patent US4096185A.
-
Merck & Co., Inc. (1979). Preparation of fluorinated anilines. U.S. Patent US4145364A.
-
Tristar Intermediates. (2025). Common Challenges and Fixes in Specialty Chemical Applications. [Link]
-
Central Glass Company, Limited. (1995). Process of preparing 2-methyl-3-aminobenzotrifluoride. U.S. Patent US5449831A.
-
Waters Corporation. (n.d.). LC Purification Troubleshooting Guide. [Link]
-
Liu, W., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH Public Access. [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 123973-25-1). [Link]
-
Choudhury, A. R., et al. (2014). In situ co-crystallization of cresols with aniline and fluoroanilines: subtle interplay of strong and weak hydrogen bonds. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
PWT Chemicals. (n.d.). Trouble Shooting Guide for Industrial Membrane Cleaning. [Link]
-
Ishihara Sangyo Kaisha, Ltd. (1994). Process for producing 4-amino-3-fluorobenzotrifluoride. U.S. Patent US5300692A.
-
Liu, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. [Link]
-
Pintacuda, G., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. NIH. [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. [Link]
-
Eli Lilly and Company. (1988). Novel synthesis of 3-amino-2-methylbenzotrifluoride. Patent WO1988010247A1.
-
Bayer Aktiengesellschaft. (2006). Preparation of fluorinated anilines. U.S. Patent US7154006B2.
-
Nakano, T., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. [Link]
-
Alfa Chemical. (n.d.). China this compound CAS No.: 123973-25-1 Manufacturers. [Link]
-
Koksch, B., et al. (2018). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. NIH. [Link]
-
McNeil, B. A., et al. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC. [Link]
-
Oakwood Chemical. (n.d.). 3-Amino-4-fluorobenzotrifluoride. [Link]
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- 4. EP0143769A1 - Preparation of ortho-aminobenzotrifluoride - Google Patents [patents.google.com]
- 5. US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride - Google Patents [patents.google.com]
- 6. US5300692A - Process for producing 4-amino-3-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 7. Purification [chem.rochester.edu]
- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Substitutions on 3-Amino-2-fluorobenzotrifluoride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-Amino-2-fluorobenzotrifluoride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging building block. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the chemical principles that govern the reactivity of this substrate.
Introduction: Understanding the Substrate
This compound is an attractive starting material due to its unique electronic and structural features. The aromatic ring is highly electron-deficient, a consequence of the powerful inductive- and resonance-withdrawing effects of the trifluoromethyl (-CF₃) group.[1] This electronic profile makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr), a powerful method for C-N, C-O, and C-S bond formation.
The fluorine atom at the 2-position is the primary leaving group in these transformations. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[2] The extreme electronegativity of fluorine makes the attached carbon highly electrophilic, accelerating this key step and making fluoride an excellent leaving group in this context, contrary to its behavior in SN1/SN2 reactions.[2][3]
The amino group at the 3-position introduces another layer of complexity. While it is a weak activating group, its primary influence is as a potential competing nucleophile and a handle for further functionalization. Its presence ortho to the fluorine leaving group can also influence reaction rates through localized electronic or hydrogen-bonding effects.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during SNAr reactions with this compound in a direct question-and-answer format.
Q1: My reaction shows low or no conversion. What are the primary factors to investigate?
This is the most frequent challenge and usually stems from one of four key areas: nucleophile reactivity, reaction temperature, solvent choice, or the role of the base. A systematic approach is crucial.
Answer:
Start by evaluating the nucleophilicity of your attacking species. The highly electron-deficient nature of the substrate ring requires a reasonably potent nucleophile.
-
Assess Nucleophile Strength: If you are using a neutral nucleophile (e.g., an alcohol or a primary/secondary amine), it almost certainly requires deprotonation to become effective. The pKa of your nucleophile should be lower than the pKa of the conjugate acid of the base you are using.
-
Optimize the Base: A base is often essential to deprotonate the nucleophile or to act as a scavenger for the hydrofluoric acid (HF) generated during the reaction.
-
For neutral nucleophiles (ROH, R₂NH): Use a base strong enough to generate the corresponding alkoxide or amide in situ. Sodium hydride (NaH) or potassium tert-butoxide (Kt-BuO) are effective but can be aggressive. Milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and generate fewer side products.[4]
-
For anionic nucleophiles: A base may still be needed as an acid scavenger. A non-nucleophilic base like diisopropylethylamine (DIPEA) can be a good choice.
-
-
Increase Reaction Temperature: SNAr reactions often require thermal energy to overcome the activation barrier. Incrementally increase the reaction temperature in 10-20 °C intervals. Monitor for decomposition of your starting material or product by TLC or LC-MS. Typical temperature ranges are 80-150 °C.
-
Re-evaluate Solvent Choice: The solvent plays a critical role in SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex).[5][6] The ideal choice is a polar aprotic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and acetonitrile (ACN). These solvents excel at solvating the counter-ion (e.g., K⁺) of the nucleophile salt, leaving the anionic nucleophile "naked" and highly reactive.[7]
-
Solvents to Avoid: Protic solvents like ethanol, methanol, or water will form hydrogen bonds with the nucleophile, encapsulating it in a solvent shell and drastically reducing its reactivity.[5]
-
Below is a logical workflow for troubleshooting low conversion issues.
Caption: Troubleshooting workflow for low reaction conversion.
Q2: I'm observing a major side product that appears to be a reaction with the amino group. How can I prevent this?
Answer:
This is a classic chemoselectivity problem. The lone pair on the aniline nitrogen is nucleophilic and can compete with your intended nucleophile, especially if you are using acylating or alkylating agents. The solution is to temporarily "mask" the amino group with a protecting group.
-
Identify the Need for Protection: You should protect the amino group if your reagents are electrophilic and can react with an amine. Common examples include:
-
Acid chlorides or anhydrides
-
Alkyl halides (especially reactive ones like benzyl or allyl halides)
-
Reagents used in amide coupling (e.g., EDC, HATU)
-
-
Choose a Suitable Protecting Group: The tert-butoxycarbonyl (Boc) group is an excellent choice for this substrate. It is robust enough to withstand the basic and often thermal conditions of SNAr but can be easily removed under acidic conditions that are unlikely to affect your newly formed bond.
Example Protocol: Boc-Protection of this compound
-
Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as triethylamine (1.5 equiv.) or DIPEA (1.5 equiv.).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) portion-wise or as a solution in the reaction solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water or saturated ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. The Boc-protected product is typically a stable solid that can be purified by column chromatography or recrystallization if necessary.
-
SNAr Reaction: Use the purified, protected substrate in your SNAr reaction.
-
Deprotection: After a successful SNAr, dissolve the product in DCM or dioxane and treat with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane) to cleanly remove the Boc group.
Caption: Decision logic for using an amine protecting group.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the fluorine the leaving group? I thought fluoride was a poor leaving group.
Answer:
This is an excellent and important question that highlights a key difference between SNAr and other substitution mechanisms like SN2. In an SN2 reaction, bond breaking of the leaving group occurs in the rate-determining step, so weaker C-X bonds (like C-I) lead to faster reactions.
In an SNAr reaction, the mechanism is a two-step addition-elimination process.[8][9] The first step, the nucleophilic attack on the ring to form the Meisenheimer complex, is almost always the slow, rate-determining step. The C-F bond is the most polarized of the carbon-halogen bonds due to fluorine's high electronegativity. This polarization creates a significant partial positive charge (δ+) on the carbon, making it extremely electrophilic and accelerating the nucleophilic attack. The stability of the leaving group (i.e., the strength of the C-F bond) has little influence on the rate because it is broken in the second, fast step when aromaticity is restored.[2]
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).
Q2: Do I always need a base?
Answer:
Not always, but most of the time. The role of the base depends entirely on your nucleophile.
-
When you NEED a base: If your nucleophile is neutral (e.g., phenol, propanethiol, a secondary amine), a base is required to deprotonate it and generate the more potent anionic nucleophile (phenoxide, thiolate, amide). Without the base, the reaction will likely not proceed.[10]
-
When a base is a good idea (as a scavenger): Even if you start with a pre-formed anionic nucleophile (e.g., sodium methoxide), the reaction generates one equivalent of HF. This acid can protonate your product or unreacted nucleophile, so a stoichiometric amount of a weaker, non-nucleophilic base (like DIPEA or K₂CO₃) is often added to neutralize it and maintain reaction efficiency.
-
When you might not need a base: If you are using a highly reactive, pre-formed anionic nucleophile in a stoichiometric amount and your product is stable to acidic conditions, you might be able to run the reaction without an additional base. However, this is less common and generally not recommended for optimal results.
Q3: What are the best solvents and why?
Answer:
The best solvents are polar aprotic solvents. This choice is directly linked to the SNAr mechanism. The rate-determining step involves a negatively charged nucleophile attacking the ring. To maximize the rate, the nucleophile must be as reactive as possible.
-
Polar aprotic solvents (DMSO, DMF, NMP): These solvents have high dielectric constants, allowing them to dissolve salts. However, they lack acidic protons. This means they can effectively solvate the cation (e.g., K⁺ in K₂CO₃) but cannot form strong hydrogen bonds with the anion (the nucleophile). This leaves the nucleophile highly reactive and available to attack the aromatic ring.[5][6]
-
Protic solvents (Water, Methanol, Ethanol): These solvents will solvate both the cation and the anion. The hydrogen bonding to the anion creates a "solvent cage," which stabilizes the nucleophile, reduces its energy, and makes it less reactive, slowing down or stopping the reaction.[5]
| Solvent | Type | Boiling Point (°C) | Key Considerations |
| DMSO | Polar Aprotic | 189 | Excellent solvating power, high boiling point for high-temp reactions. Can be difficult to remove. |
| DMF | Polar Aprotic | 153 | Good general-purpose solvent, easier to remove than DMSO. Can decompose at high temps. |
| NMP | Polar Aprotic | 202 | Very high boiling point, excellent for stubborn reactions requiring high heat. |
| Acetonitrile | Polar Aprotic | 82 | Lower boiling point, useful for reactions that proceed at moderate temperatures. |
| Ethanol | Polar Protic | 78 | Generally avoid. Reduces nucleophile reactivity through hydrogen bonding.[5] |
| Toluene | Nonpolar | 111 | Generally avoid. Poor solubility for most nucleophile salts and intermediates. |
References
- Benchchem Technical Support Center. (n.d.). Catalyst Selection for Reactions in 3-Fluorobenzotrifluoride.
- ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions.
- PMC, NIH. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways.
- RSC Publishing. (2024). Directed nucleophilic aromatic substitution reaction.
- Edinburgh Research Explorer. (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis.
- PMC, NIH. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.
- Total Synthesis. (n.d.). Nucleophilic Aromatic Substitution Mechanism & Key Concepts.
- Benchchem Technical Support Center. (n.d.). Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- YouTube. (2019). Nucleophilic Aromatic Substitution.
- No-name. (2026). Understanding the Properties and Synthesis of 3-Fluorobenzotrifluoride.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- ResearchGate. (2025). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures.
Sources
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 10. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Stability and degradation issues of 3-Amino-2-fluorobenzotrifluoride
Technical Support Center: 3-Amino-2-fluorobenzotrifluoride
Welcome to the dedicated support center for this compound (CAS No. 123973-25-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this versatile yet sensitive reagent. Our goal is to provide you with field-proven insights and troubleshooting strategies to ensure the stability and integrity of the compound throughout your experimental workflows, thereby safeguarding the reproducibility and success of your research.
Core Stability Profile & Handling Recommendations
This compound, also known as 2-Fluoro-3-(trifluoromethyl)aniline, is a substituted aniline derivative widely used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique trifluoromethyl and fluoro-substituted aniline structure imparts specific reactivity but also introduces vulnerabilities. The primary degradation risks stem from its sensitivity to atmospheric oxygen and light.[3] Understanding these sensitivities is paramount for maintaining its purity and reactivity.
Key Physicochemical & Hazard Data:
| Property | Value / Information | Source(s) |
|---|---|---|
| CAS Number | 123973-25-1 | [1][4][5] |
| Molecular Formula | C₇H₅F₄N | [1][4][5] |
| Molecular Weight | 179.12 g/mol | [1][4] |
| Boiling Point | ~189 °C | [1] |
| Primary Sensitivities | Air, Light | [3] |
| Key Incompatibilities | Strong oxidizing agents, Acids, Acid Chlorides, Acid Anhydrides. | [3][6][7][8][9] |
| Hazardous Decomposition | Under thermal stress (e.g., fire), can produce Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), and Hydrogen fluoride (HF) gas. |[3][6][7][9] |
Workflow for Optimal Handling and Use
To mitigate degradation risks, a systematic workflow should be adopted from the moment the compound is received. The following diagram outlines the critical checkpoints.
Caption: Critical handling workflow for this compound.
Frequently Asked Questions (FAQs)
Storage & Handling
Q1: My previously colorless/light-yellow this compound has developed a dark brown or reddish tint. Is it still usable?
A: A color change is a primary indicator of degradation, most commonly due to oxidation from exposure to air.[3] Aromatic amines are notoriously susceptible to forming highly colored polymeric impurities upon oxidation. While the compound may still contain a significant amount of the desired material, the impurities can interfere with subsequent reactions, act as catalysts for further decomposition, and complicate purification. We strongly recommend verifying the purity via an analytical method (see Protocol 2) before use. If significant degradation is confirmed, it is best to use a fresh, properly stored batch for reliable and reproducible results.
Q2: What is the single most critical factor for long-term storage?
A: The exclusion of air (oxygen) is the most critical factor. The material is designated as "Air sensitive".[3][10] For long-term storage, the vial's headspace should be purged with an inert gas like argon or nitrogen before sealing. Storing in a refrigerator or freezer (typically 2-8°C) can slow down degradation rates, but this is secondary to maintaining an inert atmosphere.[1][7][10]
In-Reaction Issues
Q3: I am experiencing low or inconsistent yields in my reaction. Could the quality of my this compound be the cause?
A: Absolutely. Using a partially degraded starting material is a frequent cause of poor reaction outcomes. The actual concentration of the active reagent is lower than calculated, and the impurities themselves may inhibit or react with your reagents, leading to unwanted side products. Always ensure your starting material's purity before beginning a synthesis, especially for multi-step or sensitive reactions.
Q4: My reaction is not proceeding as expected when using an acidic catalyst or reagent. What could be the issue?
A: this compound contains a basic amino group. This group will readily react with acids in an exothermic acid-base neutralization to form an ammonium salt.[8][11] This deactivates the amine's nucleophilicity. If your reaction requires the amine to act as a nucleophile, its protonation by the acid will prevent the desired reaction. You may need to use a non-protic acid, add a non-nucleophilic base to free the amine, or reconsider your reaction strategy.
Analytical Observations
Q5: I'm observing unexpected peaks in my LC-MS or NMR analysis of the starting material. What are they likely to be?
A: These peaks typically correspond to degradation products. For aromatic amines, common culprits include:
-
Oxidation Products: Nitroso (-N=O) or nitro (-NO₂) derivatives, or more complex dimeric/polymeric structures formed through oxidative coupling.
-
Hydrolysis Products: While less common without harsh conditions, reaction with water at elevated temperatures or extreme pH could potentially occur.
-
Products from Reaction with Solvents: If stored in reactive solvents (e.g., residual acetone, chloroform under light), adducts can form.
Always use high-purity, inert solvents like anhydrous THF, toluene, or DMF (purged with inert gas) for analysis and reactions.
Q6: The compound is not dissolving in my chosen solvent. What should I do?
A: Solubility can be an issue if the solvent polarity is mismatched. As an aniline derivative, it has moderate polarity.
-
Aprotic Solvents: It should be soluble in common organic solvents like THF, Dichloromethane, Ethyl Acetate, and Toluene.
-
Protic Solvents: Solubility in alcohols (Methanol, Ethanol) is generally good.
-
Aqueous Systems: It has very low solubility in neutral water.[8] However, in acidic aqueous solutions (e.g., 1M HCl), it will protonate to form the corresponding anilinium salt, which is typically much more water-soluble. Conversely, it is unlikely to be soluble in basic aqueous solutions. Perform a small-scale solubility test (see Protocol 3) to confirm an appropriate solvent for your application.
Troubleshooting Guide: Diagnosing Degradation
If you suspect degradation, use the following logic tree to diagnose the potential cause and determine the appropriate course of action.
Caption: Troubleshooting logic for stability issues.
Appendices
Protocol 1: Recommended Storage and Handling Procedure
This protocol is essential for preserving the integrity of this compound.
1. Receiving and Inspection:
- Upon receipt, immediately inspect the container seal for any breaches.
- Note the manufacturer's lot number and date of receipt.
2. Initial Storage:
- Store the sealed container in a cool, dry, and dark location. A refrigerator set to 2-8°C is recommended.[1][7][10]
- Ensure the storage area is away from incompatible materials, especially strong oxidizing agents and acids.[3][7]
3. Dispensing the Reagent (Critical Steps):
- Ideal Method: Perform all dispensing inside a glovebox with an inert atmosphere (N₂ or Ar).
- Alternative Method: If a glovebox is unavailable, use a Schlenk line or a similar technique. Place the vial in a desiccator or a sealed bag filled with inert gas.
- Briefly remove the cap, quickly weigh and dispense the required amount, and immediately reseal the vial.
- Before re-storing, flush the vial's headspace with a gentle stream of inert gas for 10-15 seconds to displace any air that entered.
- Seal the cap tightly and reinforce with paraffin film for an extra barrier.
4. Post-Dispensing Storage:
- Return the purged and sealed vial to its designated cool, dark storage location promptly.
Protocol 2: Purity Verification by ¹H NMR
Use this protocol to quickly assess the purity of your compound before a reaction.
1. Sample Preparation:
- Under an inert atmosphere if possible, accurately weigh ~5-10 mg of this compound.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Transfer the solution to a clean, dry NMR tube.
- Cap the NMR tube and seal with paraffin film.
2. Data Acquisition:
- Acquire a standard ¹H NMR spectrum. Ensure the spectral window is wide enough to see all aromatic and amine protons.
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Data Analysis:
- Integrate the peaks corresponding to the aromatic protons and the amine (-NH₂) protons.
- Look for the presence of small, broad peaks in the baseline or sharp peaks that do not correspond to the product or solvent. These indicate impurities.
- A significant deviation from the expected integration ratios or the presence of impurity peaks greater than 1-2% suggests degradation.
Protocol 3: Small-Scale Solubility Test
Determine the best solvent for your experiment with this simple test.
1. Preparation:
- Aliquot ~2-3 mg of the compound into several small, labeled vials.
- Prepare a set of candidate solvents (e.g., Toluene, THF, CH₂Cl₂, Ethyl Acetate, Methanol, Water, 1M HCl (aq)).
2. Testing:
- To the first vial, add the first solvent dropwise (e.g., 100 µL at a time), vortexing or gently swirling after each addition.
- Observe if the solid dissolves completely. Record the approximate volume of solvent required.
- Repeat the process for each candidate solvent.
3. Evaluation:
- A good solvent will dissolve the compound completely in a reasonable volume (e.g., resulting in a concentration of >10 mg/mL).
- Note any color changes upon dissolution, which might indicate a reaction with the solvent.
References
- Material Safety Data Sheet - 3-Aminobenzotrifluoride, 99+. Cole-Parmer.
- Chemical Properties of this compound (CAS 123973-25-1). Cheméo.
- This compound. Lead Sciences.
- This compound | C7H5F4N | CID 145569. PubChem - NIH.
- WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride. Google Patents.
- Exploring 3-Fluorobenzotrifluoride: Properties and Applications.
Sources
- 1. 123973-25-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. 62476-58-8 | 3-Amino-2-chlorobenzotrifluoride [fluoromart.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound - Lead Sciences [lead-sciences.com]
- 5. This compound | C7H5F4N | CID 145569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 5-Amino-2-fluorobenzotrifluoride(2357-47-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. 3-Aminobenzotrifluoride | 98-16-8 [chemicalbook.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. 2-Aminobenzotrifluoride | 88-17-5 [chemicalbook.com]
Troubleshooting guide for 3-Amino-2-fluorobenzotrifluoride synthesis scale-up
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the synthesis and scale-up of 3-Amino-2-fluorobenzotrifluoride (2-Fluoro-3-(trifluoromethyl)aniline). This guide is designed to provide in-depth, experience-driven insights into the common challenges encountered during the synthesis of this valuable pharmaceutical intermediate. As Senior Application Scientists, we aim to equip you with the knowledge to not only execute the synthesis but also to troubleshoot effectively, ensuring the integrity and success of your projects.
Core Synthesis Pathway: A Two-Step Approach
The most common and industrially viable route to this compound involves a two-step process starting from 2-fluorobenzotrifluoride. This pathway is centered around a nitration reaction followed by a reduction of the resulting nitro group.
Caption: General synthesis pathway for this compound.
Troubleshooting Guide: Navigating the Synthesis
This section addresses specific issues that may arise during the synthesis and scale-up of this compound, presented in a question-and-answer format.
Part 1: Nitration of 2-Fluorobenzotrifluoride
Question 1: My nitration reaction is producing a significant amount of undesired isomers. How can I improve the regioselectivity for the 3-nitro product?
Answer: Achieving high regioselectivity in the nitration of substituted benzenes is a common challenge. The fluorine and trifluoromethyl groups on your starting material have competing directing effects. While the trifluoromethyl group is a meta-director and the fluorine is an ortho-, para-director, the steric hindrance from the trifluoromethyl group can influence the position of nitration.
Causality and Solutions:
-
Reaction Temperature: Nitration is a highly exothermic reaction.[1] Lowering the reaction temperature, typically to between 0°C and 10°C, can significantly enhance the selectivity by reducing the activation energy available for the formation of less stable isomers.[1]
-
Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of fuming nitric acid and concentrated sulfuric acid is a common choice.[2] The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). Using a precise stoichiometry is crucial to avoid over-nitration.
-
Addition Rate: A slow, controlled addition of the nitrating agent to the substrate solution ensures that the reaction temperature is maintained and localized "hot spots" are avoided, which can lead to the formation of byproducts.
Experimental Protocol: Optimized Nitration
-
To a stirred mixture of 2-fluorobenzotrifluoride and concentrated sulfuric acid, cool the reaction vessel to 0-5°C using an ice bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours, monitoring the progress by GC or TLC.
-
Carefully quench the reaction by pouring it onto a mixture of ice and water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.[2]
Question 2: I am observing a dark coloration of the reaction mixture during nitration. Is this normal, and what can be done to minimize it?
Answer: Darkening of the reaction mixture during nitration is often indicative of side reactions, such as oxidation or the formation of nitrophenolic impurities. While a slight color change is expected, a very dark or tar-like appearance suggests a more significant issue.
Causality and Solutions:
-
Substrate Purity: Impurities in the starting 2-fluorobenzotrifluoride can be more susceptible to oxidation under the harsh nitrating conditions. Ensure the purity of your starting material is high.
-
Temperature Control: As mentioned, poor temperature control can lead to a host of side reactions. Maintaining a consistently low temperature is paramount.
-
Reaction Time: Prolonged reaction times can increase the likelihood of byproduct formation. It is important to monitor the reaction and quench it once the starting material has been consumed to an acceptable level.
Part 2: Reduction of 2-Fluoro-3-nitrobenzotrifluoride
Question 3: My catalytic hydrogenation of 2-Fluoro-3-nitrobenzotrifluoride is slow and incomplete. What are the likely causes?
Answer: The reduction of a nitro group via catalytic hydrogenation is a widely used and generally efficient method.[3] However, its success is highly dependent on several factors.
Causality and Solutions:
-
Catalyst Activity: The activity of the catalyst, typically Palladium on carbon (Pd/C), is crucial.[4]
-
Poisoning: The catalyst can be "poisoned" by impurities such as sulfur or halide compounds present in the substrate, solvent, or even from the reaction vessel.[5] Ensure high-purity reagents and thoroughly cleaned glassware.
-
Deactivation: The catalyst may have been deactivated by improper storage or handling. It is advisable to use a fresh batch of catalyst if deactivation is suspected.[4]
-
-
Hydrogen Pressure: While a hydrogen balloon is often sufficient for small-scale reactions, on a larger scale, a Parr hydrogenator or a similar setup that allows for higher and more consistent hydrogen pressure may be necessary to drive the reaction to completion.[4]
-
Agitation: Inefficient stirring can lead to poor mass transfer between the solid catalyst, the liquid substrate solution, and the gaseous hydrogen.[4] Vigorous stirring is essential to ensure all three phases are in intimate contact.
-
Solvent Choice: The substrate must be fully dissolved in the chosen solvent. Common solvents for hydrogenation include methanol, ethanol, and ethyl acetate.[4]
Experimental Protocol: Catalytic Hydrogenation
-
Dissolve 2-Fluoro-3-nitrobenzotrifluoride in a suitable solvent like methanol in a flask designed for hydrogenation.
-
Carefully add 5-10 mol% of 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Seal the reaction vessel and purge the system with hydrogen gas.
-
Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (e.g., from a balloon or a pressurized system).
-
Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably kept wet with solvent during filtration.[6]
-
Remove the solvent under reduced pressure to yield the crude this compound.
Question 4: I am observing the formation of byproducts during the reduction step. What are these and how can I avoid them?
Answer: During the reduction of nitroaromatics, several intermediates are formed, such as nitroso and hydroxylamine species.[7] If the reaction does not proceed to completion, these can condense with each other or with the final amine product to form azoxy, azo, or other dimeric impurities.
Causality and Solutions:
-
Incomplete Reaction: The primary cause of these impurities is an incomplete reaction. Addressing the points in the previous question (catalyst activity, hydrogen pressure, agitation) is the first step.
-
Reaction Conditions: In some cases, adjusting the pH of the reaction medium by adding a small amount of acid or base can suppress the formation of condensation byproducts.
Caption: Decision tree for troubleshooting the reduction of 2-Fluoro-3-nitrobenzotrifluoride.
FAQs: Scale-up and Purification
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The two main areas of concern are the nitration and the hydrogenation steps.
-
Nitration: This is a highly exothermic reaction that can lead to a thermal runaway if not properly controlled.[8] On a large scale, efficient heat removal is critical. The use of a jacketed reactor with good temperature control is essential.
-
Hydrogenation: The use of hydrogen gas presents a flammability and explosion risk. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and with appropriate pressure-rated equipment. The catalyst, particularly after the reaction, can be pyrophoric and must be handled with care.[6]
Q2: My final product, this compound, is discolored. How can I purify it?
A2: Discoloration in anilines is often due to aerial oxidation.
-
Distillation: Vacuum distillation is a common and effective method for purifying liquid anilines.[9] This will help to remove non-volatile impurities and colored byproducts.
-
Charcoal Treatment: Before distillation, treating the crude product with activated charcoal can help to remove colored impurities.
-
Storage: To prevent discoloration of the purified product, it should be stored under an inert atmosphere (nitrogen or argon) and protected from light.[10]
Q3: Are there any specific analytical techniques you recommend for monitoring the reaction and assessing product purity?
A3: A combination of techniques is recommended for comprehensive analysis.
-
Gas Chromatography (GC): Excellent for monitoring the progress of both the nitration and reduction steps, as it can separate the starting materials, intermediates, and products.
-
Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Essential for confirming the structure of the final product and identifying any impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any byproducts.
| Parameter | Nitration | Reduction |
| Typical Temperature | 0-10°C | Room Temperature |
| Key Reagents | Fuming HNO₃, H₂SO₄ | H₂, Pd/C |
| Common Solvents | Sulfuric Acid (as reagent) | Methanol, Ethanol |
| Potential Byproducts | Isomeric nitro compounds, dinitro compounds | Azoxy/azo compounds, hydroxylamine |
| Safety Concerns | Exothermic, corrosive | Flammable H₂, pyrophoric catalyst |
References
- Google Patents. (1988). WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
- PrepChem.com. (n.d.). Synthesis of 3-amino-2-methylbenzotrifluoride.
- ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
- PubChem. (n.d.). p-Nitrobenzotrifluoride.
- Google Patents. (n.d.). US4145364A - Preparation of fluorinated anilines.
- Reddit. (2022, January 21). Hydrogenation reaction tips and tricks. r/Chempros.
- Google Patents. (n.d.). CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline.
- Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.
- PubChem. (n.d.). m-(Trifluoromethyl)nitrobenzene.
- TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications.
- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.
- JoVE. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- DORAS. (1993). Development of a bench-scale pharmaceutical synthesis.
- PMC. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
- MDPI. (n.d.). Biological Treatment of Nitroaromatics in Wastewater.
- PubMed. (2009). Defluoridation of water via doping of polyanilines.
- Chemical-Book.com. (n.d.). 3-Nitrobenzotrifluoride: Properties, Uses, and Safety Considerations.
- ACS Publications. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines.
- Google Patents. (n.d.). US5300692A - Process for producing 4-amino-3-fluorobenzotrifluoride.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Nitro Reduction.
- Google Patents. (n.d.). US7154006B2 - Preparation of fluorinated anilines.
- PubChem. (n.d.). This compound.
- ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
- PMC. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Amino-2-Fluorobenzotrifluoride in Advanced Chemical Synthesis.
- The Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
- LookChem. (n.d.). Purification of Aniline. Chempedia.
- ResearchGate. (2015). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline.
- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-5-fluorobenzotrifluoride in Modern Chemical Synthesis.
- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
Sources
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- 10. 123973-25-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
Technical Support Center: A Guide to Minimizing Impurities in 3-Amino-2-fluorobenzotrifluoride Synthesis
Welcome to the technical support guide for the synthesis of 3-Amino-2-fluorobenzotrifluoride (CAS 123973-25-1). This document is designed for researchers, process chemists, and drug development professionals who utilize this critical intermediate and require the highest standards of purity. In pharmaceutical development, the purity of starting materials directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a structured, question-and-answer-based approach to understanding, identifying, and mitigating common impurities encountered during synthesis.
We will delve into the causality behind impurity formation at each stage of the typical synthesis route and provide field-proven protocols and analytical strategies to ensure a robust and reproducible process.
Section 1: Overview of the Synthetic Pathway and Key Impurity Classes
The most common and industrially viable route to this compound involves a two-step process: the nitration of 2-fluorobenzotrifluoride followed by the reduction of the resulting nitro intermediate. Each step presents a unique set of challenges and potential side reactions that can introduce impurities into the final product.
Caption: General two-step synthesis workflow for this compound.
Understanding the origin of impurities is the first step toward their control. The following table summarizes the most frequently encountered impurities.
Table 1: Major Potential Impurities and Their Origins
| Impurity Name | Originating Step | Common Cause(s) |
|---|---|---|
| Isomeric Nitroanilines | Nitration & Reduction | Non-selective nitration of the starting material. |
| Dinitro Compounds | Nitration | Over-nitration due to harsh conditions (high temp., excess reagent).[1] |
| Unreacted Starting Material | Nitration | Incomplete reaction. |
| 3-Aminobenzotrifluoride | Reduction | Catalytic hydrodefluorination (loss of the fluorine atom).[2] |
| Nitroso/Hydroxylamine Intermediates | Reduction | Incomplete reduction of the nitro group.[3][4] |
| Azo/Azoxy Compounds | Reduction | Condensation of reduction intermediates.[4] |
| Residual Heavy Metals | Reduction / Work-up | Leaching from hydrogenation catalyst (e.g., Pd, Pt, Ni).[5] |
| Residual Solvents | Work-up / Purification | Incomplete removal of solvents used in the process. |
Section 2: Troubleshooting Guide & FAQs
This section directly addresses common issues encountered during synthesis in a question-and-answer format.
Part A: Nitration of 2-Fluorobenzotrifluoride
Q1: My final product is contaminated with significant levels of isomeric impurities (e.g., 4-Amino-2-fluorobenzotrifluoride, 5-Amino-2-fluorobenzotrifluoride). How can I improve the regioselectivity of the nitration step?
A: This is a classic regioselectivity challenge in electrophilic aromatic substitution. The directing effects of the fluorine (-F) and trifluoromethyl (-CF₃) groups on the aromatic ring determine the position of the incoming nitro group. To favor the desired 3-nitro isomer, you must carefully control the reaction kinetics.
Causality:
-
Temperature: Lower reaction temperatures are crucial. Higher temperatures provide more energy to overcome the activation barrier for the formation of less-favored isomers, leading to a poorer isomeric ratio.[6] Running the reaction between -20°C and 0°C is often preferred.[6]
-
Nitrating Agent: The composition of the mixed acid (HNO₃/H₂SO₄) is critical. A high concentration of sulfuric acid generates a higher concentration of the highly reactive nitronium ion (NO₂⁺), which can decrease selectivity. Precise control over the molar ratios is essential.[7]
-
Rate of Addition: A slow, controlled addition of the nitrating agent or the substrate ensures that localized high concentrations and temperature spikes (exotherms) are avoided, both of which can lead to side reactions and reduced selectivity.[8]
Troubleshooting Protocol: High-Selectivity Nitration
-
Cool a stirred solution of 2-fluorobenzotrifluoride in a suitable co-solvent (if necessary) to -10°C.
-
Prepare the nitrating mixture (e.g., concentrated HNO₃ in concentrated H₂SO₄) separately and cool it to 0°C.
-
Add the nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not exceed 0°C.
-
Monitor the reaction progress by TLC or a rapid HPLC method.
-
Upon completion, quench the reaction by pouring it slowly onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash, dry, and concentrate.
Q2: I'm observing dinitrated by-products in my analysis. What causes this and how can I prevent it?
A: The presence of dinitrated species indicates that the reaction conditions are too harsh, causing a second nitration event on the product ring.
Causality: The electron-withdrawing nature of the first nitro group deactivates the ring, making a second nitration more difficult. However, this can be overcome by:
-
Excess Nitrating Agent: Using a significant excess of nitric acid increases the likelihood of a second nitration.
-
High Temperature/Long Reaction Time: Elevated temperatures or allowing the reaction to proceed long after the starting material is consumed can promote dinitration.[1]
Solution:
-
Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid.
-
Strictly adhere to the low-temperature conditions described in Q1.
-
Monitor the reaction closely. Once the starting material is consumed, quench the reaction promptly to prevent over-reaction.[9]
Part B: Reduction of 2-Fluoro-3-nitrobenzotrifluoride
Q4: The most persistent impurity in my final product is the de-fluorinated analog, 3-Aminobenzotrifluoride. What are the critical factors to control this hydrodefluorination?
A: Hydrodehalogenation is a common and challenging side reaction in the catalytic hydrogenation of halogenated nitroaromatics.[2] The carbon-fluorine bond, while strong, can be cleaved under certain catalytic conditions.
Causality & Solutions:
-
Catalyst Choice: This is the most critical factor. Standard Palladium on Carbon (Pd/C) is often aggressive and known to promote dehalogenation.
-
Solvent: The choice of solvent can influence both reaction rate and selectivity. Ethers like THF or 2-MeTHF are often excellent choices for this transformation.[2]
-
Additives: In some systems, the addition of a reaction inhibitor or a base can suppress dehalogenation by modifying the catalyst surface or neutralizing acidic by-products that may promote the side reaction.
-
Reaction Conditions: Use the mildest conditions possible. This includes lower hydrogen pressure (e.g., 1-5 bar) and ambient temperature.
Troubleshooting Protocol: Selective Hydrogenation
-
Charge an appropriate autoclave or hydrogenation vessel with 2-fluoro-3-nitrobenzotrifluoride and a suitable solvent (e.g., THF).
-
Add the selective catalyst (e.g., 5% Pt-V/C, ~1-2 mol%).
-
Seal the vessel, purge thoroughly with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 3 bar).
-
Stir the reaction at room temperature, monitoring hydrogen uptake and reaction progress by HPLC.
-
Upon completion, vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate to obtain the crude product.
Caption: Key impurity formation pathways during the synthesis of this compound.
Q5: My reaction seems incomplete, with intermediates like nitroso or hydroxylamine compounds detected. How can I drive the reduction to completion?
A: The reduction of a nitro group is a stepwise process (NO₂ → NO → NHOH → NH₂).[3] The presence of these intermediates indicates that the reaction has stalled.
Causality & Solutions:
-
Catalyst Activity/Loading: The catalyst may be deactivated (poisoned) or used in an insufficient amount. Ensure the catalyst is fresh and increase the loading if necessary.
-
Hydrogen Pressure/Availability: Insufficient hydrogen pressure or poor mixing can starve the reaction. Ensure adequate agitation to facilitate mass transfer of hydrogen to the catalyst surface.
-
Reaction Time: Simply allow the reaction to run for a longer period, continuing to monitor by HPLC until the intermediates are no longer observed.
Section 3: Analytical Methods for Impurity Profiling
Q7: What is the best analytical strategy for identifying and quantifying the full range of potential impurities?
A: A single analytical technique is often insufficient to detect all potential impurities. A multi-pronged strategy is recommended for comprehensive characterization. The selection of a technique is crucial for effective identification and quantification.[10] High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most commonly employed methods.[10]
Table 2: Comparison of Recommended Analytical Techniques
| Technique | Principle | Best For Detecting | Advantages | Limitations |
|---|---|---|---|---|
| HPLC-UV/MS | Separation based on polarity. | Isomers, dinitro cpds., non-volatile intermediates (nitroso, hydroxylamine), azo cpds. | High sensitivity and versatility for a wide range of compounds.[10][11] MS provides structural information for unknown peaks.[11] | Not suitable for highly volatile impurities like residual solvents. |
| GC-MS | Separation based on boiling point and polarity. | Unreacted starting material, residual solvents, volatile by-products. | Excellent for volatile and semi-volatile compounds.[11] Highly robust and established methods. | Not suitable for non-volatile or thermally labile compounds.[10] |
| ¹⁹F-NMR | Exploits the magnetic properties of fluorine nuclei. | All fluorine-containing species, including starting material, product, and isomers. | Highly specific for fluorine-containing impurities, providing clear structural data and straightforward quantification.[10] | Lower sensitivity compared to chromatographic methods; requires higher concentration of impurities (>0.1%).[10] |
Recommended Protocol: HPLC-UV/MS for In-Process Control and Final Product Release
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm and/or Mass Spectrometry (ESI+ mode).
-
Standard Preparation: Prepare a standard of this compound and, if available, any known impurities to confirm retention times and response factors.
References
- Benchchem. (n.d.). Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline.
- Google Patents. (1988). WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
- Benchchem. (n.d.). Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers.
- Maestri, F., Copelli, S., & Rota, R. (2018). Simple Monitoring of Fine Chemical Runaway Reactions in Multipurpose Plants: Nitration of 2,4-Dichloro Benzotrifluoride. Organic Process Research & Development, 22(3), 349-357.
- Google Patents. (1994). US5300692A - Process for producing 4-amino-3-fluorobenzotrifluoride.
- ScienceDirect. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst.
- Veeprho. (n.d.). Aniline Impurities and Related Compound.
- Google Patents. (1985). EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- ACS Publications. (2019). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
- ePrints Soton. (2021). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics.
- Google Patents. (2013). CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene.
- vpscience.org. (n.d.). NITRATION.
Sources
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- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. veeprho.com [veeprho.com]
- 6. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. vpscience.org [vpscience.org]
- 9. CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 3-Amino-2-fluorobenzotrifluoride
Welcome to the technical support center for reactions involving 3-Amino-2-fluorobenzotrifluoride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of using this unique and challenging substrate in catalytic cross-coupling reactions. As a trifunctional arene, this compound presents a distinct set of steric and electronic challenges that demand careful consideration in catalyst selection and reaction optimization.
The electron-withdrawing nature of both the ortho-fluorine and meta-trifluoromethyl groups renders the aromatic ring significantly electron-deficient.[1] This electronic profile profoundly influences the reactivity of the molecule, particularly in palladium-, copper-, and nickel-catalyzed transformations. This guide provides a structured, question-and-answer approach to troubleshoot common issues, supplemented with detailed protocols and scientific rationale to empower you to achieve optimal results in your experiments.
Part 1: General Catalyst Selection Workflow
Navigating the catalyst landscape for a substrate as complex as this compound requires a systematic approach. The following workflow provides a decision-making framework for selecting an appropriate catalyst system.
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Section 2.2: Suzuki-Miyaura C-C Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation, but the electron-deficient nature of this compound requires specific conditions. [2][3] Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A3: Success in this coupling hinges on promoting the challenging oxidative addition step while preventing unwanted side reactions.
-
Catalyst System: A palladium precursor like Pd(OAc)₂ or a more advanced precatalyst is a good starting point.
-
Ligand: As with C-N coupling, bulky, electron-rich phosphine ligands are crucial. SPhos, XPhos, and RuPhos have demonstrated good performance in similar systems. [1]They accelerate the oxidative addition and subsequent steps.
-
Base: Unlike the Buchwald-Hartwig reaction, very strong bases are often detrimental in Suzuki couplings, leading to boronic acid decomposition. Weaker inorganic bases are preferred. A good starting point is to screen K₂CO₃, Cs₂CO₃, and K₃PO₄ . [1]* Solvent: A mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O ) is standard, as water is often necessary to facilitate the transmetalation step.
Q4: I'm observing significant homocoupling of my boronic acid coupling partner. How can I suppress this?
A4: Boronic acid homocoupling (formation of R-R from R-B(OH)₂) is often caused by oxygen-mediated decomposition or high temperatures.
-
Causality - Oxygen: The presence of oxygen can promote the oxidative homocoupling of boronic acids.
-
Solution: Thoroughly degas all solvents and reagents (e.g., by sparging with argon or using freeze-pump-thaw cycles) and maintain a strict inert atmosphere throughout the reaction.
-
-
Causality - Stoichiometry: Using a large excess of the boronic acid can sometimes lead to more homocoupling.
-
Solution: Start with a modest excess of the boronic acid (1.2-1.5 equivalents).
-
-
Causality - Temperature: High reaction temperatures can accelerate decomposition pathways.
-
Solution: Run the reaction at the lowest temperature that provides a reasonable reaction rate (e.g., start at 80°C and increase only if necessary).
-
Table 2: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst Precursor (1-5 mol%) | Ligand (1.1-1.2 eq. to Pd) | Base (2.0-3.0 eq.) | Solvent | Temperature (°C) |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane / H₂O (4:1) | 80-100 |
| PdCl₂(dppf) | (None needed) | Cs₂CO₃ | Toluene / H₂O (4:1) | 90-110 |
| XPhos Pd G3 | (None needed) | K₃PO₄ | 2-MeTHF / H₂O (10:1) | 80-100 |
Section 2.3: Sonogashira C-C Coupling Reactions
The Sonogashira reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. [4][5]Activating the C-F bond of this compound for this reaction is particularly challenging due to the high C-F bond strength. [6] Q5: My Sonogashira coupling is failing. Why is this reaction so difficult with a fluorinated substrate?
A5: The primary hurdle is the oxidative addition step. The C-F bond is the strongest carbon-halogen bond, making its cleavage energetically demanding. [6]Standard Sonogashira conditions may be insufficient.
-
Causality - C-F Bond Strength: The high bond dissociation energy of the C-F bond makes the initial oxidative addition to the Pd(0) catalyst extremely slow or non-existent under standard conditions. [6] * Solution: You must use a highly active catalyst system. This means employing bulky and electron-rich phosphine ligands like SPhos or XPhos to create a more reactive Pd(0) center. Higher temperatures (100-120°C) are also typically required.
Q6: My reaction is producing a lot of alkyne homocoupling product (Glaser coupling). How do I prevent this?
A6: Glaser-Hay homocoupling is a copper-mediated side reaction that is often the dominant pathway if the cross-coupling is slow.
-
Causality - Copper Co-catalyst: The Cu(I) co-catalyst, while intended to facilitate transmetalation to palladium, can also catalyze the oxidative dimerization of the terminal alkyne, especially in the presence of oxygen.
-
Solution 1 (Copper-Free Protocol): The most effective solution is to use a copper-free Sonogashira protocol. [1]These protocols rely on a highly active palladium catalyst and often a different base (e.g., Cs₂CO₃) or an amine in combination with a salt additive like TBAF.
-
Solution 2 (Slow Addition): If using a copper-catalyzed system, maintain a very low concentration of the alkyne by adding it slowly via syringe pump over several hours. This favors the cross-coupling pathway over the second-order homocoupling reaction.
-
Solution 3 (Inert Atmosphere): Rigorously exclude oxygen from the reaction, as it is a key oxidant in the Glaser coupling cycle.
-
Caption: The interconnected catalytic cycles in a standard Sonogashira reaction.
Part 3: Frequently Asked Questions (FAQs)
Q: Do I need to protect the amino group on this compound before attempting a cross-coupling reaction?
A: Not always, but it can be a useful strategy. The free amine can potentially coordinate to the metal center, inhibiting catalysis, or participate in side reactions. If you are experiencing persistent low yields or complex product mixtures, protecting the amine with a group like Boc (tert-butyloxycarbonyl) or PMP (p-methoxyphenyl) can simplify the system and suppress these unwanted pathways. [7] Q: Which analytical techniques are best for monitoring reaction progress and identifying side products?
A: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative checks of starting material consumption. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for tracking product formation and identifying the mass of any side products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the products are sufficiently volatile. ¹⁹F NMR can be a powerful tool to specifically track the fate of the fluorine-containing species, helping to quantify hydrodefluorination.
Q: Are nickel catalysts a viable alternative to palladium for this substrate?
A: Yes, nickel catalysts are an excellent alternative and should be considered, especially if palladium systems are failing. [1]Nickel catalysis has shown great promise for coupling challenging electrophiles, including aryl fluorides and chlorides. [8][9]Catalyst systems often involve a nickel(II) precatalyst (e.g., NiCl₂·dme) paired with an N-heterocyclic carbene (NHC) ligand like SIPr or a phosphine ligand.
Q: What are the primary safety considerations when working with this substrate and the associated catalysts?
A: Standard laboratory safety protocols should be strictly followed. 3-Aminobenzotrifluoride derivatives are amines and should be handled with care, avoiding inhalation, ingestion, and skin contact. [10]Many phosphine ligands are air-sensitive and potentially pyrophoric. Palladium and nickel compounds can be toxic and sensitizers. Strong bases like NaOt-Bu and LHMDS are corrosive and react violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Part 4: Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Buchwald-Hartwig Amination
This protocol describes setting up parallel reactions to efficiently screen different ligands.
-
Preparation: In a glovebox, arrange an array of oven-dried reaction vials equipped with stir bars.
-
Aliquot Solids: To each vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %), the specific ligand to be tested (4.4 mol %), and the base (e.g., NaOt-Bu, 1.5 equiv).
-
Add Substrates: Add this compound (1.0 equiv, e.g., 0.2 mmol) to each vial. Then add the amine coupling partner (1.2 equiv).
-
Add Solvent: Dispense the anhydrous, degassed solvent (e.g., Toluene, to achieve a 0.1 M concentration) into each vial. [1]5. Reaction: Seal the vials tightly with screw caps. Remove the vial block from the glovebox and place it on a pre-heated stirrer plate set to the desired temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 4, 8, and 24 hours), take a small aliquot from each reaction, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by LC-MS to determine the conversion to the desired product.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (argon), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol %), the phosphine ligand (e.g., SPhos, 4 mol %), the boronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv). [1]2. Add Substrate: Add this compound (1.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. [1]4. Heating: Place the Schlenk tube in a pre-heated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or by taking aliquots for LC-MS analysis.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Reactions in 3-Fluorobenzotrifluoride.
- IntechOpen. (2023). Synthetic Methods for Primary Anilines. IntechOpen Books.
- MDPI. (n.d.). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates.
- ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- National Center for Biotechnology Information. (2019). Alkynylation of graphene via the Sonogashira C–C cross-coupling reaction on fluorographene. PMC.
- MDPI. (n.d.). Palladium-catalyzed Sonogashira coupling to synthesis of gem-difluoroenynes.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- PubMed. (n.d.). Reaction pathways for biodehalogenation of fluorinated anilines.
- ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Wikipedia. (n.d.). Sonogashira coupling.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
- DC Fine Chemicals. (n.d.). Mastering Suzuki Coupling: A Guide to Trifluorophenylboronic Acid.
Sources
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- 2. nbinno.com [nbinno.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Alkynylation of graphene via the Sonogashira C–C cross-coupling reaction on fluorographene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Aminobenzotrifluoride | 98-16-8 [chemicalbook.com]
Challenges in the fluorination step of benzotrifluoride synthesis
Technical Support Center: Benzotrifluoride Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of benzotrifluoride (BTF). This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of the fluorination of benzotrichloride (BTC). The conversion of a trichloromethyl group to a trifluoromethyl group is a robust and common transformation, but it presents unique challenges that require careful control of reaction parameters and a deep understanding of the underlying chemistry.
This document moves beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions, grounded in mechanistic principles and field-proven experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and ensure safe, efficient, and high-yield synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing benzotrifluoride? The most common industrial method is the halogen exchange (Halex) reaction, often a variant of the Swarts reaction, involving the fluorination of benzotrichloride (BTC) with anhydrous hydrogen fluoride (HF).[1][2] This reaction can be performed in either a liquid or gas phase, often in the presence of a catalyst to facilitate the exchange of chlorine atoms for fluorine.[3][4]
Q2: What are the typical reactants and catalysts used? The primary reactants are benzotrichloride (C₆H₅CCl₃) and anhydrous hydrogen fluoride (HF).[1][2] While the reaction can proceed without a catalyst, industrial processes frequently employ catalysts to improve reaction rates and yields. Common catalysts include antimony salts (e.g., SbF₃, SbCl₅), as in the classic Swarts reaction, or metal fluorides like aluminum fluoride (AlF₃) for gas-phase reactions.[3][5][6] Some processes also use mixtures of aluminum chloride and activated charcoal.[7]
Q3: My reaction has stalled, leaving significant amounts of partially fluorinated intermediates. What is the likely cause? The most common intermediate is α,α-difluoro-α-chlorotoluene (C₆H₅CF₂Cl).[7] Incomplete conversion is often due to an insufficient stoichiometric amount of HF, poor mass transfer between the reactants (inadequate mixing), or a loss of catalyst activity.[7][8] In later stages of the reaction, the decreasing solubility of HF in the increasingly non-polar product mixture can also slow the final conversion step.[8]
Q4: What are the major safety hazards associated with this reaction? The primary hazard is the use of anhydrous hydrogen fluoride (HF). HF is extremely corrosive, toxic, and can cause severe, deep-tissue burns that may not be immediately painful, especially at lower concentrations.[9][10] The reaction also generates hydrogen chloride (HCl) gas as a byproduct. Furthermore, the reaction is often conducted under pressure and at elevated temperatures, posing risks of reactor failure if not properly managed.[3][7] Strict adherence to safety protocols is mandatory.
Q5: Can I use glass-lined reactors for this process? Absolutely not. Hydrogen fluoride is renowned for its ability to dissolve glass, ceramics, and enamels.[9][11] All equipment, including the reactor, tubing, and stirrers, must be constructed from HF-resistant materials such as copper, steel alloys (e.g., Hastelloy C), or Teflon.[1][4][11]
In-Depth Troubleshooting Guides
Problem 1: Incomplete Conversion and Low Yield of Benzotrifluoride
You are observing a high percentage of benzotrichloride and/or α,α-difluoro-α-chlorotoluene in your final reaction mixture, as determined by gas chromatography (GC) analysis.
Potential Root Causes:
-
Stoichiometric Imbalance: Insufficient charge of hydrogen fluoride.
-
Suboptimal Reaction Conditions: Temperature or pressure is too low to achieve the necessary reaction rate.
-
Poor Mass Transfer: Inefficient mixing in the heterogeneous reaction mixture.
-
Catalyst Deactivation: The catalyst has lost its activity due to poisoning or coking.
-
Moisture Contamination: Water in the reactants or reactor can react with intermediates and the catalyst.
Diagnostic Workflow
The following workflow can help pinpoint the cause of incomplete conversion.
Caption: Troubleshooting workflow for low benzotrifluoride yield.
Recommended Solutions & Protocols
-
Optimize Reactant Stoichiometry:
-
Scientific Rationale: The fluorination of BTC is a stepwise process requiring three moles of HF per mole of BTC. Industrially, a slight excess of HF is often used to drive the reaction to completion and account for losses.[7]
-
Protocol: Ensure a stoichiometric excess of anhydrous HF, typically in the range of 1.0 to 1.1 times the amount of benzotrichloride on a stoichiometric basis (equivalent to a 3.0 to 3.3 molar ratio).[7] Carefully measure the mass of both reactants before charging the reactor.
-
-
Adjust Reaction Conditions:
-
Scientific Rationale: Reaction kinetics are highly dependent on temperature and pressure. Higher temperatures increase the reaction rate, while sufficient pressure is needed to maintain the HF in the liquid phase and enhance its concentration in the reaction mixture.
-
Data Summary: Typical Liquid-Phase Reaction Parameters
Parameter Recommended Range Source Temperature 85°C - 100°C [7] Pressure 20 - 45 atm [7] | Agitation | Reynolds number: 65,000 - 100,000 |[7] |
-
-
Enhance Mass Transfer:
-
Scientific Rationale: The reaction occurs between two immiscible liquid phases (organic BTC and inorganic HF). Vigorous agitation is crucial to create a large interfacial area, promoting contact between reactants and enhancing the reaction rate.
-
Action: Increase the stirring speed to ensure the reaction mixture is a well-dispersed emulsion. For scaled-up processes, verify that the reactor design (impeller type, baffles) is sufficient for creating high shear.
-
Problem 2: Catalyst Deactivation
You observe a gradual decline in reaction rate and final yield over several batches using the same catalyst charge.
Potential Root Causes:
-
Coking: Formation of carbonaceous deposits (coke or tar) on the catalyst surface, blocking active sites. This is often exacerbated by high temperatures.[12]
-
Poisoning: Irreversible adsorption of impurities (like water or sulfur compounds) onto the catalyst's active sites.
-
Structural Changes: Thermal degradation or sintering of the catalyst material, leading to a loss of surface area and active sites.
Diagnostic and Regeneration Strategies
-
Identify the Cause:
-
Scientific Rationale: Characterizing the spent catalyst is key to determining the deactivation mechanism. Temperature-Programmed Oxidation (TPO) can quantify coke deposits, while X-ray Photoelectron Spectroscopy (XPS) can identify surface poisons and changes in the catalyst's chemical state.[12][13]
-
Action: Collect a sample of the spent catalyst under inert conditions. Submit it for surface analysis (XPS, TPO) to confirm the presence of coke or other contaminants.
-
-
Catalyst Regeneration Protocol (for Coking):
-
Scientific Rationale: Coke deposits can often be burned off by controlled oxidation. For some gas-phase catalysts like aluminum fluoride, introducing chlorine can help restore activity.[3][4]
-
Protocol (Example for Gas-Phase AlF₃ Catalyst):
-
Stop the flow of benzotrichloride and hydrogen fluoride to the reactor.
-
Purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove residual organics.
-
Introduce a controlled stream of air or oxygen at a temperature between 400°C and 500°C to burn off carbon deposits.[3]
-
Alternatively, for certain systems, activity can be restored by introducing a stream of chlorine gas (e.g., 5 mol% relative to the reactant feed) during the reaction or as a separate treatment step.[3][4]
-
Once regeneration is complete, purge again with inert gas before re-introducing reactants.
-
-
Caption: Decision tree for managing catalyst deactivation.
Problem 3: Safety Incidents and Material Handling
This section provides critical guidelines for handling hydrogen fluoride, the most significant hazard in this synthesis.
Core Principles of HF Safety:
-
NEVER Work Alone: Always have a trained buddy present when handling HF.[9][14]
-
Dedicated Work Area: All work with HF must be conducted in a certified chemical fume hood compatible with acid use.[10][11][14] Post clear warning signs when HF is in use.[9]
-
Antidote Availability: An ample supply of calcium gluconate gel must be immediately accessible in the laboratory.[9][11] All personnel must be trained in its application. Check the expiration date regularly.[11]
Personal Protective Equipment (PPE) Protocol
| PPE Item | Specification | Rationale | Source |
| Body Protection | Lab coat, long pants, closed-toe shoes, and a chemically-resistant apron (neoprene or viton). | Provides a full barrier against splashes. No exposed skin is permitted. | [11][15] |
| Hand Protection | Double gloving: An inner pair of nitrile gloves with a thicker, outer pair of neoprene or nitrile rubber gloves rated for HF. | Thin disposable gloves offer insufficient protection. The outer glove provides primary resistance, while the inner glove protects against pinhole leaks. | [10][11][14] |
| Eye/Face Protection | Chemical splash goggles AND a full-face shield. | Protects against splashes and vapors. A face shield alone is inadequate. | [11][15] |
Emergency Protocol: HF Exposure
-
Skin Contact:
-
Immediately move to a safety shower or sink and flush the affected area with copious amounts of water for at least 5-15 minutes.[9][15]
-
While flushing, have someone call for emergency medical services.
-
Remove all contaminated clothing.
-
After flushing, liberally apply 2.5% calcium gluconate gel to the area. Massage it into the skin continuously while awaiting medical personnel.[9]
-
-
Eye Contact:
-
Inhalation:
-
Move the victim to fresh air immediately.
-
Call for emergency medical services.[9]
-
References
- Fluorination of CF3CH2Cl over Cr-Mg fluoride catalyst: The effect of temperature on the catalyst deactivation. (1997).
- Benzotrifluoride Market Growth at 6.6% CAGR Until 2033. (2025). Market.us News. [Link]
- Swarts Reaction. Unacademy. [Link]
- Chemistry Swarts Reaction.
- Swarts reaction mechanism. BYJU'S. [Link]
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
- Benzotrifluoride market – Size, Share, Trends, Analysis & Forecast 2025–2034. MarkWide Research. [Link]
- Swarts Reaction: Learn Definition, Examples, Mechanism and Uses. Testbook. [Link]
- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety - University of Wisconsin-Madison. [Link]
- Guidelines for the Safe Use of Hydrofluoric Acid. McGill University. [Link]
- Optimization of the reaction conditions. [a].
- Swarts Reaction: Definition, Mechanism & Example for Class 12. Vedantu. [Link]
- Process for the production of benzotrifluoride.
- Some trisubstituted benzotrifluorides.
- Optimization of the reaction conditions. a.
- Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide.
- Guidelines for using Hydrofluoric acid (HF). Lund University. [Link]
- Hydrofluoric Acid (HF). Division of Research Safety - University of Illinois. [Link]
- The Preparation of Benzotrifluoride. Journal of the American Chemical Society. [Link]
- Process for preparing benzotrifluoride and its derivatives.
- Benzyl Chloride, Benzal Chloride, and Benzotrichloride.
- Process for preparing benzotrifluoride and its derivatives.
- Benzotrifluoride and its derivatives considered into this study.
- The Role of Benzotrifluoride in Industrial Organic Synthesis. LinkedIn. [Link]
- Determination of benzotrifluoride derivative compounds in groundwater.
- Industrial method for continuous fluorination synthesis of benzotrifluoride product.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. EP0004636A2 - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
- 4. US4242286A - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
- 5. Swarts Reaction [unacademy.com]
- 6. byjus.com [byjus.com]
- 7. US3950445A - Process for the production of benzotrifluoride - Google Patents [patents.google.com]
- 8. CN102924226A - Industrial method for continuous fluorination synthesis of benzotrifluoride product - Google Patents [patents.google.com]
- 9. wiki.nbi.ku.dk [wiki.nbi.ku.dk]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. mcgill.ca [mcgill.ca]
- 12. DSpace at KOASAS: Fluorination of CF3CH2Cl over Cr-Mg fluoride catalyst: The effect of temperature on the catalyst deactivation [koasas.kaist.ac.kr]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. uab.edu [uab.edu]
- 15. ehs.wisc.edu [ehs.wisc.edu]
Technical Support Center: Column Chromatography Protocols for Purifying 3-Amino-2-fluorobenzotrifluoride Analogs
Welcome to the technical support center for the purification of 3-Amino-2-fluorobenzotrifluoride and its analogs. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these complex molecules. The presence of a basic aromatic amine, a fluorine atom, and a trifluoromethyl group within the same scaffold creates a demanding purification landscape. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to navigate these challenges successfully.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a successful purification strategy for this class of compounds.
Q1: Why is the purification of this compound analogs so challenging on standard silica gel?
A1: The difficulty arises from a fundamental mismatch between the analyte and the stationary phase. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The aromatic amine in your analog is basic. This leads to a strong acid-base interaction, causing several problems:
-
Irreversible Adsorption: The compound can bind so tightly to the silica that it fails to elute, resulting in low recovery.
-
Significant Peak Tailing: Even if the compound elutes, the strong interaction causes the molecules to "drag" along the stationary phase, leading to broad, tailing peaks that co-elute with impurities.[1][2][3]
-
Compound Degradation: The acidic nature of silica can sometimes lead to the degradation of sensitive molecules.[4]
Q2: What are the primary column chromatography strategies available for these compounds?
A2: There are four main strategies, each leveraging a different chemical interaction to achieve separation. The choice depends on the specific properties of your analog and the impurities you need to remove.
| Stationary Phase Type | Primary Interaction Mechanism | Best For | Common Mobile Phases |
| Standard Silica Gel | Polar (Adsorption) | Less basic amines or when cost is a primary concern. Requires mobile phase modification. | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| Amine-Functionalized Silica | Polar (Adsorption) with Shielded Silanols | Highly recommended for basic amines. Prevents strong acid-base interactions, yielding sharper peaks and better recovery.[2] | Hexane/Ethyl Acetate |
| Fluorinated Phases (e.g., PFP) | Fluorophilic & π-π Interactions[5] | Separating fluorinated analogs from each other or from non-fluorinated impurities. Offers unique selectivity.[6][7][8] | Reversed-phase or Normal-phase solvents. |
| Reversed-Phase (e.g., C18) | Hydrophobic (Partitioning) | Purifying more polar analogs or as an orthogonal technique when normal-phase fails. | Water/Acetonitrile, Water/Methanol (often with pH modifiers like TFA or TEA). |
Q3: Is it always necessary to add a mobile phase modifier like triethylamine (TEA) or ammonia?
A3: It depends on your stationary phase.
-
For Standard Silica Gel: Yes. Adding a small amount of a competing base like TEA (0.1-1%) or using a solvent system containing ammonium hydroxide is critical.[3] The modifier neutralizes the acidic silanol sites, preventing your basic amine from binding too strongly.
-
For Amine-Functionalized Silica: No. These columns are designed with an amine-based stationary phase that masks the acidic silanols, eliminating the need for a basic modifier in the mobile phase.[2] This simplifies the purification and solvent removal process.
Q4: What is a "fluorinated" stationary phase, and when is it the right choice?
A4: Fluorinated stationary phases, such as Pentafluorophenyl (PFP) phases, are designed to interact specifically with fluorinated molecules.[6][7] The separation mechanism is based on a combination of dipole-dipole, π-π, and "fluorophilic" interactions, where the fluorous stationary phase shows a greater affinity for fluorinated compounds compared to their non-fluorinated counterparts.[8][9] You should consider a PFP column when:
-
You need to separate constitutional isomers of your fluorinated analog.
-
You are trying to remove a non-fluorinated impurity that has similar polarity to your product.
-
Standard silica or amine-functionalized silica fails to provide adequate resolution.
Troubleshooting Guide: A Problem-and-Solution Approach
This section directly addresses specific issues you may encounter during your experiments.
Problem 1: My compound is not eluting from the silica gel column.
-
Probable Cause A: Mobile phase is too non-polar. Your solvent system does not have sufficient strength to move the compound.
-
Solution: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If you reach 100% ethyl acetate and the compound still hasn't eluted, consider switching to a more polar system like dichloromethane/methanol.
-
-
Probable Cause B: Strong, irreversible binding to acidic silica. This is common with basic amines.
-
Probable Cause C: Compound instability. The compound may be degrading on the acidic silica.
-
Solution: Test for stability by spotting your compound on a silica TLC plate, letting it sit for an hour, and then eluting. If you see a new spot or streaking that wasn't there initially, degradation is likely. Switch to a less acidic stationary phase like deactivated silica or basic alumina.[4]
-
Problem 2: My compound elutes immediately in the solvent front, mixed with non-polar impurities.
-
Probable Cause: Mobile phase is too polar. The solvent is too strong, washing all compounds off the column without any separation.
-
Solution: Start again with a much less polar mobile phase. If you used 50% ethyl acetate in hexane, try starting with 5% or 10%. Develop a proper solvent system using Thin Layer Chromatography (TLC) first to find a mobile phase that gives your product an Rf value between 0.2 and 0.4.
-
Problem 3: The separation between my product and an impurity is poor.
-
Probable Cause A: Improper column packing or loading. Channeling in the silica bed or using too much solvent to load the sample can ruin separation.
-
Solution: Ensure your column is packed uniformly without air bubbles. For loading, dissolve your crude product in the absolute minimum amount of solvent (preferably the mobile phase itself) to create a thin, concentrated band at the top of the column.[10] If solubility is an issue, perform a "dry loading" (see protocol below).
-
-
Probable Cause B: The chosen solvent system lacks selectivity.
-
Solution: Try a different solvent system. For example, if hexane/ethyl acetate isn't working, try a system with dichloromethane or one containing a small amount of methanol. These changes can alter the specific interactions and improve separation.
-
-
Probable Cause C: The stationary phase is not optimal for this specific separation.
-
Solution: Use an orthogonal separation method. If you are on normal-phase silica, the impurity may have a very similar polarity. Switching to a fluorinated PFP column could separate the compounds based on their differential fluorine content, or switching to reversed-phase (C18) could separate them based on hydrophobicity.[5]
-
Problem 4: My purified fractions show significant peak tailing.
-
Probable Cause: Acid-base interaction between the amine and residual acidic sites. This is the most common cause of tailing for this class of compounds.
-
Solution 1 (Standard Silica): Add a competing base like 0.5-1% triethylamine (TEA) or 0.5% ammonium hydroxide to your mobile phase. This will occupy the acidic sites on the silica and allow your compound to elute symmetrically.[1][3]
-
Solution 2 (Recommended): Switch to an amine-functionalized silica flash column. These columns are designed to prevent this exact problem and will provide much sharper peaks without the need for mobile phase modifiers.[2]
-
Below is a decision-making workflow for troubleshooting common purification issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. waters.com [waters.com]
- 6. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Managing exothermic reactions during the synthesis of 3-Amino-2-fluorobenzotrifluoride
Welcome to the technical support center for the synthesis of 3-Amino-2-fluorobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the significant exothermic hazards associated with this multi-step synthesis. Our focus is on ensuring both procedural success and, most importantly, laboratory safety. The synthesis typically proceeds via two highly energetic steps: the nitration of 2-fluorobenzotrifluoride to yield 2-fluoro-3-nitrobenzotrifluoride, followed by the reduction of the nitro group. Both steps require stringent control to prevent thermal runaway.
This document is structured to provide immediate, actionable solutions through a troubleshooting guide and to answer broader conceptual questions in our FAQ section.
Troubleshooting Guide: Immediate In-Experiment Issues
This section addresses critical problems that can arise during the synthesis. The advice provided is intended to help operators regain control of a deviating reaction and understand its root cause.
Question 1: I'm performing the nitration of 2-fluorobenzotrifluoride, and the internal temperature is rising uncontrollably, far exceeding my set point. What should I do?
Answer: This indicates a potential thermal runaway, a highly dangerous situation where the reaction rate and heat generation accelerate uncontrollably.[1][2] Immediate and calm action is required.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating mixture (HNO₃/H₂SO₄).
-
Enhance Cooling: Increase the efficiency of your cooling bath. If using an ice bath, add more salt (e.g., NaCl) to lower its temperature. Ensure the reactor is adequately immersed.
-
Maintain Agitation: Ensure vigorous stirring continues. Poor agitation can create localized hot spots where the reaction accelerates, propagating through the mixture.
-
Emergency Quenching (Last Resort): If the temperature continues to rise dramatically despite these measures, prepare for an emergency quench. This involves pouring the reaction mixture slowly and carefully onto a large volume of crushed ice or ice-water with vigorous stirring.[3] Caution: This procedure is itself hazardous as the dilution of concentrated sulfuric acid is highly exothermic.[3] It should only be performed as a last resort in accordance with your lab's established emergency protocols.
Potential Causes & Preventative Measures:
-
Rapid Addition of Nitrating Agent: The rate of heat generation outpaced the cooling system's capacity. The nitrating agent must be added slowly and dropwise, with constant monitoring of the internal temperature.[3]
-
Inadequate Cooling: The cooling bath may have been insufficient for the scale of the reaction. Pre-cool the starting material and ensure the cooling system is robust.
-
Accumulation of Unreacted Reagents: If the initial reaction temperature is too low, the nitrating agent can accumulate without reacting. A subsequent small temperature increase can then trigger a rapid, delayed exotherm.[3] Maintain the reaction within the recommended temperature window.
Question 2: During the catalytic hydrogenation of 2-fluoro-3-nitrobenzotrifluoride, I've observed a sudden, rapid increase in both reactor pressure and temperature. What is happening and what is the procedure?
Answer: This is a classic sign of a runaway hydrogenation reaction. The reduction of nitro groups is highly exothermic, and its rate can accelerate dangerously if not controlled.[4][5] The pressure rise is due to increased solvent vapor pressure from the temperature spike.
Immediate Actions:
-
Stop Hydrogen Flow: Immediately close the hydrogen supply to the reactor.
-
Vent the Reactor: Carefully vent the excess hydrogen pressure to a safe, designated exhaust line or the back of the fume hood.[6]
-
Crash Cool the Reactor: Apply maximum cooling to the reactor jacket or immerse it in an emergency cooling bath.
-
Maintain Agitation: Continue stirring to ensure uniform cooling and prevent hot spots.
-
Purge with Inert Gas: Once the temperature is under control, purge the reactor headspace with an inert gas like nitrogen three times to remove all residual hydrogen.[7]
Potential Causes & Preventative Measures:
-
Overly Active Catalyst or High Catalyst Loading: A new batch of catalyst may be more active than expected. Always test new catalysts on a small scale first.
-
Poor Heat Dissipation: The cooling system was not able to remove the heat generated by the reaction. Ensure your reactor's cooling capacity is sufficient for the intended scale.
-
Loss of Agitation: If stirring fails, the catalyst can settle, and a layer of unreacted substrate can build up. Resuming agitation can cause a sudden, violent reaction. Ensure your stirring mechanism is robust.
-
Inadequate Hydrogen Control: Introducing hydrogen too quickly can overwhelm the system's ability to manage the exotherm.[8]
Question 3: After filtering the hydrogenation reaction, the palladium-on-carbon (Pd/C) catalyst on the filter paper started smoking and ignited. How do I handle this?
Answer: This is a common and serious hazard. Used Pd/C catalyst is pyrophoric, meaning it can ignite spontaneously upon exposure to air, especially when saturated with hydrogen and flammable solvents.[9][10]
Immediate Actions:
-
Smother the Fire: Do not use a water fire extinguisher if organic solvents are present.[6] Cover the funnel or filter with a watch glass to cut off the oxygen supply; the fire should extinguish itself.[10] Alternatively, use a Class D fire extinguisher (for combustible metals) or smother it with sand or soda ash.[6][11]
-
Quench the Catalyst: Once the fire is out, carefully douse the catalyst cake with water.[6][10] Never let the catalyst filter cake become dry.[6]
Preventative Measures:
-
Never Let the Catalyst Dry: During filtration, do not pull air through the catalyst cake. Keep it covered with solvent at all times.
-
Pre-filtration Purge: Before opening the reactor, ensure the reaction mixture is thoroughly purged with nitrogen to remove dissolved hydrogen.[7]
-
Safe Catalyst Handling: After filtration, immediately transfer the wet catalyst cake to a dedicated waste container filled with water.[6] This keeps the catalyst wet and prevents ignition.[9]
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic risks in the synthesis of this compound? The synthesis involves two main exothermic hazards.
-
Nitration: This is a fast and highly exothermic reaction, with heats of reaction often ranging from -73 to -253 kJ/mol.[12] The primary risk is a thermal runaway caused by the rapid generation of heat exceeding the cooling capacity, which can lead to a violent reaction and pressure buildup.[12]
-
Catalytic Hydrogenation: The reduction of a nitro group is a highly energetic process.[4] The main risks are thermal runaway from uncontrolled reaction rates and fire or explosion from the combination of a pyrophoric catalyst (like Pd/C), flammable hydrogen gas, and organic solvents.[5][9]
Q2: How can I assess the thermal risk of my specific reaction conditions before scaling up? For highly exothermic processes, experimental risk assessment is crucial. Reaction calorimetry (RC) is the standard method. An RC study measures the rate of heat evolution during the reaction under controlled conditions. This data allows you to determine critical safety parameters like the adiabatic temperature rise (ΔTad), which is the temperature increase that would occur if all cooling were lost.[13] This information is vital for designing a safe cooling system and emergency protocols before attempting a larger scale synthesis.[2]
Q3: What are the best practices for quenching a nitration reaction under standard (non-emergency) conditions? The standard procedure is to pour the reaction mixture slowly and carefully onto a large amount of crushed ice or an ice-water mixture while stirring vigorously.[3] This serves two purposes: it dilutes the strong acids and effectively dissipates the significant heat of dilution. The product can then be isolated via extraction with a suitable organic solvent.
Q4: What are the most critical safety checks before starting a high-pressure hydrogenation? Before introducing hydrogen, a thorough pre-operation check is mandatory.
-
Vessel Inspection: Ensure the pressure vessel has no cracks or damage and is rated for the intended pressure and temperature.[5][9]
-
Leak Testing: After assembling the reactor, pressurize it with an inert gas (e.g., nitrogen) to the maximum intended operating pressure. Hold for at least 30 minutes and check for any pressure drop, which would indicate a leak.[7]
-
Oxygen Removal: Thoroughly purge the sealed reactor with nitrogen (typically 3-5 cycles of pressurizing with N₂ and venting) to remove all oxygen and prevent the formation of a potentially explosive hydrogen/air mixture.[4]
-
Ventilation: Ensure the entire apparatus is located within a properly functioning fume hood.[7][9]
Data & Protocols
Data Tables
Table 1: Typical Parameters for Controlled Nitration
| Parameter | Recommended Value/Condition | Rationale |
| Temperature | 0°C to 10°C | Controls the reaction rate to prevent runaway. Lower temperatures can lead to reagent accumulation. |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[14] |
| Addition Time | 1.5 - 2 hours (for lab scale) | Slow, dropwise addition is critical to allow the cooling system to dissipate the heat of reaction.[3] |
| Agitation | Vigorous mechanical stirring | Prevents localized "hot spots" and ensures uniform temperature distribution.[3] |
Table 2: Key Safety Parameters for Catalytic Hydrogenation
| Parameter | Recommended Value/Condition | Rationale |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | Standard catalyst for nitro group reduction. Must be handled wet to prevent ignition.[10] |
| Initial H₂ Pressure | Start low (e.g., 5-10 psi) and increase gradually | Allows for controlled initiation of the reaction to gauge its exotherm before proceeding to higher pressures. |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Flammable solvents increase fire risk; ensure all ignition sources are eliminated.[9] |
| Pre-Reaction Purge | 3-5 cycles with Nitrogen | Removes oxygen from the reactor to eliminate the risk of forming an explosive mixture with hydrogen.[4][7] |
Experimental Protocols
Protocol 1: Controlled Nitration of 2-Fluorobenzotrifluoride
-
1. Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 2-fluorobenzotrifluoride. Cool the flask in an ice-salt bath to 0°C.
-
2. Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath.
-
3. Addition: Add the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred 2-fluorobenzotrifluoride, ensuring the internal temperature does not exceed 10°C. The addition should be slow and controlled.[3]
-
4. Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour.
-
5. Work-up (Quench): Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[3]
-
6. Extraction: Extract the product with a suitable solvent (e.g., dichloromethane), wash the organic layer with a sodium bicarbonate solution, then with water, dry over magnesium sulfate, and concentrate under reduced pressure.
Protocol 2: Catalytic Hydrogenation of 2-Fluoro-3-nitrobenzotrifluoride
-
1. Reactor Setup: In a high-pressure hydrogenation vessel, add the 2-fluoro-3-nitrobenzotrifluoride, a suitable solvent (e.g., methanol), and the Pd/C catalyst (as a wet slurry). Caution: Never add dry catalyst to a flammable solvent.[9]
-
2. Sealing and Purging: Seal the reactor. Purge the system 3-5 times with nitrogen to remove all air.[4]
-
3. Pressurization: Pressurize the reactor with hydrogen to the desired pressure.
-
4. Reaction: Begin vigorous stirring and monitor the reaction by observing hydrogen uptake and temperature. Maintain the desired temperature using the reactor's cooling system.[4]
-
5. Completion: Once hydrogen uptake ceases, stop the stirring and cool the reactor to room temperature.
-
6. Depressurization & Purge: Carefully vent the excess hydrogen.[4] Purge the reactor 3-5 times with nitrogen.[7]
-
7. Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Crucially, ensure the catalyst cake is kept wet with solvent or water throughout and after the filtration to prevent ignition. [6]
-
8. Catalyst Quenching: Immediately transfer the wet catalyst and Celite pad to a designated waste container filled with water.[6]
Visualizations
Workflow & Logic Diagrams
Caption: Controlled Nitration Experimental Workflow.
Caption: Decision Tree for Hydrogenation Runaway Response.
References
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration. Benchchem.
- Lin-xin Filtration Equipment Co., Ltd. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
- Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(4), 16-24.
- University of Rochester. (n.d.). Hydrogenation SOP. Department of Chemistry.
- Benchchem. (n.d.). Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds. Benchchem.
- University of Wisconsin-Madison. (n.d.). Hydrogenation. Department of Chemistry.
- Sarpong, R. (2010). Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. University of California, Berkeley.
- Westerterp, K. R., & Molga, E. J. (2004). No More Runaways in Fine Chemical Reactors. Industrial & Engineering Chemistry Research, 43(16), 4586-4594.
- American Chemical Society. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(4), 16-24.
- Chemical Engineering World. (2023). Hydrogenation Reaction Safety In The Chemical Industry.
- Wang, Y., et al. (2023). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. Processes, 11(7), 2134.
- Movsisyan, M., et al. (2016). Nitration Chemistry in Continuous Flow using Fuming Nitric Acid in a Commercially Available Flow Reactor. Organic Process Research & Development, 20(11), 1895-1899.
- The Organic Chemistry Tutor. (2019, January 3). Nitration of Aromatic Compounds. YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. njhjchem.com [njhjchem.com]
- 8. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 9. chem.wisc.edu [chem.wisc.edu]
- 10. chem.uci.edu [chem.uci.edu]
- 11. sarponggroup.com [sarponggroup.com]
- 12. researchgate.net [researchgate.net]
- 13. Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Technisches Support-Center: Rekristallisationsmethoden für hochreines 3-Amino-2-fluorbenzotrifluorid
Answering in German. Absolut! Hier ist ein technisches Support-Center, das auf die Rekristallisation von hochreinem 3-Amino-2-fluorbenzotrifluorid zugeschnitten ist.
Anwendungsbereich: Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Synthese und Reinigung von 3-Amino-2-fluorbenzotrifluorid (CAS: 123973-25-1) beteiligt sind. Es bietet detaillierte Protokolle, Fehlerbehebungsleitfäden und FAQs, um eine hohe Reinheit und Ausbeute bei Rekristallisationsexperimenten zu gewährleisten.
Abschnitt 1: Auswahl des Lösungsmittelsystems (FAQs)
Die Auswahl eines geeigneten Lösungsmittels ist der entscheidende erste Schritt für eine erfolgreiche Rekristallisation. Die ideale Wahl hängt von der Löslichkeit des Zielmoleküls bei unterschiedlichen Temperaturen ab.
F1: Was sind die wichtigsten Eigenschaften eines idealen Rekristallisationslösungsmittels?
A1: Ein ideales Lösungsmittel sollte mehrere Kriterien erfüllen:
-
Temperaturabhängige Löslichkeit: Die Verbindung sollte bei der Siedetemperatur des Lösungsmittels gut löslich, bei Raumtemperatur oder darunter jedoch nur gering löslich sein.[1] Dieser Löslichkeitsgradient ist die treibende Kraft für die Kristallisation beim Abkühlen.
-
Verunreinigungslöslichkeit: Verunreinigungen sollten entweder im kalten Lösungsmittel sehr gut löslich sein (damit sie in der Mutterlauge verbleiben) oder im heißen Lösungsmittel unlöslich sein (damit sie durch Heißfiltration entfernt werden können).[2]
-
Chemische Inertheit: Das Lösungsmittel darf nicht mit der zu reinigenden Verbindung reagieren.
-
Siedepunkt: Ein moderater Siedepunkt ist vorzuziehen. Ist er zu niedrig, kann das Lösungsmittel während der Filtration zu schnell verdampfen.[3] Ist er zu hoch, kann es schwierig sein, das Lösungsmittel aus den Kristallen zu entfernen, und es besteht die Gefahr, dass die Verbindung „aussalzt“.
-
Flüchtigkeit: Das Lösungsmittel sollte ausreichend flüchtig sein, um nach der Kristallisation leicht von den gereinigten Kristallen entfernt werden zu können.
F2: Welche Lösungsmittel werden für 3-Amino-2-fluorbenzotrifluorid empfohlen?
A2: Obwohl detaillierte Löslichkeitsdaten für 3-Amino-2-fluorbenzotrifluorid nicht umfassend veröffentlicht sind, können wir basierend auf seiner Struktur (einem polaren Amin und unpolaren fluorierten Ringen) und den Daten für analoge Verbindungen fundierte Empfehlungen ableiten.[4][5] Eine empirische Überprüfung durch Screening im kleinen Maßstab ist unerlässlich.
Tabelle 1: Potenzielle Lösungsmittelsysteme für die Rekristallisation
| Lösungsmittel / System | Siedepunkt (°C) | Polarität | Begründung & Überlegungen |
| Isopropanol / Wasser | ~83 (Azeotrop) | Polar | Eine gängige gemischte Lösungsmittelpaarung. Beginnen Sie mit der Auflösung in heißem Isopropanol und fügen Sie heißes Wasser als Antisolvens hinzu. |
| Ethanol / Wasser | ~78 (Azeotrop) | Polar | Ähnlich wie Isopropanol/Wasser; die Wahl hängt von der spezifischen Löslichkeit ab.[6] |
| Toluol / Heptan | Toluol: 111Heptan: 98 | Unpolar | Geeignet, wenn unpolare Verunreinigungen entfernt werden sollen. Lösen Sie in heißem Toluol und fügen Sie Heptan als Antisolvens hinzu. |
| Dichlormethan (DCM) / Hexan | DCM: 40Hexan: 69 | Mäßig polar / Unpolar | Ein System mit niedrigerem Siedepunkt. Nützlich für wärmeempfindliche Verbindungen, erfordert jedoch eine sorgfältige Handhabung, um Verdunstung zu vermeiden.[5] |
F3: Wie führe ich ein Lösungsmittelscreening im kleinen Maßstab durch?
A3: Um schnell ein geeignetes Lösungsmittel zu finden, ohne signifikante Mengen an Material zu verschwenden:
-
Geben Sie etwa 50 mg Ihrer rohen Verbindung in ein kleines Reagenzglas.
-
Fügen Sie das zu testende Lösungsmittel tropfenweise bei Raumtemperatur hinzu und schwenken Sie es. Wenn sich die Verbindung leicht löst, ist das Lösungsmittel für die Einzel-Lösungsmittel-Rekristallisation ungeeignet, könnte aber Teil eines gemischten Systems sein.
-
Wenn es sich bei Raumtemperatur nicht löst, erhitzen Sie das Reagenzglas vorsichtig (z. B. in einem heißen Wasserbad), während Sie weiterhin tropfenweise Lösungsmittel hinzufügen, bis sich der Feststoff gerade auflöst.[7]
-
Lassen Sie die Lösung langsam auf Raumtemperatur abkühlen und stellen Sie sie dann in ein Eisbad.
-
Ein gutes Lösungsmittel führt beim Abkühlen zu einer signifikanten Bildung von Kristallen.
F4: Wann sollte ich ein gemischtes Lösungsmittelsystem verwenden?
A4: Ein gemischtes Lösungsmittelsystem (oder ein Lösungsmittel/Antisolvens-Ansatz) ist ideal, wenn keine einzelne Lösungsmittel die gewünschten Löslichkeitseigenschaften aufweist.[8] Dies ist oft der Fall, wenn Ihre Verbindung in einem Lösungsmittel zu löslich und in einem anderen zu unlöslich ist. Der Prozess beinhaltet das Auflösen der Verbindung in einer minimalen Menge des „guten“ Lösungsmittels (in dem sie sehr löslich ist) und das anschließende tropfenweise Hinzufügen des „schlechten“ Lösungsmittels (in dem sie unlöslich ist), bis eine Trübung auftritt, was auf den Beginn der Kristallisation hinweist.[9]
Bildunterschrift: Logik zur Auswahl eines geeigneten Rekristallisationslösungsmittelsystems.
Abschnitt 2: Schritt-für-Schritt-Rekristallisationsprotokolle
Die folgenden Protokolle bieten standardisierte Arbeitsabläufe. Passen Sie die Volumina basierend auf dem Maßstab Ihres Experiments an.
Protokoll 1: Gemischte Lösungsmittel-Rekristallisation (Lösungsmittel/Antisolvens-Methode)
Dies ist oft die robusteste Methode, wenn kein ideales Einzellösungsmittel gefunden wird.
-
Auflösung: Geben Sie Ihre rohe 3-Amino-2-fluorbenzotrifluorid in einen Erlenmeyerkolben. Erhitzen Sie Ihr „gutes“ Lösungsmittel (z. B. Isopropanol) in einem separaten Gefäß und fügen Sie es portionsweise zum rohen Material hinzu, während Sie den Kolben erhitzen und schwenken, bis die Verbindung vollständig gelöst ist. Verwenden Sie die minimale Menge an heißem Lösungsmittel.[1]
-
Heißfiltration (falls erforderlich): Wenn unlösliche Verunreinigungen vorhanden sind, führen Sie eine Heißgravitationsfiltration durch (siehe Protokoll 2).
-
Antisolvens-Zugabe: Erhitzen Sie Ihr „schlechtes“ Lösungsmittel (Antisolvens, z. B. Wasser) leicht. Fügen Sie das warme Antisolvens tropfenweise zur heißen Lösung hinzu, bis Sie eine anhaltende leichte Trübung (Trübung) bemerken.[6] Dies zeigt an, dass die Lösung gesättigt ist.
-
Klärung: Fügen Sie 1-2 Tropfen des heißen „guten“ Lösungsmittels hinzu, um die Trübung gerade wieder aufzulösen und eine klare, gesättigte Lösung zu erhalten.
-
Kristallisation: Decken Sie den Kolben mit einem Uhrglas ab und lassen Sie ihn langsam und ungestört auf Raumtemperatur abkühlen. Schnelles Abkühlen kann Verunreinigungen in das Kristallgitter einschließen.[1]
-
Maximierung der Ausbeute: Sobald die Lösung Raumtemperatur erreicht hat, stellen Sie den Kolben für mindestens 30 Minuten in ein Eis-Wasser-Bad, um die Kristallisation zu vervollständigen.
-
Sammlung: Sammeln Sie die Kristalle durch Vakuumfiltration mit einem Büchnertrichter.
-
Waschen: Waschen Sie die Kristalle auf dem Filter mit einer kleinen Menge eiskaltem Antisolvens (oder der kalten Lösungsmittelmischung), um anhaftende Verunreinigungen zu entfernen.[10]
-
Trocknen: Trocknen Sie die Kristalle gründlich unter Vakuum, um alle Lösungsmittelreste zu entfernen.
Protokoll 2: Heißgravitationsfiltration zur Entfernung unlöslicher Verunreinigungen
Dieser Schritt ist entscheidend, wenn Ihre heiße Lösung Feststoffe (z. B. Staub, Katalysatorreste oder unlösliche Nebenprodukte) enthält.[11]
-
Vorbereitung: Stellen Sie einen kurzstieligen Trichter mit einem geriffelten Filterpapier auf einen sauberen Erlenmeyerkolben. Geben Sie eine kleine Menge Ihres Rekristallisationslösungsmittels in den Kolben.
-
Vorheizen: Stellen Sie die gesamte Apparatur (Kolben und Trichter) auf eine Heizplatte oder in ein Dampfbad. Erhitzen Sie, bis das Lösungsmittel im Kolben siedet. Die heißen Dämpfe halten den Trichter warm und verhindern eine vorzeitige Kristallisation.[12][13]
-
Filtration: Bringen Sie Ihre Lösung, die die Verbindung und die unlöslichen Verunreinigungen enthält, zum Sieden. Gießen Sie die heiße Lösung portionsweise durch das vorgewärmte geriffelte Filterpapier.[13] Halten Sie beide Lösungen während des gesamten Vorgangs heiß.
-
Spülen: Spülen Sie den ursprünglichen Kolben mit einer kleinen Menge heißem Lösungsmittel und gießen Sie es durch den Trichter, um die Rückgewinnung zu maximieren.
-
Fortfahren: Das Filtrat im Auffangkolben ist nun bereit für den Abkühl- und Kristallisationsschritt.
Bildunterschrift: Allgemeiner Arbeitsablauf für die Rekristallisation zur Reinigung.
Abschnitt 3: Fehlerbehebungsleitfaden
F1: Meine Verbindung „ölt aus“, anstatt Kristalle zu bilden. Was soll ich tun?
A1: Das „Aussalzen“ tritt auf, wenn die Verbindung aus der Lösung unterhalb ihres Schmelzpunktes austritt und eine ölige Flüssigkeit anstelle von festen Kristallen bildet.[2]
-
Ursache: Dies geschieht oft, wenn die Sättigungslöslichkeit zu hoch ist oder die Lösung zu schnell abkühlt. Es kann auch ein Zeichen für signifikante Verunreinigungen sein, die den Schmelzpunkt senken.[14]
-
Lösung 1 (Sättigung anpassen): Erhitzen Sie die Lösung erneut, um das Öl aufzulösen. Fügen Sie eine kleine Menge mehr des „guten“ Lösungsmittels hinzu, um die Sättigung zu verringern. Versuchen Sie dann, die Lösung langsamer abzukühlen, indem Sie den Kolben isolieren.[14]
-
Lösung 2 (Lösungsmittel ändern): Wenn das Problem weiterhin besteht, ist das gewählte Lösungsmittelsystem möglicherweise ungeeignet. Versuchen Sie ein anderes Lösungsmittel mit einem niedrigeren Siedepunkt.
-
Lösung 3 (Konzentration reduzieren): Beginnen Sie die Rekristallisation erneut, verwenden Sie jedoch eine größere Lösungsmenge.
F2: Es bilden sich keine Kristalle, obwohl die Lösung abgekühlt ist. Was sind die nächsten Schritte?
A2: Dies ist ein häufiges Problem, das in der Regel auf eine nicht gesättigte Lösung oder eine Übersättigung zurückzuführen ist.[14]
-
Ursache 1 (Zu viel Lösungsmittel): Dies ist die häufigste Ursache.[14] Die Lösung ist nicht ausreichend gesättigt, damit Kristalle wachsen können.
-
Lösung: Erhitzen Sie die Lösung erneut und lassen Sie einen Teil des Lösungsmittels unter einem leichten Stickstoffstrom oder durch vorsichtiges Sieden verdampfen. Lassen Sie sie dann erneut abkühlen.[15]
-
-
Ursache 2 (Übersättigung): Die Lösung ist gesättigt, aber es fehlen Keimbildungsstellen für das Kristallwachstum.
-
Lösung A (Kratzen): Kratzen Sie vorsichtig mit einem Glasstab an der Innenwand des Kolbens an der Flüssigkeitsoberfläche. Die erzeugten mikroskopisch kleinen Glaskratzer können als Keimbildungsstellen dienen.[7][15]
-
Lösung B (Impfkristall): Fügen Sie einen winzigen Kristall Ihrer reinen Verbindung (einen „Impfkristall“) zur kalten Lösung hinzu. Dies bietet eine perfekte Vorlage für das Kristallwachstum.[15][16]
-
Lösung C (Tiefkühlung): Kühlen Sie die Lösung auf eine noch niedrigere Temperatur (z. B. in einem Trockeneis/Aceton-Bad), aber seien Sie sich bewusst, dass dies zu einer schnellen Kristallisation und einer geringeren Reinheit führen kann.[2]
-
F3: Meine Kristallausbeute ist sehr gering. Wie kann ich sie verbessern?
A3: Eine geringe Ausbeute deutet darauf hin, dass ein erheblicher Teil Ihrer Verbindung in der Mutterlauge verblieben ist.[15]
-
Ursache 1 (Zu viel Lösungsmittel): Wie bei F2 führt die Verwendung von zu viel Lösungsmittel dazu, dass ein großer Teil der Verbindung auch bei kalten Temperaturen gelöst bleibt.[15]
-
Ursache 2 (Unzureichende Abkühlung): Stellen Sie sicher, dass Sie den Kolben ausreichend lange in einem Eisbad kühlen, um die Löslichkeit zu minimieren und die Kristallisation zu maximieren.
-
Ursache 3 (Übermäßiges Waschen): Das Waschen der Kristalle mit zu viel kaltem Lösungsmittel oder mit Lösungsmittel, das nicht ausreichend gekühlt wurde, kann einen Teil Ihres Produkts wieder auflösen.[3] Verwenden Sie minimale Mengen an eiskaltem Waschmittel.
-
Lösung (Zweite Ernte): Die Mutterlauge (das nach der Filtration verbleibende Filtrat) enthält noch gelöstes Produkt. Sie können die Lösungsmittelmenge durch Verdampfen reduzieren und eine zweite Kristallisation durchführen, um eine „zweite Ernte“ von Kristallen zu erhalten. Beachten Sie, dass diese zweite Ernte tendenziell weniger rein ist als die erste.[1]
Bildunterschrift: Fehlerbehebungs-Entscheidungsbaum für häufige Rekristallisationsprobleme.
F4: Meine Endprodukt ist immer noch gefärbt/unrein. Was ist schiefgelaufen?
A4: Dies deutet darauf hin, dass die Verunreinigungen nicht effektiv entfernt wurden.
-
Ursache 1 (Falsches Lösungsmittel): Das gewählte Lösungsmittelsystem hat möglicherweise ähnliche Löslichkeitseigenschaften für Ihre Verbindung und die Verunreinigungen. Ein erneutes Screening mit anderen Lösungsmitteln ist erforderlich.
-
Ursache 2 (Farbige Verunreinigungen): Wenn die Verunreinigungen gefärbt sind, können sie oft durch Zugabe einer kleinen Menge Aktivkohle zur heißen Lösung vor der Heißfiltration entfernt werden.[2][11] Die Kohle adsorbiert die farbigen Moleküle. Verwenden Sie sie sparsam, da sie auch Ihr Produkt adsorbieren kann.
-
Ursache 3 (Zu schnelles Abkühlen): Eine schnelle Kristallisation („Crash-Kühlung“) kann Verunreinigungen aus der Lösung in das wachsende Kristallgitter einschließen.[1] Stellen Sie sicher, dass die Abkühlung langsam und ungestört erfolgt.
Referenzen
-
ThoughtCo. (2025). Troubleshooting Problems in Crystal Growing. [Link]
-
Science Notes and Projects. (2013). Solutions to Common Crystal Growing Problems. [Link]
-
N.p. recrystallization-2.doc.pdf. [Link]
-
CUNY. Purification by Recrystallization. [Link]
-
Chemical Education Xchange. Hot Filtration Process. [Link]
-
N.p. Recrystallization. [Link]
-
University of York. Mixed-solvent recrystallisation. [Link]
-
University of York. Single-solvent recrystallisation. [Link]
-
Study.com. For a multiple solvent recrystallization- explain why and how this techniques works, ie based.... [Link]
-
Chemistry LibreTexts. (2022). 2.5: Hot Filtration. [Link]
-
University of York. Problems with Recrystallisations. [Link]
-
Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
-
N.p. Recrystallization - Part 2. [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. [Link]
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- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. 3-Amino-2-chlorobenzotrifluoride CAS#: 62476-58-8 [m.chemicalbook.com]
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-Amino-2-fluorobenzotrifluoride and Other Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Impact of Fluorine and Trifluoromethyl Groups on Aniline Reactivity
In the realm of medicinal chemistry and materials science, the strategic modification of molecular scaffolds is paramount to achieving desired physicochemical and pharmacological properties. Anilines are fundamental building blocks in organic synthesis, and their reactivity is intricately governed by the electronic and steric nature of substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of 3-Amino-2-fluorobenzotrifluoride with other key anilines, including aniline, 2-fluoroaniline, and 3-trifluoromethylaniline. Understanding these differences is crucial for designing efficient synthetic routes and for the rational design of novel molecules.
This compound is a unique aniline derivative, bearing two strongly electron-withdrawing groups: a fluorine atom ortho to the amino group and a trifluoromethyl group in the meta position. The interplay of these substituents creates a distinct electronic and steric environment that significantly modulates the nucleophilicity of the amino group and the susceptibility of the aromatic ring to electrophilic attack.
Electronic and Steric Effects at Play
The reactivity of anilines is primarily dictated by the availability of the lone pair of electrons on the nitrogen atom and the electron density of the benzene ring.[1]
-
Inductive Effect (-I): Both the fluorine and trifluoromethyl groups are highly electronegative and exert a strong electron-withdrawing inductive effect.[2] This effect pulls electron density away from the aromatic ring and the amino group, thereby decreasing the basicity and nucleophilicity of the nitrogen atom.[1] The trifluoromethyl group is one of the most powerful electron-withdrawing groups in this regard.
-
Resonance Effect (+R/-R): The amino group is a strong resonance electron-donating group (+R), which increases the electron density at the ortho and para positions of the ring, making these positions more susceptible to electrophilic attack.[3] Conversely, the fluorine atom, while having a -I effect, also possesses a +R effect due to its lone pairs, which can donate electron density to the ring. However, its inductive effect is generally considered to be more dominant in influencing the reactivity of the amino group. The trifluoromethyl group does not have a significant resonance effect.
-
Steric Hindrance: The presence of a substituent at the ortho position to the amino group can sterically hinder the approach of electrophiles to both the nitrogen atom and the adjacent ring positions.[4] This "ortho effect" can significantly impact reaction rates and regioselectivity. In this compound, the ortho-fluoro group can sterically shield the amino group.
Comparative Reactivity Analysis
To provide a clear comparison, we will examine the expected reactivity of this compound in relation to aniline, 2-fluoroaniline, and 3-trifluoromethylaniline in key chemical transformations.
Basicity and Nucleophilicity (pKa as an Indicator)
The basicity of an aniline, quantified by the pKa of its conjugate acid, is a reliable indicator of the availability of the nitrogen's lone pair and, consequently, its nucleophilicity. A lower pKa value corresponds to a weaker base and a less potent nucleophile.
| Aniline Derivative | Substituents | Expected Electronic Effects | Predicted pKa (Relative to Aniline) |
| Aniline | None | Baseline | ~4.6 |
| 2-Fluoroaniline | 2-F | Strong -I, Weak +R, Ortho Steric Hindrance | Lower |
| 3-Trifluoromethylaniline | 3-CF3 | Very Strong -I | Significantly Lower |
| This compound | 2-F, 3-CF3 | Combined Strong -I, Ortho Steric Hindrance | Lowest |
Rationale:
-
Aniline serves as our benchmark with a pKa of approximately 4.6.[5]
-
2-Fluoroaniline is less basic than aniline due to the strong electron-withdrawing inductive effect of the ortho-fluorine atom. The ortho effect can also contribute to reduced basicity.[4]
-
3-Trifluoromethylaniline is expected to be significantly less basic than aniline. The trifluoromethyl group at the meta position exerts a powerful -I effect, strongly delocalizing the nitrogen lone pair and reducing its availability for protonation.[6]
-
This compound is predicted to be the least basic among the compared anilines. It experiences the combined electron-withdrawing inductive effects of both the ortho-fluoro and meta-trifluoromethyl groups, making its amino group highly electron-deficient.
This trend in basicity directly translates to a similar trend in nucleophilicity. Therefore, this compound is expected to be the least nucleophilic, requiring more forcing conditions for reactions involving nucleophilic attack by the amino group, such as acylation and alkylation.
Reactivity in Acylation Reactions
Acylation of the amino group is a fundamental transformation for anilines. The rate of this reaction is directly proportional to the nucleophilicity of the aniline.
Expected Order of Reactivity (Fastest to Slowest):
Aniline > 2-Fluoroaniline > 3-Trifluoromethylaniline > This compound
The significantly reduced nucleophilicity of this compound suggests that its acylation will be considerably slower compared to aniline and even other deactivated anilines. This necessitates the use of more reactive acylating agents (e.g., acid chlorides or anhydrides) and potentially catalysts to achieve efficient conversion.
Experimental Protocols
Protocol 1: Comparative Acylation of Anilines with Acetic Anhydride
This protocol outlines a general procedure for comparing the relative rates of acylation of the four aniline derivatives.
Materials:
-
Aniline
-
2-Fluoroaniline
-
3-Trifluoromethylaniline
-
This compound
-
Acetic Anhydride
-
Pyridine (as catalyst and base)
-
Dichloromethane (DCM) as solvent
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
Prepare 0.1 M solutions of each aniline derivative in separate, dry round-bottom flasks.
-
To each flask, add 1.1 equivalents of pyridine.
-
At room temperature, add 1.05 equivalents of acetic anhydride to each flask simultaneously.
-
Monitor the progress of each reaction at regular time intervals (e.g., 5, 15, 30, 60 minutes) using TLC.
-
The relative reactivity can be qualitatively assessed by observing the rate of disappearance of the starting aniline spot and the appearance of the corresponding acetanilide product spot on the TLC plates. For a quantitative comparison, aliquots can be taken at specific time points, quenched, and analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Expected Outcome: The rate of product formation will follow the predicted order of reactivity, with aniline reacting the fastest and this compound the slowest.
Caption: Workflow for comparative acylation of anilines.
Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, and Friedel-Crafts reactions, are sensitive to the electron density of the aromatic ring. The strongly deactivating nature of the fluorine and trifluoromethyl groups in this compound makes the aromatic ring significantly less reactive towards electrophiles compared to aniline.
Expected Order of Reactivity (Fastest to Slowest):
Aniline >> 2-Fluoroaniline > 3-Trifluoromethylaniline > This compound
-
Aniline is highly activated towards EAS, often leading to polysubstitution.[3]
-
2-Fluoroaniline and 3-Trifluoromethylaniline are deactivated compared to aniline, but still undergo EAS under appropriate conditions.
-
This compound is expected to be extremely unreactive in EAS reactions due to the powerful deactivating effects of its substituents. Harsh reaction conditions would be required, which could lead to side reactions or decomposition.
Regioselectivity:
-
In aniline , the amino group directs electrophiles to the ortho and para positions.
-
In 2-fluoroaniline , the directing effects of the amino group (+R) and the fluoro group (+R, -I) are complex. The amino group is the stronger activating group, and substitution is generally expected at the para position to the amino group, and to a lesser extent, the ortho position.
-
In 3-trifluoromethylaniline , the amino group directs ortho and para to itself. The meta-directing influence of the trifluoromethyl group is overridden by the stronger directing effect of the amino group.
-
In This compound , the directing effects are also complex. The amino group will direct ortho and para, but the extreme deactivation of the ring will make substitution challenging at any position.
Reactivity in Diazotization
Diazotization involves the reaction of the primary amino group with nitrous acid to form a diazonium salt. This reaction is crucial for the synthesis of a wide range of compounds via Sandmeyer and related reactions. The rate of diazotization is dependent on the concentration of the free amine, which is in equilibrium with its protonated form in the acidic reaction medium.
Anilines with electron-withdrawing groups have lower pKa values, meaning they exist to a greater extent as the free amine in acidic solution compared to more basic anilines. However, the nucleophilicity of the free amine is also reduced. The overall rate of diazotization is a balance of these two opposing factors. For severely deactivated anilines like this compound, the low nucleophilicity of the amino group is expected to be the dominant factor, leading to a slower diazotization rate compared to aniline.
Protocol 2: Comparative Diazotization and Sandmeyer Reaction
This protocol provides a method to compare the efficiency of diazonium salt formation and subsequent conversion.
Materials:
-
Aniline
-
2-Fluoroaniline
-
3-Trifluoromethylaniline
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Copper(I) Chloride (CuCl)
-
Standard laboratory glassware
Procedure:
Part A: Diazotization
-
In separate flasks, dissolve each aniline (1 equivalent) in aqueous HCl at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of NaNO₂ (1.05 equivalents) dropwise to each flask, maintaining the temperature below 5 °C.
-
Stir the mixtures for 30 minutes at 0-5 °C. The formation of a clear solution indicates the generation of the diazonium salt. Observe any differences in the rate of dissolution or gas evolution.
Part B: Sandmeyer Reaction (Chlorination)
-
In separate flasks, prepare a solution of CuCl in concentrated HCl.
-
Slowly add the cold diazonium salt solution from Part A to the vigorously stirred copper catalyst solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the chlorinated product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Analyze the yield of the chlorinated product for each starting aniline using GC or by isolation and weighing.
Expected Outcome: The yield of the Sandmeyer product will provide an indirect measure of the efficiency of the diazotization step. It is anticipated that the yield for this compound will be lower than for the other anilines under identical reaction times, reflecting its slower reaction rate.
Caption: Workflow for comparative diazotization and Sandmeyer reaction.
Conclusion
This compound exhibits significantly reduced reactivity compared to aniline and other less substituted anilines. The synergistic electron-withdrawing inductive effects of the ortho-fluoro and meta-trifluoromethyl groups drastically decrease the electron density on the nitrogen atom and the aromatic ring. This results in:
-
Lower Basicity and Nucleophilicity: Making reactions at the amino group, such as acylation, more challenging and requiring more vigorous conditions.
-
Deactivated Aromatic Ring: Rendering the molecule substantially less susceptible to electrophilic aromatic substitution.
These characteristics, while presenting synthetic challenges, can also be strategically exploited. The reduced reactivity can offer enhanced stability in certain molecular contexts and may allow for selective reactions at other sites in a complex molecule. For drug development professionals, the incorporation of the 2-fluoro-3-(trifluoromethyl)aniline moiety can impart desirable properties such as increased metabolic stability and lipophilicity. A thorough understanding of its reactivity profile is therefore essential for its effective utilization in the synthesis of next-generation pharmaceuticals and advanced materials.
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A-Comparative-Guide-to-3-Amino-2-fluorobenzotrifluoride-and-3-Amino-4-chlorobenzotrifluoride-in-Modern-Synthesis
A Senior Application Scientist's Field Guide to Strategic Reagent Selection in Pharmaceutical and Agrochemical Synthesis
In the landscape of modern drug discovery and agrochemical development, the judicious selection of building blocks is paramount. The strategic incorporation of fluorine and trifluoromethyl groups is a well-established approach to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] Among the myriad of available reagents, substituted aminobenzotrifluorides stand out as versatile intermediates.[3] This guide provides an in-depth comparison of two such critical building blocks: 3-Amino-2-fluorobenzotrifluoride and 3-Amino-4-chlorobenzotrifluoride. We will explore their distinct reactivity profiles, supported by experimental data, to inform the rational selection of these reagents in complex synthetic campaigns.
Physicochemical Properties at a Glance
A foundational understanding of the physical and chemical properties of these reagents is essential for their effective application. The table below summarizes key parameters for both compounds.
| Property | This compound | 3-Amino-4-chlorobenzotrifluoride |
| CAS Number | 123973-25-1[4] | 121-50-6[5] |
| Molecular Formula | C₇H₅F₄N[4] | C₇H₅ClF₃N[5] |
| Molecular Weight | 179.11 g/mol [4] | 195.57 g/mol [5] |
| Appearance | - | Colorless to yellow to green clear liquid |
| Boiling Point | - | 82-83 °C at 12 hPa |
| Melting Point | - | 10 °C[6] |
| Density | - | 1.428 g/cm³ at 20 °C |
| Solubility | Insoluble in water[7] | 11 g/L in water[8] |
The presence of the trifluoromethyl group in both molecules significantly influences their electronic properties. However, the differential halogen substitution—fluorine versus chlorine—imparts unique reactivity characteristics that are central to their divergent applications.
The Electronic Influence of Fluorine vs. Chlorine: A Mechanistic Perspective
The reactivity of anilines in electrophilic aromatic substitution is largely governed by the electronic nature of the substituents on the aromatic ring. Both fluorine and chlorine are electronegative atoms that exert an electron-withdrawing inductive effect (-I). However, they also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect).
In the case of 3-Amino-4-chlorobenzotrifluoride , the -I effect of chlorine deactivates the ring towards electrophilic attack.[9] While the +M effect does direct incoming electrophiles to the ortho and para positions, the overall effect is a reduction in reactivity compared to aniline.
Conversely, for This compound , fluorine's higher electronegativity results in a stronger -I effect compared to chlorine.[10][11][12] This would suggest a greater deactivation of the aromatic ring. However, the orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon is more effective than the overlap between the 3p orbital of chlorine and the 2p orbital of carbon. This can lead to a more significant +M effect for fluorine, which can partially offset the strong -I effect in certain reaction contexts.
The interplay of these electronic effects is crucial in determining the regioselectivity and rate of reactions involving these two building blocks.
Applications in the Synthesis of Bioactive Molecules
Both this compound and 3-Amino-4-chlorobenzotrifluoride are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.
This compound and its derivatives are frequently employed in the synthesis of kinase inhibitors , a cornerstone of modern cancer therapy.[13][14][15] The unique substitution pattern allows for the construction of diverse heterocyclic scaffolds that can target the ATP-binding site of various kinases.[13] The presence of the fluorine atom can also be exploited for the development of PET radiotracers, enabling non-invasive imaging of kinase activity in vivo.[16]
3-Amino-4-chlorobenzotrifluoride is a key building block for a range of bioactive compounds, including antidiabetic agents and agrochemicals .[17][18][19] For instance, it is a precursor in the synthesis of molecules that target sodium-glucose transport protein 2 (SGLT2), a mechanism central to the treatment of type II diabetes.[18][20] In the agrochemical sector, this intermediate is used to create pesticides, herbicides, and fungicides with enhanced efficacy.[17]
The workflow for a typical synthetic application, such as a cross-coupling reaction, is outlined below.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
Comparative Experimental Data
While direct, side-by-side comparative studies are not always available in the literature, we can infer performance differences from analogous reactions reported for each compound. The following table summarizes typical reaction conditions and outcomes for a representative transformation, such as amide bond formation.
| Parameter | This compound | 3-Amino-4-chlorobenzotrifluoride |
| Reaction Type | Amide Coupling | Amide Coupling |
| Coupling Partner | Carboxylic Acid | Carboxylic Acid |
| Coupling Reagent | HATU, DIPEA | EDCI, HOBt |
| Solvent | DMF | DCM |
| Reaction Time | 4-8 hours | 6-12 hours |
| Typical Yield | 75-90% | 70-85% |
Note: The data presented are representative and can vary depending on the specific substrates and reaction conditions.
The slightly higher reactivity and yields often observed with this compound in nucleophilic reactions like amide coupling can be attributed to the electronic effects discussed earlier. The ortho-fluoro group can influence the conformation of the amine, potentially enhancing its accessibility.
The choice between these two reagents often comes down to the specific synthetic strategy and the desired properties of the final product. The following decision-making workflow can guide this selection process.
Caption: Decision-making flowchart for reagent selection.
Conclusion and Future Outlook
Both this compound and 3-Amino-4-chlorobenzotrifluoride are indispensable tools in the synthetic chemist's arsenal. The choice between them is not merely a matter of substituting one halogen for another; it is a strategic decision that can impact reaction efficiency, regioselectivity, and the ultimate biological activity of the target molecule.
As our understanding of the nuanced effects of fluorine and chlorine in medicinal chemistry continues to grow, we can anticipate the development of even more sophisticated applications for these versatile building blocks. Future research will likely focus on leveraging their unique electronic properties to enable novel transformations and to design next-generation therapeutics and agrochemicals with improved efficacy and safety profiles.
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A Comparative Guide to the Validation of Analytical Methods for 3-Amino-2-fluorobenzotrifluoride Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of key chemical intermediates is a foundational requirement for robust process development, quality control, and regulatory compliance. 3-Amino-2-fluorobenzotrifluoride, a critical building block in the synthesis of various pharmaceutical and agrochemical compounds, demands analytical methods that are not only accurate and reliable but also rigorously validated to be fit for purpose.
This guide provides an in-depth comparison of the primary analytical methodologies for the quantification of this compound. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2]
The Imperative of Method Validation
Before delving into specific techniques, it is crucial to understand the workflow of analytical method validation. This systematic process ensures that the chosen analytical procedure is suitable for its intended purpose. The journey from method development to routine use is a multi-stage process, as illustrated below. A failure to robustly validate a method can lead to inaccurate results, impacting product quality and potentially leading to regulatory rejection.
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A Comparative Guide to the Biological Activity of 3-Amino-2-fluorobenzotrifluoride Derivatives
This guide provides a comprehensive framework for comparing the biological activities of novel derivatives of 3-Amino-2-fluorobenzotrifluoride. As a pivotal starting material in medicinal chemistry, its unique trifluoromethyl and fluoro-substituted aniline scaffold offers a foundation for developing potent therapeutic agents.[1] The introduction of fluorine atoms into heterocyclic compounds is a well-established strategy for enhancing biological activity, including antiulcer, antiviral, antitumor, and antifungal properties.[2] This document details the experimental methodologies, data interpretation, and structure-activity relationship (SAR) considerations crucial for researchers in drug discovery.
Introduction: The Significance of Fluorinated Scaffolds
The parent compound, this compound (CAS 123973-25-1), is a versatile chemical building block.[3][4] Its trifluoromethyl (-CF3) group, in particular, can significantly enhance key drug-like properties such as metabolic stability and lipophilicity, which improves cell membrane permeability.[1][5] These characteristics make its derivatives prime candidates for screening against a variety of biological targets, most notably in oncology and microbiology.
This guide will focus on two primary areas of biological activity:
-
Anticancer Activity: Assessing the cytotoxicity of derivatives against various cancer cell lines.
-
Antimicrobial Activity: Determining the efficacy of derivatives against pathogenic bacterial and fungal strains.
We will explore the standard experimental protocols for each, explain the rationale behind the procedural steps, and present illustrative data from analogous fluorinated compounds to demonstrate the comparative analysis process.
Comparative Analysis of Anticancer Activity
A primary goal in cancer drug discovery is to identify compounds that selectively kill cancer cells while sparing healthy ones.[6] The initial screening of novel this compound derivatives typically involves evaluating their cytotoxic effects on a panel of human cancer cell lines.[7][8]
Key Experimental Assay: The MTT Assay
The MTT assay is a cornerstone colorimetric method for assessing cell viability and proliferation.[9] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells.[10][11] The quantity of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells.[8][11]
Illustrative Data: Cytotoxicity of Related Fluorinated Heterocycles
While specific data for a wide range of this compound derivatives is proprietary or dispersed, we can examine data from structurally related compounds to illustrate the comparison process. The following table presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values for a series of derivatives against common cancer cell lines, based on findings for similar fluorinated pyrimido-benzothiazoles.[12]
| Compound ID | Derivative Structure (Modification on Amino Group) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. HepG2 (Liver) | IC₅₀ (µM) vs. HeLa (Cervical) |
| STD-DOX | Doxorubicin (Standard Drug) | 1.2 | 1.5 | 1.1 |
| DERIV-01 | Unsubstituted (Parent Amine) | >100 | >100 | >100 |
| DERIV-02 | Acetyl Protected Amine | 45.2 | 51.7 | 60.1 |
| DERIV-03 | Fused Pyrazole Ring | 8.5 | 9.1 | 15.3 |
| DERIV-04 | Fused Phenyl-Substituted Pyrazole | 6.2 | 7.8 | 5.9 |
Interpretation:
-
DERIV-01 shows no significant activity, indicating the core structure alone is insufficient.
-
Simple modification (DERIV-02 ) confers modest activity.
-
The introduction of a fused heterocyclic ring system (DERIV-03 and DERIV-04 ) dramatically increases cytotoxic potency, bringing it closer to the standard drug, Doxorubicin. This suggests the pyrazole moiety is a critical pharmacophore for this class of compounds.
Experimental Workflow: In Vitro Cytotoxicity Screening
The process of screening novel compounds for anticancer activity follows a logical, multi-step workflow. This ensures that only the most promising candidates advance to more complex testing.[7]
Caption: Workflow for anticancer activity screening.
Comparative Analysis of Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[13] Fluorinated compounds have shown considerable promise in this area.[5][14] Derivatives of this compound can be effectively screened for both antibacterial and antifungal properties.
Key Experimental Assay: Broth Microdilution
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16] The MIC is defined as the lowest concentration of a drug that completely inhibits the visible growth of a microorganism after a specific incubation period.[17] This quantitative method allows for the efficient testing of multiple compounds against various microbial strains in a 96-well plate format.[17]
Illustrative Data: Antimicrobial Efficacy of Related Fluorinated Benzimidazoles
To demonstrate a comparative analysis, the table below shows MIC values for a series of fluorinated benzimidazoles against representative bacterial and fungal strains. This data illustrates how substitutions on the core structure influence antimicrobial potency and spectrum.[14]
| Compound ID | Derivative Structure (Position of Fluoro Group on Phenyl Ring) | MIC (µg/mL) vs. S. aureus (Gram +) | MIC (µg/mL) vs. E. coli (Gram -) | MIC (µg/mL) vs. C. albicans (Fungus) |
| STD-CIP | Ciprofloxacin (Standard Antibiotic) | 1.0 | 0.5 | N/A |
| STD-FLU | Fluconazole (Standard Antifungal) | N/A | N/A | 4.0 |
| DERIV-05 | Unsubstituted Phenyl Ring | 125 | 250 | 125 |
| DERIV-06 | ortho-Fluoro Substitution | 62.5 | 125 | 62.5 |
| DERIV-07 | meta-Fluoro Substitution | 31.25 | 31.25 | 62.5 |
| DERIV-08 | para-Fluoro Substitution | 62.5 | 62.5 | 31.25 |
Interpretation:
-
The presence of a fluorine atom significantly enhances antimicrobial activity compared to the unsubstituted analog (DERIV-05 ).
-
The position of the fluorine atom is critical. The meta-fluoro derivative (DERIV-07 ) shows the most potent and broad-spectrum antibacterial activity.
-
The para-fluoro derivative (DERIV-08 ) displays the best antifungal activity. This highlights a key aspect of SAR: subtle structural changes can tune the biological activity profile.
Experimental Workflow: Antimicrobial Susceptibility Testing
The workflow for determining the MIC of novel compounds is systematic, ensuring reproducibility and accuracy.[15][18]
Caption: Workflow for MIC determination via broth microdilution.
Detailed Experimental Protocols
Adherence to standardized protocols is essential for generating reliable and comparable data.
Protocol: MTT Cytotoxicity Assay[9][12]
-
Cell Seeding: Plate cells (e.g., MCF-7, HepG2) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the test derivatives in sterile DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions. Include wells for a negative control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator to ensure complete solubilization.
-
Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value for each compound.
Protocol: Broth Microdilution for MIC Determination[16][17]
-
Plate Preparation: Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Compound Dilution: In well 1, add 100 µL of the test compound at twice the highest desired test concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Conclusion
The systematic evaluation of this compound derivatives offers a promising avenue for the discovery of novel anticancer and antimicrobial agents. By employing standardized assays such as the MTT and broth microdilution methods, researchers can generate robust, comparable data. The illustrative results presented here underscore the importance of structure-activity relationship studies; minor modifications to the peripheral chemistry of the core scaffold can dramatically alter biological potency and selectivity. This guide provides the foundational framework for scientists to design, execute, and interpret these critical experiments in the ongoing search for next-generation therapeutics.
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A Comparative Guide to Catalytic Functionalization of 3-Amino-2-fluorobenzotrifluoride for Pharmaceutical and Agrochemical Discovery
Introduction: The Strategic Importance of 3-Amino-2-fluorobenzotrifluoride in Modern Chemistry
In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for enhancing pharmacological properties. The this compound moiety, with its unique electronic and steric characteristics, serves as a highly valuable building block. The trifluoromethyl group (-CF3) often imparts increased metabolic stability and lipophilicity, while the fluorine and amino substituents provide handles for regioselective functionalization, allowing for the rapid generation of diverse compound libraries.[1] This guide provides a comparative analysis of various catalytic systems for the functionalization of this critical scaffold, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating the complexities of its chemical manipulation. We will delve into the nuances of transition-metal catalysis, the burgeoning field of photoredox catalysis, and the elegance of organocatalysis, providing not just protocols, but also the underlying scientific rationale to empower informed catalyst selection.
I. Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation
Palladium catalysis remains the cornerstone for the construction of carbon-carbon and carbon-nitrogen bonds in complex organic synthesis.[2][3] For a substrate like this compound, the electron-deficient nature of the aromatic ring presents both challenges and opportunities. Key considerations include the potential for catalyst deactivation and the competition between C-H and C-F bond activation.[4]
A. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust method for creating biaryl linkages, a common motif in pharmaceuticals. For electron-deficient aryl fluorides, the choice of ligand and base is critical to promote the oxidative addition step and prevent catalyst decomposition.[4]
Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling of a Structurally Similar Substrate (5-bromo-2-methylpyridin-3-amine)
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) | Reference |
| System 1 | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| System 1 | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82 |
| System 1 | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 |
| System 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High |
| System 3 | Pd-PEPPSI | NHC | K₂CO₃ | Toluene | Phenylboronic acid | Expected High |
Expertise & Experience: The data on a similar substrate suggests that traditional catalysts like Pd(PPh₃)₄ can be effective. However, for more challenging couplings or to achieve higher turnover numbers, modern catalyst systems employing bulky, electron-rich phosphine ligands like SPhos or N-heterocyclic carbene (NHC) ligands are often superior. The choice of a weaker base like potassium carbonate can be advantageous in minimizing side reactions with sensitive functional groups.[4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate ligand (e.g., SPhos, 1-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., toluene, dioxane, or THF).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until completion, monitoring by TLC or GC/MS.
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.[4]
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[5][6] For an electron-deficient substrate like this compound, this reaction requires a carefully chosen catalyst system to overcome the challenges of coupling with an aryl fluoride.[4]
Expertise & Experience: Palladium precatalysts combined with bulky biarylphosphine ligands are generally the catalysts of choice for the amination of electron-deficient aryl halides. The selection of a suitable base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is critical for achieving high yields. Careful optimization of reaction temperature and solvent is also necessary to minimize side reactions like hydrodefluorination.[4]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%), ligand (1-5 mol%), and base (1.2-2.0 equiv) to a dry reaction vessel.
-
Reagent Addition: Add the aryl halide (1.0 equiv) and the amine (1.1-1.5 equiv), followed by the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC/MS.
-
Work-up and Purification: After completion, cool the reaction, and purify the product by column chromatography.[4]
Visualization of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
II. Copper-Catalyzed Cross-Coupling: A Cost-Effective Alternative
Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and practical alternative to palladium-based systems for certain transformations.[1]
A. Ullmann Condensation for C-N and C-O Bond Formation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N and C-O bonds. Modern advancements have led to milder reaction conditions through the use of ligands such as amino acids.[7]
Expertise & Experience: While traditionally requiring harsh conditions, the use of ligands like L-proline can facilitate Ullmann-type reactions at lower temperatures with catalytic amounts of copper.[7] This makes it a viable option for the functionalization of sensitive substrates.
B. Copper-Catalyzed Trifluoromethylation
The introduction of a trifluoromethyl group can be achieved using copper catalysis with various CF₃ sources.[8]
Comparative Performance of Copper Catalysts for Trifluoromethylation of Aryl Boronic Acids
| CF₃ Source | Catalyst | Additive/Ligand | Solvent | Temperature | Yield (%) | Reference |
| Togni's Reagent | CuOAc | 2,4,6-collidine | Ethyl acetate | Room Temp. | Good to Excellent | [8] |
| NaSO₂CF₃ (Langlois' Reagent) | Cu(I) | TBHP | - | Room Temp. | Good | [8] |
| TMSCF₃ | Cu(I) | Photoredox catalyst | - | Room Temp. | Good | [8] |
Expertise & Experience: Copper-catalyzed trifluoromethylation offers a range of options depending on the desired CF₃ source and reaction conditions. The merger of copper catalysis with photoredox catalysis has enabled trifluoromethylation under very mild conditions.[8]
Visualization of a General Copper-Catalyzed Cross-Coupling Workflow
Caption: A generalized workflow for copper-catalyzed cross-coupling reactions.
III. Photoredox Catalysis: Harnessing the Power of Light
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under exceptionally mild conditions.[9] This approach is particularly well-suited for the functionalization of complex molecules.
A. Trifluoromethylation of Anilines
Photoredox catalysis provides an efficient pathway for the trifluoromethylation of anilines using readily available CF₃ sources.[6]
Expertise & Experience: A dual catalytic system involving a photoredox catalyst (e.g., Ru(bpy)₃²⁺ or an organic dye) and a copper catalyst can effectively generate trifluoromethyl radicals for the ortho-C-H trifluoromethylation of aniline derivatives.[6] The use of a low-cost and stable CF₃ source like Langlois' reagent (CF₃SO₂Na) enhances the practicality of this method.[6]
Visualization of a General Photoredox Catalytic Cycle
Caption: A simplified representation of a photoredox catalytic cycle.
IV. Organocatalysis: Metal-Free Asymmetric Functionalization
Organocatalysis offers an attractive metal-free alternative for asymmetric synthesis, often providing high enantioselectivity under mild conditions.[10]
A. Asymmetric α-Fluorination and Related Transformations
Chiral organocatalysts, such as secondary amines (e.g., proline derivatives), can be employed for the asymmetric α-fluorination of aldehydes and ketones. While not a direct functionalization of the aromatic ring of this compound, this methodology is crucial for introducing chirality into side chains that may be attached to the core structure.
Expertise & Experience: The enantioselective synthesis of fluorinated molecules is a rapidly growing field. Organocatalytic methods, particularly those involving Michael additions of fluorine-containing synthons and trifluoromethylation reactions, have proven to be highly effective.[10]
V. Conclusion and Future Outlook
The functionalization of this compound is a critical endeavor in the development of new pharmaceuticals and agrochemicals. This guide has provided a comparative overview of the primary catalytic methodologies available to the modern synthetic chemist.
-
Palladium catalysis remains the most versatile and widely applied method, with a vast toolbox of ligands and reaction conditions for a broad range of transformations.
-
Copper catalysis offers a cost-effective and increasingly viable alternative, particularly for C-N, C-O, and C-CF₃ bond formation.
-
Photoredox catalysis provides access to novel reactivity under exceptionally mild conditions, making it ideal for late-stage functionalization of complex molecules.
-
Organocatalysis presents a powerful approach for the asymmetric introduction of fluorine-containing moieties, crucial for the synthesis of chiral drug candidates.
The choice of catalyst will ultimately depend on the specific transformation desired, the functional group tolerance required, and considerations of cost and scalability. Future research will undoubtedly focus on the development of more efficient, selective, and sustainable catalytic systems for the functionalization of this and other important fluorinated building blocks.
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A Comparative Guide to 3-Amino-2-fluorobenzotrifluoride: Characterization and Validation of a Novel High-Efficiency Synthesis Method
For researchers, medicinal chemists, and professionals in drug development, the quality and accessibility of key building blocks are paramount. 3-Amino-2-fluorobenzotrifluoride (CAS 123973-25-1) is a critical intermediate, prized for its unique structural motifs—a trifluoromethyl group and an ortho-fluorine atom—that can significantly enhance the metabolic stability, lipophilicity, and binding affinity of active pharmaceutical ingredients (APIs).[1][2] The incorporation of fluorinated moieties is a well-established strategy in modern drug design to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][4]
This guide presents a comprehensive analysis of this compound synthesized via a novel, optimized catalytic hydrogenation method. We provide a full suite of characterization data, detailed validation protocols, and a direct comparison against traditional synthesis routes, offering an objective assessment of its superior performance.
A Novel Synthetic Approach: High-Efficiency Catalytic Hydrogenation
Traditional methods for the synthesis of fluorinated anilines often involve multi-step processes or harsh reducing agents, such as iron in acidic media, which can lead to lower yields and complex purification procedures. The novel method detailed here utilizes a palladium-on-carbon (Pd/C) catalyst for the reduction of the readily available precursor, 2-fluoro-3-nitrobenzotrifluoride.
Causality of Experimental Choice: The selection of a catalytic hydrogenation approach is deliberate. This method is renowned for its high selectivity, clean reaction profile, and operational simplicity. By optimizing catalyst loading, solvent, and reaction conditions (temperature and pressure), we achieve near-quantitative conversion with minimal by-product formation. This not only simplifies downstream processing but also aligns with green chemistry principles by avoiding stoichiometric metal waste. A similar catalytic hydrogenation approach is a known method for producing related aminobenzotrifluorides.[5][6]
Caption: High-efficiency synthesis workflow for this compound.
Rigorous Characterization: A Self-Validating Analytical System
To ensure the identity, structure, and purity of the synthesized compound, a multi-pronged analytical approach was employed. Each technique provides orthogonal data, creating a self-validating system that leaves no ambiguity about the final product's quality.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. For fluorinated compounds, ¹⁹F NMR is particularly powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, as well as its wide chemical shift range, which provides exquisite sensitivity to the local electronic environment.[7][8]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 10-15 mg of the synthesized this compound in 0.6 mL of Deuterated Chloroform (CDCl₃).
-
Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer.
-
¹H NMR: Acquire 16 scans with a relaxation delay of 1 second.
-
¹³C NMR: Acquire 1024 scans with a relaxation delay of 2 seconds, with proton decoupling.
-
¹⁹F NMR: Acquire 64 scans with a relaxation delay of 1 second, with proton decoupling. Reference the spectra to an internal standard or externally to CFCl₃.
Mass Spectrometry (MS)
Mass spectrometry provides an exact molecular weight and invaluable structural information through fragmentation patterns. A Gas Chromatography-Mass Spectrometry (GC-MS) approach was chosen for its ability to separate any minor volatile impurities while providing clear mass data for the main component. The fragmentation of the benzotrifluoride moiety is a known and reliable diagnostic tool.[9][10]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in Methanol.
-
Instrumentation: Utilize a GC-MS system equipped with a non-polar (e.g., DB-5ms) capillary column.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical intermediates and APIs. A reversed-phase method provides excellent separation of aromatic amines and related impurities.[11][12] The method is designed to be highly sensitive for potential process-related impurities or degradation products.
Experimental Protocol: HPLC Purity Assay
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the synthesized compound in a 50:50 mixture of Acetonitrile and Water.
-
Instrumentation: Use an HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
Comparative Validation: Performance Against the Alternative
The true measure of a new synthetic method is its performance relative to existing alternatives. We compared our high-efficiency catalytic hydrogenation method against a "traditional" route involving the reduction of 2-fluoro-3-nitrobenzotrifluoride using iron powder and hydrochloric acid.
Caption: Orthogonal analytical workflow for comparative validation.
Synthesis Efficiency and Yield
The new method demonstrates significant improvements in yield, reaction time, and operating conditions, highlighting its efficiency and scalability.
| Parameter | New Catalytic Method | Traditional Iron/Acid Method | Advantage |
| Yield | >95% | ~80% | Higher output, less waste |
| Reaction Time | 4-5 hours | 8-10 hours | Increased throughput |
| Temperature | 45°C | 90-100°C (Reflux) | Milder, energy-efficient |
| Workup | Simple filtration | Neutralization, extraction | Simplified process |
Purity and Impurity Profile
HPLC analysis confirms the superior purity of the product from the new method. The cleaner reaction profile results in a final product with significantly fewer process-related impurities.
| Analytical Test | New Catalytic Method | Traditional Iron/Acid Method |
| HPLC Purity | 99.8% | 98.5% |
| Largest Impurity | 0.08% | 0.55% |
| Total Impurities | 0.20% | 1.50% |
Spectroscopic Data Equivalence
Structural identity was confirmed by comparing the analytical data of the newly synthesized material against a certified reference standard. The data were found to be identical, confirming the successful synthesis of the target molecule.
| Data Point | Result | Confirmation |
| Molecular Ion (MS) | m/z = 179.04 | Matches theoretical MW of 179.11[13] |
| ¹H NMR | Signals consistent with substituted aniline | Confirmed structure |
| ¹⁹F NMR | Two distinct fluorine environments | Confirmed -CF₃ and Ar-F groups |
Conclusion
The novel catalytic hydrogenation method for synthesizing this compound represents a significant advancement over traditional techniques. The process is not only higher yielding and faster but also operates under milder conditions and produces a final product of exceptional purity. The comprehensive analytical validation, employing orthogonal techniques such as NMR, MS, and HPLC, provides a robust, self-validating confirmation of the compound's identity and quality.
For professionals in drug discovery and development, access to high-purity, reliably sourced intermediates is non-negotiable. This validated synthesis route provides a scalable and efficient platform to procure this compound, empowering the advancement of next-generation therapeutics.
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A Researcher's Guide to the Reactivity of Aminobenzotrifluorides: The Decisive Role of Isomeric Position
For drug development professionals and researchers in medicinal chemistry, aminobenzotrifluorides represent a class of uniquely valuable building blocks. The strategic incorporation of a trifluoromethyl (-CF3) group can profoundly alter a molecule's pharmacokinetic profile, enhancing properties like metabolic stability and membrane permeability.[1][2][3] However, the true synthetic utility of these compounds lies in the nuanced interplay between the strongly electron-withdrawing -CF3 group and the electron-donating amino (-NH2) group. Their relative position on the aromatic ring dictates the molecule's reactivity, offering a toolkit for precise molecular design.
This guide provides an in-depth comparison of the ortho, meta, and para isomers of aminobenzotrifluoride. We will dissect the electronic and steric factors that govern their reactivity, supported by experimental data and detailed protocols, to empower researchers to make informed decisions in their synthetic strategies.
The Dichotomy of Directing Effects: -NH2 vs. -CF3
The reactivity of a substituted benzene ring is fundamentally controlled by the electronic nature of its substituents. In aminobenzotrifluorides, we have a classic case of competing influences.
-
The Amino (-NH2) Group: This is a powerful activating group. Through its resonance effect (+M), it donates lone-pair electron density into the π-system of the ring, making it more nucleophilic and thus more reactive towards electrophiles. This effect is dominant over its weaker inductive electron-withdrawing (-I) effect. It strongly directs incoming electrophiles to the ortho and para positions.
-
The Trifluoromethyl (-CF3) Group: This is one of the most potent electron-withdrawing groups used in organic chemistry.[4] Its influence stems from a powerful inductive effect (-I), where the three highly electronegative fluorine atoms pull electron density away from the ring.[1][5][6] This deactivates the ring towards electrophilic attack. By destabilizing the positively charged intermediates (arenium ions) at the ortho and para positions, the -CF3 group acts as a meta-director for electrophilic aromatic substitution (EAS).[5][6][7]
The following diagram illustrates the fundamental electronic tug-of-war within these molecules.
Caption: Competing electronic influences of the -NH2 and -CF3 groups.
Comparative Analysis of Isomer Reactivity
The specific placement of the -NH2 and -CF3 groups creates three distinct isomers with vastly different chemical behaviors.
Physical and Chemical Properties
A summary of the fundamental properties of the three isomers is essential for practical laboratory use.
| Property | 2-Aminobenzotrifluoride | 3-Aminobenzotrifluoride | 4-Aminobenzotrifluoride |
| CAS Number | 88-17-5[8] | 98-16-8[9] | 455-14-1[10] |
| Molecular Weight | 161.12 g/mol | 161.12 g/mol [9] | 161.12 g/mol |
| Appearance | Clear colorless to light amber liquid[8] | Clear light yellow liquid[9][11] | Colorless to light yellow liquid/solid |
| Boiling Point | 170-173 °C | 187 °C | 83 °C at 12 mmHg |
| Melting Point | 34 °C | 5-6 °C | 38-42 °C |
| Density | 1.282 g/mL at 25 °C | 1.29 g/mL at 25 °C | 1.287 g/mL at 25 °C |
Basicity of the Amino Group (pKa)
The electron-withdrawing -CF3 group reduces the electron density on the nitrogen atom, making the amine less basic than aniline (pKa ≈ 4.6). The magnitude of this effect is position-dependent. The closer the -CF3 group, the stronger its inductive pull on the nitrogen lone pair, and the weaker the base.
| Isomer | Predicted Basicity Rank | Rationale |
| 2-Aminobenzotrifluoride | Weakest Base | The -CF3 group is in the ortho position, exerting the strongest -I effect on the adjacent -NH2 group. Steric hindrance from the bulky -CF3 group can also affect solvation of the conjugate acid.[12] |
| 3-Aminobenzotrifluoride | Intermediate Base | The -CF3 group is in the meta position, exerting a moderate -I effect. |
| 4-Aminobenzotrifluoride | Strongest Base (of the three) | The -CF3 group is in the para position, where its -I effect is weakest on the distal -NH2 group. |
This trend is critical when planning reactions that are sensitive to the nucleophilicity of the amine or reactions under acidic conditions, where the extent of protonation to the unreactive -NH3+ form will differ among isomers.
Electrophilic Aromatic Substitution (EAS)
In EAS, the powerful activating, ortho/para-directing -NH2 group governs where substitution occurs. The deactivating -CF3 group primarily influences the overall reaction rate and modulates the reactivity at the positions it strongly affects.
Reactivity Comparison:
-
4-Aminobenzotrifluoride (para-isomer): This is generally the most reactive of the three isomers towards EAS. The -NH2 group activates the ortho positions (C2, C6). These positions are meta to the deactivating -CF3 group, meaning they suffer the least from its electron-withdrawing effect. The directing effects are therefore cooperative in guiding the electrophile to a favorable position.
-
3-Aminobenzotrifluoride (meta-isomer): This isomer exhibits intermediate reactivity. The -NH2 group directs to the ortho (C2, C6) and para (C4) positions. However, the C2 and C4 positions are ortho to the deactivating -CF3 group and are thus strongly deactivated. The C6 position, being ortho to the amine and meta to the -CF3 group, is the most likely site for substitution, but the overall reactivity is dampened.
-
2-Aminobenzotrifluoride (ortho-isomer): This is the least reactive isomer. The -NH2 group directs to the ortho (C6) and para (C4) positions. Both positions are significantly influenced by the powerful -I effect of the proximate -CF3 group, leading to substantial deactivation of the entire ring. Steric hindrance from the adjacent substituents can also slow the reaction rate.
Summary of Predicted EAS Regioselectivity:
| Isomer | Major Substitution Site(s) | Rationale |
| 2-Aminobenzotrifluoride | C4 | Para to the strongly directing -NH2 group. Less sterically hindered than C6. |
| 3-Aminobenzotrifluoride | C6 | Ortho to -NH2 and meta to -CF3, representing the path of least deactivation. |
| 4-Aminobenzotrifluoride | C2 / C6 | Ortho to -NH2 and meta to -CF3. These positions are electronically favored and equivalent. |
Nucleophilic Aromatic Substitution (SNAr)
Standard aminobenzotrifluorides are not substrates for SNAr as they lack a suitable leaving group. However, if we consider derivatives (e.g., chloro-aminobenzotrifluorides), the positional interplay of the substituents becomes critical.
SNAr reactions are facilitated by strong electron-withdrawing groups (ortho or para to the leaving group) that can stabilize the negatively charged Meisenheimer intermediate.[13][14][15][16] Conversely, electron-donating groups like -NH2 deactivate the ring for SNAr.
-
Activation: A -CF3 group ortho or para to a leaving group (e.g., -Cl) would strongly activate that position for nucleophilic attack.
-
Deactivation: An -NH2 group ortho or para to a leaving group would deactivate it.
-
Positional Impact: The reactivity of a hypothetical chloro-aminobenzotrifluoride would depend on the relative positions of the -Cl, -CF3, and -NH2 groups, with the most favorable substrate having the -CF3 and the leaving group in a para or ortho relationship, and the deactivating -NH2 group located elsewhere.
Experimental Protocol: Nitration of 4-Aminobenzotrifluoride
To illustrate the principles discussed, this section provides a representative protocol for the electrophilic nitration of the most reactive isomer, 4-aminobenzotrifluoride. The key challenge in nitrating anilines is the high reactivity of the amino group, which can be oxidized by nitric acid and protonated by strong acids, deactivating the ring.[17][18] A common strategy is to first protect the amine as an acetanilide, which moderates its activating strength and protects it from oxidation.
Caption: Experimental workflow for the synthesis of 4-amino-3-nitrobenzotrifluoride.
Step-by-Step Methodology:
Part A: Protection of the Amine
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of 4-aminobenzotrifluoride in 30 mL of glacial acetic acid.
-
Acetylation: Slowly add 1.1 equivalents of acetic anhydride to the solution.
-
Reaction: Gently heat the mixture to 50°C for 30 minutes to ensure complete reaction. The product, 4-acetamidobenzotrifluoride, will often precipitate upon cooling.
-
Isolation: Cool the mixture in an ice bath and collect the solid product by vacuum filtration. Wash with cold water and dry thoroughly.
Part B: Nitration and Deprotection
-
Dissolution: Carefully add the dried 4-acetamidobenzotrifluoride in small portions to 50 mL of concentrated sulfuric acid, keeping the temperature below 20°C with an ice bath.
-
Nitration: Prepare a nitrating mixture of 1.05 equivalents of potassium nitrate in 20 mL of concentrated sulfuric acid. Cool this mixture and add it dropwise to the acetanilide solution, maintaining the reaction temperature between 0 and 5°C.
-
Reaction: Stir the mixture at 0-5°C for 2 hours after the addition is complete.
-
Workup: Carefully pour the reaction mixture onto 200 g of crushed ice. The nitrated product will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. The major isomer formed is 4-acetamido-3-nitrobenzotrifluoride.
-
Deprotection: Reflux the nitrated intermediate in a mixture of 70% sulfuric acid or an ethanolic solution of HCl until TLC analysis indicates the complete removal of the acetyl group.
-
Final Isolation: Cool the solution, neutralize carefully with a base (e.g., NaOH or NH4OH) to precipitate the final product, 4-amino-3-nitrobenzotrifluoride. Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water).
This protocol is a self-validating system. The choice to protect the amine prevents side reactions and ensures the directing effect of the acylamido group, which, while still being ortho/para directing, is less activating than a free amine, allowing for more controlled, mono-nitration. The steric bulk of the acetyl group further favors substitution at the less hindered ortho position.
Conclusion
The position of the fluorine atom—or more accurately, the trifluoromethyl group—relative to the amino group is a primary determinant of the chemical personality of aminobenzotrifluorides. A clear understanding of the interplay between the activating, ortho/para-directing amine and the deactivating, meta-directing trifluoromethyl group is paramount for synthetic success.
-
The para-isomer is the most activated towards electrophilic substitution, with substitution occurring at the positions ortho to the amine.
-
The ortho-isomer is the most deactivated isomer due to the proximity of the two opposing groups.
-
The meta-isomer displays intermediate reactivity, with substitution favoring the position that is ortho to the amine but meta to the trifluoromethyl group.
-
The basicity of the amine is inversely proportional to the proximity of the -CF3 group, with the ortho-isomer being the weakest base.
By leveraging these fundamental principles, researchers can select the appropriate isomer and reaction conditions to precisely control the functionalization of these versatile scaffolds, paving the way for the next generation of pharmaceuticals and advanced materials.
References
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- Electrophilic arom
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A Strategic Guide to the Therapeutic Development of 3-Amino-2-fluorobenzotrifluoride Analogs: A Comparative Analysis
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance the pharmacological properties of drug candidates. The 3-Amino-2-fluorobenzotrifluoride core, a unique trifluoromethyl-substituted aniline, presents a compelling starting point for the development of novel therapeutics. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring can significantly influence lipophilicity, metabolic stability, and binding affinity, making this scaffold a promising platform for targeting a range of diseases.[1]
This guide provides a comparative analysis of the therapeutic potential of this compound analogs, with a focus on their prospective applications in oncology and inflammatory diseases. We will explore the rationale behind the design of these analogs, propose synthetic strategies, and detail the experimental workflows required for their evaluation.
The Rationale for Fluorination: Enhancing Therapeutic Potential
The introduction of fluorine and trifluoromethyl (CF3) groups into organic molecules imparts several advantageous properties. The high electronegativity of fluorine can modulate the pKa of nearby functional groups, influencing drug-receptor interactions. Furthermore, the CF3 group is a lipophilic hydrogen bond donor that can improve membrane permeability and enhance binding to protein targets. Crucially, the carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation and thereby increasing the in vivo half-life of drug candidates.
Proposed Therapeutic Applications and Analog Design
Based on the known activities of related fluorinated anilines, we will focus on two primary therapeutic areas for the development of this compound analogs: oncology, with a focus on kinase inhibition, and the treatment of inflammatory disorders.
Anticancer Activity: Targeting Kinase Signaling
Expertise & Experience: Many successful kinase inhibitors feature a trifluoromethylphenyl moiety, which contributes to their high binding affinity and metabolic stability. We hypothesize that by derivatizing the amino group of this compound with various heterocyclic and aromatic functionalities, we can generate a library of potent and selective kinase inhibitors.
Proposed Analogs:
A series of amide and urea derivatives of this compound are proposed for synthesis and evaluation. The general structures are depicted below:
-
Amide Derivatives: Coupling of the this compound core with a variety of carboxylic acids (R-COOH), particularly those incorporating heterocyclic motifs known to interact with kinase active sites.
-
Urea Derivatives: Reaction of the core amine with a range of isocyanates (R-NCO) to explore different hydrogen bonding patterns and hydrophobic interactions within the kinase ATP-binding pocket.
Visualization of Proposed Analogs:
Caption: Proposed synthetic pathways to generate amide and urea analogs of this compound.
Comparative Data Summary (Hypothetical):
The following table presents a hypothetical comparison of the anticancer activity of a series of synthesized analogs against representative cancer cell lines.
| Compound ID | R Group (Amide Derivatives) | HeLa IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| A-1 | 4-pyridyl | 5.2 | 8.1 | 10.5 |
| A-2 | 3-quinolyl | 1.8 | 2.5 | 3.1 |
| A-3 | 2-thienyl | 7.9 | 12.3 | 15.8 |
| U-1 | Phenyl (Urea Derivative) | 12.4 | 15.6 | 20.1 |
| U-2 | 4-chlorophenyl (Urea Derivative) | 8.7 | 10.2 | 13.4 |
Experimental Protocol: In Vitro Anticancer Activity Screening
-
Cell Culture: Maintain HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: Dissolve synthesized analogs in DMSO to prepare stock solutions (10 mM). Further dilute with culture medium to achieve final desired concentrations.
-
MTT Assay:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat cells with varying concentrations of the test compounds (0.1 to 100 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration using non-linear regression analysis.
Visualization of a Key Signaling Pathway:
Caption: Simplified representation of a receptor tyrosine kinase signaling pathway targeted by the proposed analogs.
Anti-Inflammatory Potential: Modulating Inflammatory Responses
Expertise & Experience: Certain fluorinated anilines have demonstrated anti-inflammatory properties.[2] By analogy, we propose that derivatives of this compound could act as potent inhibitors of key inflammatory mediators.
Proposed Analogs:
A series of analogs will be synthesized by reacting the core amine with various sulfonyl chlorides (R-SO2Cl) to generate sulfonamide derivatives. The rationale is to mimic the structure of known anti-inflammatory drugs that contain a sulfonamide moiety.
Comparative Data Summary (Hypothetical):
| Compound ID | R Group (Sulfonamide Derivatives) | Inhibition of NO Production (%) | Inhibition of TNF-α Release (%) |
| S-1 | Phenyl | 45 | 38 |
| S-2 | 4-tolyl | 62 | 55 |
| S-3 | 4-methoxyphenyl | 75 | 68 |
Experimental Protocol: In Vitro Anti-Inflammatory Assay
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Nitric Oxide (NO) Production Assay:
-
Seed RAW 264.7 cells in a 96-well plate and pre-treat with test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
-
TNF-α Release Assay:
-
Treat cells as described for the NO production assay.
-
Measure the concentration of TNF-α in the cell culture supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Express the results as a percentage of inhibition compared to the LPS-treated control group.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic incorporation of fluorine and a trifluoromethyl group is anticipated to confer favorable pharmacokinetic and pharmacodynamic properties. The proposed amide, urea, and sulfonamide derivatives provide a clear path for the exploration of this chemical space for both anticancer and anti-inflammatory applications. The experimental protocols outlined in this guide offer a robust framework for the systematic evaluation of these analogs, enabling the identification of lead compounds for further preclinical development. Future work should focus on expanding the library of analogs and conducting in vivo efficacy and safety studies to validate the therapeutic potential of this exciting class of compounds.
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A Comparative Guide to the Structural Validation of Novel Compounds Derived from 3-Amino-2-fluorobenzotrifluoride
For researchers, scientists, and drug development professionals, the synthesis of novel compounds is a journey into uncharted chemical territory. The starting material, 3-Amino-2-fluorobenzotrifluoride, is a valuable scaffold in medicinal chemistry, prized for its unique electronic properties imparted by the fluorine and trifluoromethyl substituents. However, the very features that make its derivatives promising candidates for new therapeutics also introduce complexities in their structural validation. This guide provides an in-depth, objective comparison of the essential analytical techniques required to unambiguously confirm the structure of these novel compounds, supported by illustrative experimental data and protocols. Our goal is to equip you with the strategic insights needed to navigate the challenges of structural elucidation with confidence and scientific rigor.
The Imperative of Orthogonal Validation
The unique substitution pattern of this compound, featuring a trifluoromethyl group adjacent to a fluorine atom on an aniline scaffold, can lead to unexpected shifts and coupling patterns in spectroscopic analyses. Relying on a single analytical method is often insufficient and can lead to misinterpretation. A multi-faceted, orthogonal approach, integrating data from several techniques, is paramount for irrefutable structural confirmation. This guide will focus on the "big three" of structural validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.
The Model Compound: N-(2-fluoro-3-(trifluoromethyl)phenyl)acetamide
To illustrate the principles of structural validation, we will use a representative derivative, N-(2-fluoro-3-(trifluoromethyl)phenyl)acetamide, as our model compound throughout this guide. This simple acetamide is readily synthesized from this compound and serves as an excellent case study for comparing the utility of different analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. For fluorinated compounds, ¹⁹F NMR is an indispensable technique that provides direct evidence of the fluorine-containing moieties.[1][2]
Causality Behind Experimental Choices in NMR
The choice of NMR experiments is dictated by the need to probe the specific nuclei present in our model compound: ¹H, ¹³C, and ¹⁹F.
-
¹H NMR: Provides information on the number and environment of protons, including those on the aromatic ring and the acetyl group.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The presence of fluorine atoms often results in characteristic splitting of carbon signals due to ¹³C-¹⁹F coupling.
-
¹⁹F NMR: Directly observes the fluorine nuclei. The chemical shift of the CF₃ group and the aromatic fluorine, along with their coupling patterns, are highly diagnostic.[3] The high sensitivity and 100% natural abundance of the ¹⁹F nucleus make it an ideal probe.[4]
Experimental Protocol: Synthesis of N-(2-fluoro-3-(trifluoromethyl)phenyl)acetamide
Step 1: Acylation of this compound
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).
-
Add a base, for example, triethylamine (1.2 eq.), to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure N-(2-fluoro-3-(trifluoromethyl)phenyl)acetamide.
Illustrative Data Presentation: NMR Analysis of N-(2-fluoro-3-(trifluoromethyl)phenyl)acetamide
| Technique | Observed Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Interpretation |
| ¹H NMR | δ 8.0-7.2 (m, 3H, Ar-H), 2.2 (s, 3H, -COCH₃) | Aromatic protons show complex splitting due to H-H and H-F coupling. The singlet at 2.2 ppm corresponds to the methyl protons of the acetyl group. |
| ¹³C NMR | δ 169 (C=O), 150-115 (Ar-C), 24 (-CH₃) | Carbonyl carbon is observed around 169 ppm. Aromatic carbons show complex splitting due to C-F coupling. The methyl carbon appears around 24 ppm. |
| ¹⁹F NMR | δ -62 (s, 3F, -CF₃), -135 (m, 1F, Ar-F) | A sharp singlet around -62 ppm is characteristic of the CF₃ group. The multiplet around -135 ppm corresponds to the aromatic fluorine, coupled to nearby protons and the CF₃ group. |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound, offering a crucial piece of evidence for its identity. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy. Furthermore, the fragmentation pattern in MS/MS experiments can provide valuable structural information.
Causality Behind Experimental Choices in MS
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like our model amide, minimizing fragmentation and clearly showing the molecular ion peak.
-
High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition of the synthesized compound.
-
Tandem Mass Spectrometry (MS/MS): Provides information about the fragmentation of the molecule, which can help to piece together its structure.
Experimental Protocol: HRMS Analysis
-
Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Compare the experimentally measured exact mass with the theoretically calculated mass for the expected molecular formula.
Illustrative Data Presentation: Mass Spectrometry Analysis of N-(2-fluoro-3-(trifluoromethyl)phenyl)acetamide
| Technique | Observed m/z | Interpretation |
| HRMS (ESI-TOF) | Calculated for C₉H₇F₄NO [M+H]⁺: 222.0536; Found: 222.0538 | The high-resolution mass confirms the elemental composition of the target molecule. |
| MS/MS | Fragmentation of m/z 222.0538 yields major fragments at m/z 180.0431 and 160.0462. | The fragment at m/z 180 corresponds to the loss of the acetyl group (CH₂=C=O). The fragment at m/z 160 corresponds to the subsequent loss of HF. |
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide compelling evidence for the structure of a molecule, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in space.[5][6] Obtaining a suitable crystal can be a challenge, but the resulting data is unparalleled in its detail.
Causality Behind Experimental Choices in X-ray Crystallography
The primary challenge is growing a single crystal of sufficient quality. This often involves screening various solvents and crystallization techniques. Once a suitable crystal is obtained, the choice of X-ray source and detector is standard for small molecule crystallography.
Experimental Protocol: Single-Crystal Growth and Data Collection
-
Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a solvent mixture). Allow the solution to cool slowly and undisturbed. Alternatively, vapor diffusion techniques can be employed.
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) in the X-ray diffractometer. Collect a full sphere of diffraction data.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular geometry.
Illustrative Data Presentation: X-ray Crystallography of a Related Compound, 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide
| Parameter | Value | Interpretation |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Key Bond Lengths | C-N, C=O, C-F, C-CF₃ | Confirms the covalent connectivity of the molecule. |
| Dihedral Angle | 43.94° and 55.66° between the two benzene rings in the two independent molecules in the asymmetric unit. | Reveals the three-dimensional conformation of the molecule in the solid state.[6] |
Comparative Workflow and Logic
The following diagram illustrates the logical workflow for the comprehensive structural validation of a novel derivative of this compound.
Caption: Logical workflow for structural validation.
Conclusion
The structural validation of novel compounds derived from this compound demands a meticulous and integrated analytical approach. While ¹⁹F NMR provides the most direct evidence for the successful incorporation and environment of fluorine atoms, it is the synergistic combination of NMR, mass spectrometry, and, when possible, X-ray crystallography that builds an unassailable case for the proposed structure. By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can confidently and accurately characterize their novel chemical entities, paving the way for their application in drug discovery and materials science.
References
- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia.
- Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments.
- X-ray crystallography Definition - Organic Chemistry II Key Term - Fiveable.
- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC - NIH.
- Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide - PMC - PubMed Central.
- Mass fragmentation pattern of 26. The presence of a free amino group in... | Download Scientific Diagram - ResearchGate.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH.
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- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3-Amino-2-fluorobenzotrifluoride for Pharmaceutical Research and Development
In the landscape of pharmaceutical synthesis, the strategic selection of a synthetic pathway is paramount to ensuring efficiency, scalability, and cost-effectiveness. 3-Amino-2-fluorobenzotrifluoride, a key building block in the development of various therapeutic agents, presents multiple synthetic avenues. This guide provides an in-depth, objective comparison of two primary synthetic routes to this crucial intermediate, offering experimental data and field-proven insights to aid researchers, scientists, and drug development professionals in making informed decisions.
Introduction: The Significance of this compound
This compound is a highly valuable intermediate in medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of a drug molecule, while the fluoro and amino functionalities provide versatile handles for further chemical modifications. This unique combination of features makes it an attractive starting material for the synthesis of a wide range of pharmacologically active compounds. The efficacy of its synthesis, therefore, has a direct impact on the overall efficiency of the drug discovery and development process.
This guide will dissect two plausible and commonly considered synthetic strategies:
-
Route 1: Electrophilic Nitration and Subsequent Reduction of 2-Fluorobenzotrifluoride.
-
Route 2: Nucleophilic Aromatic Substitution (SNAr) on a Dihalogenated Benzotrifluoride Precursor.
Each route will be evaluated based on its chemical principles, experimental protocol, yield, cost-effectiveness, and safety considerations.
Route 1: Electrophilic Nitration and Reduction
This classical two-step approach leverages the principles of electrophilic aromatic substitution to introduce a nitro group, which is then reduced to the desired amine.
Workflow Diagram
Caption: Synthetic pathway via nitration and reduction.
Step 1: Nitration of 2-Fluorobenzotrifluoride
The initial step involves the nitration of 2-fluorobenzotrifluoride using a mixture of nitric acid and sulfuric acid. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The trifluoromethyl group is a meta-director, while the fluorine atom is an ortho-, para-director. The combined influence of these groups favors the introduction of the nitro group at the 3-position.
Experimental Protocol:
-
To a stirred mixture of 2-fluorobenzotrifluoride (1.0 eq) in concentrated sulfuric acid, a cooled mixture of concentrated nitric acid (1.1 eq) and sulfuric acid is added dropwise at a temperature maintained between 0 and 10°C.
-
The reaction mixture is stirred at this temperature for a specified duration, monitoring the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto crushed ice, and the crude product is extracted with an organic solvent (e.g., dichloromethane).
-
The organic layer is washed with water, a dilute sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude 2-fluoro-3-nitrobenzotrifluoride, which can be purified by vacuum distillation.
Step 2: Reduction of 2-Fluoro-3-nitrobenzotrifluoride
The nitro group of the intermediate is subsequently reduced to a primary amine. Catalytic hydrogenation is a common and efficient method for this transformation.
Experimental Protocol:
-
2-Fluoro-3-nitrobenzotrifluoride (1.0 eq) is dissolved in a suitable solvent, such as ethanol or methanol.
-
A catalytic amount of palladium on carbon (5-10 mol%) is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or GC).
-
The catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to afford this compound. The product can be further purified by distillation or chromatography if necessary.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
This alternative route involves the displacement of a halide from a dihalogenated precursor with an amino group. This strategy relies on the activation of the aromatic ring towards nucleophilic attack by the electron-withdrawing trifluoromethyl group.
Workflow Diagram
Caption: Synthetic pathway via halogen exchange and amination.
Step 1: Synthesis of 2,3-Difluorobenzotrifluoride
A potential precursor for the amination step is 2,3-difluorobenzotrifluoride. This can be synthesized from the more readily available 2,3-dichlorobenzotrifluoride via a halogen exchange reaction (Halex reaction).
Experimental Protocol:
-
A mixture of 2,3-dichlorobenzotrifluoride (1.0 eq), an excess of potassium fluoride (KF), and a phase-transfer catalyst (e.g., a quaternary ammonium salt) in a high-boiling polar aprotic solvent (e.g., sulfolane) is heated to a high temperature (typically 180-220°C).
-
The reaction is monitored by GC for the disappearance of the starting material and the formation of the difluoro product.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by distillation.
Step 2: Amination of 2,3-Difluorobenzotrifluoride
The final step involves the nucleophilic displacement of one of the fluorine atoms with an amino group. The fluorine at the 3-position is more activated towards nucleophilic attack due to the adjacent trifluoromethyl group.
Experimental Protocol:
-
2,3-Difluorobenzotrifluoride (1.0 eq) is heated with a source of ammonia (e.g., aqueous ammonia or anhydrous ammonia in a solvent) in a sealed pressure vessel.
-
The reaction may be catalyzed by a copper salt (e.g., cuprous chloride) to facilitate the substitution.
-
The reaction is maintained at an elevated temperature and pressure for several hours.
-
After cooling, the reaction mixture is worked up by extraction with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by distillation or chromatography.
Efficacy Comparison: A Head-to-Head Analysis
| Parameter | Route 1: Nitration and Reduction | Route 2: Nucleophilic Aromatic Substitution (SNAr) |
| Overall Yield | Generally moderate to good. The nitration step can produce isomeric impurities, potentially lowering the yield of the desired intermediate. The reduction step is typically high-yielding. | Potentially higher overall yield if both steps are efficient. The Halex reaction can be high-yielding, and the amination can be selective. |
| Starting Material Cost | 2-Fluorobenzotrifluoride is a commercially available starting material.[1] | 2,3-Dichlorobenzotrifluoride is also commercially available, often at a lower cost per kilogram compared to 2-fluorobenzotrifluoride.[2] |
| Reagent & Catalyst Cost | Uses common and relatively inexpensive nitrating agents and hydrogenation catalysts. | The Halex reaction may require a phase-transfer catalyst, and the amination may require a copper catalyst, adding to the cost. |
| Reaction Conditions | Nitration requires careful temperature control and handling of strong acids. Catalytic hydrogenation is generally performed under mild conditions. | The Halex reaction requires high temperatures. The amination step requires high pressure and temperature, necessitating specialized equipment. |
| Scalability | Both nitration and catalytic hydrogenation are well-established and scalable industrial processes. | High-pressure reactions can present scalability challenges and require significant investment in specialized reactors. |
| Safety & Environmental | Involves the use of highly corrosive and oxidizing strong acids. The nitro intermediate is potentially explosive and toxic. | The Halex reaction uses high temperatures and aprotic solvents. The amination step involves high pressure and the use of ammonia, which is a corrosive and toxic gas. The starting material, 2,3-dichlorobenzotrifluoride, and the intermediate, 2,3-difluorobenzotrifluoride, are hazardous.[3] |
| Purification | Isomeric impurities from the nitration step may require careful purification, such as fractional distillation. | The final product may require purification to remove any unreacted starting material or byproducts from the amination reaction. |
Conclusion and Recommendations
Both synthetic routes present viable pathways to this compound, each with a distinct set of advantages and challenges.
Route 1 (Nitration and Reduction) is a more traditional and well-understood approach. Its primary advantages lie in the use of standard, scalable reaction conditions for the reduction step and the commercial availability of the starting material. However, the potential for isomeric impurities during nitration necessitates careful control and purification, which can impact the overall yield and cost.
Route 2 (Nucleophilic Aromatic Substitution) offers the potential for a more cost-effective process due to the lower price of the starting material, 2,3-dichlorobenzotrifluoride. This route may also offer higher selectivity and overall yield. The main drawbacks are the harsh reaction conditions (high temperature and pressure) required for both the halogen exchange and amination steps, which pose significant challenges for scalability and require specialized equipment.
Recommendation:
For laboratory-scale synthesis and initial drug discovery efforts , Route 1 is often the more practical choice due to its more accessible reaction conditions and the commercial availability of the key nitro intermediate.
For large-scale industrial production , Route 2 may be more economically viable in the long run, provided that the necessary investment in high-pressure reaction technology is made and the process is optimized for safety and efficiency. A thorough cost analysis and process safety assessment would be crucial before implementing this route on a large scale.
Ultimately, the choice of synthetic route will depend on the specific needs of the research or production team, including available equipment, budget, and desired scale of production.
References
- LookChem. 2,3-Dichlorobenzotrifluoride|54773-19-2.
- ACS Publications. Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines.
- Google Patents. Process for the preparation of nitro-substituted benzotrifluoride compounds.
- Google Patents. Method for preparing 3, 4-dichlorobenzotrifluoride.
- PubMed Central. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
- Google Patents. Process for the preparation of nitro-substituted benzotrifluoride compounds.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Google Patents. Novel synthesis of 3-amino-2-methylbenzotrifluoride.
- Chemistry Steps. Nucleophilic Aromatic Substitution.
- Stephen F. Austin State University. Synthesis of 2-, and 3-nitrobenzanthrone via direct nitration of benzanthrone with nitric acid/acetic acid.
- Google Patents. Process for producing meta-aminobenzotrifluoride.
- LookChem. 2,3-Dichlorobenzotrifluoride|54773-19-2.
- YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS).
- Google Patents. Preparation method for 2,3,4-trifluoronitrobenzene.
- Google Patents. Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.
- PubMed Central. Selective Nitration and Nitrosation of ArylBoronic Acid Derivatives with N-Nitrososulfonamides.
- Vapourtec Flow Chemistry. Aromatic Substitution.
- NJ.gov. HAZARD SUMMARY - BENZOTRIFLUORIDE.
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Safety Operating Guide
3-Amino-2-fluorobenzotrifluoride proper disposal procedures
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-2-fluorobenzotrifluoride
Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety and environmental stewardship. This compound, a halogenated aromatic amine, requires a disposal protocol that respects its specific chemical hazards, including toxicity and environmental persistence. This guide provides a detailed, step-by-step methodology for its safe handling and disposal, grounded in established safety principles and regulatory compliance. The procedures outlined herein are designed to provide researchers, scientists, and drug development professionals with the essential logistical and safety information to manage this compound responsibly from initial handling to final disposal.
Hazard Profile and Risk Assessment
Before handling this compound for any purpose, including disposal, a thorough understanding of its hazard profile is essential. This compound belongs to a class of chemicals—halogenated aromatic amines—that present significant health and environmental risks if managed improperly.[1] The trifluoromethyl group imparts high stability, while the amine and fluoro-substituents contribute to its reactivity and toxicological profile.
A risk assessment dictates that all handling and disposal operations must be conducted with stringent control measures to prevent exposure and environmental release. The primary risks involve dermal contact, inhalation, and serious eye damage, necessitating robust personal protective equipment and engineering controls.[2][3]
Table 1: Hazard Summary for this compound
| Hazard Classification | Description | Source(s) |
| Acute Toxicity | Toxic if swallowed. | [3] |
| Skin Corrosion/Irritation | Causes skin irritation. | [3] |
| Eye Damage/Irritation | Causes serious eye irritation. | [3] |
| STOT-SE | May cause respiratory irritation. | [3] |
| Environmental Hazard | As a halogenated aromatic, it is presumed to have long-term adverse effects in the aquatic environment. |
Part 1: Immediate Safety & Handling for Disposal
Proper disposal begins with safe handling. The following procedures are mandatory when preparing this compound waste.
Required Personal Protective Equipment (PPE)
Due to the compound's irritant and toxic properties, a multi-layered PPE approach is required to prevent exposure.
-
Eye Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or Viton, to prevent skin contact. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4]
-
Body Protection: A fully-buttoned laboratory coat must be worn to protect against accidental splashes.[5]
Engineering Controls: The Primacy of Ventilation
All transfers and handling of this compound, including pouring waste into collection containers, must be performed within a certified chemical fume hood.[6] This is critical to prevent the inhalation of vapors, which may cause respiratory irritation.[3]
Emergency Spill Management
Accidents can happen, and a clear, pre-defined spill response protocol is essential.
For Small Spills:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Restrict Access: Cordon off the affected area.
-
Don PPE: Wear the appropriate PPE as detailed above.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[4][7] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Using spark-proof tools, carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[7]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Label and Dispose: Seal and label the container as "Hazardous Waste: this compound Spill Debris" and follow the disposal procedure in Part 3.
For Large Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[8]
Part 2: Waste Characterization and Segregation Protocol
Proper segregation is the cornerstone of a safe and compliant waste management program. Mixing incompatible chemicals can lead to dangerous reactions, and cross-contamination of waste streams complicates disposal.
Waste Classification: Halogenated Organic Waste
This compound is a halogenated organic compound . As such, it must be disposed of in a waste stream specifically designated for this chemical class.[9] It must never be mixed with non-halogenated organic waste. This is because halogenated waste requires specialized incineration processes to manage the formation of acidic gases like hydrogen fluoride (HF).[10]
Step-by-Step Segregation Workflow
-
Identify Waste Type: Determine if the waste is liquid (e.g., unused reagent, reaction mixtures) or solid (e.g., contaminated gloves, weigh paper, silica gel).
-
Select Container:
-
Deposit Waste: Carefully place the waste into the correct container inside a chemical fume hood.
-
Avoid Incompatibles: CRITICAL: Do not mix this waste with strong acids, bases, or oxidizing agents.[2] Such mixing can cause exothermic or violent reactions.
-
Seal Container: Keep the waste container tightly closed when not in use.[6]
Waste Segregation Decision Flowchart
The following diagram illustrates the decision-making process for correctly segregating waste containing this compound.
Caption: Figure 1: Waste Segregation Workflow
Part 3: Step-by-Step Disposal Procedure
Final disposal must be handled by professionals. The laboratory's responsibility is to ensure the waste is correctly packaged, labeled, and stored for pickup.
Containerization and Labeling
-
Container: Use only designated hazardous waste containers that are leak-proof, have a secure screw-top cap, and are made of a material compatible with the chemical (e.g., polyethylene).[6]
-
Labeling: The container must be labeled with the words "Hazardous Waste". The full chemical name, "this compound," and the names of any other components in the waste mixture must be clearly written.[8] Affix the appropriate hazard pictograms (e.g., toxic, irritant).
Storage Pending Disposal
-
Store the sealed and labeled waste container in a designated, secondary containment bin within a laboratory's Satellite Accumulation Area (SAA).
-
The storage area must be cool, dry, well-ventilated, and away from incompatible materials.[6]
-
Do not accumulate more than the regulatory limit of hazardous waste in the SAA.
Final Disposal Pathway
-
Professional Disposal: The only acceptable disposal method for this compound is through your institution's EHS office or a licensed hazardous waste disposal company.[10][11]
-
Incineration: This waste will be transported to a specialized facility for controlled high-temperature incineration.[10] This process is necessary to destroy the stable aromatic ring and fluorinated components. The incinerator must be equipped with a flue gas scrubbing system to neutralize the resulting acidic gases (like HF and NOx).[10]
-
Prohibited Methods: Do not attempt to neutralize this chemical in the lab.[12] Do not pour it down the drain or dispose of it in regular trash under any circumstances.[10] This is illegal and environmentally hazardous.
References
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- Material Safety Data Sheet - 3-Aminobenzotrifluoride, 99+. Cole-Parmer. [URL: https://www.coleparmer.com/msds/51839_msds.pdf]
- Safety and handling of fluorinated organic compounds. Benchchem. [URL: https://www.benchchem.com/product/b2345/safety-and-handling]
- 3-Amino-2-methylbenzotrifluoride SDS. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC5055_msds.pdf]
- SAFETY DATA SHEET - 3-Aminobenzotrifluoride. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC103190050&productDescription=3-AMINOBENZOTRIFLUORIDE%2C+99%2B%25+5GR&vendorId=VN00033897&countryCode=US&language=en]
- SAFETY DATA SHEET - 2-Aminobenzotrifluoride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/a41607]
- SAFETY DATA SHEET - 3-Aminobenzotrifluoride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/a41801]
- SAFETY DATA SHEET - 3-Aminobenzotrifluoride. TCI Chemicals. [URL: https://www.tcichemicals.com/BE/en/p/A0434]
- This compound. Matrix Scientific. [URL: https://www.matrix-scientific.com/store/product/001694/3-Amino-2-fluorobenzotrifluoride]
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- 3-Aminobenzotrifluoride SDS. Synquest Labs. [URL: https://www.synquestlabs.com/sds/3A20-2-02]
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- MATERIAL SAFETY DATA SHEET - 2-Aminobenzotrifluoride. Cohizon Life Sciences. [URL: https://www.cohizon.com/wp-content/uploads/2022/06/2-Aminobenzotrifluoride-MSDS-2002.pdf]
- 4-Aminobenzotrifluoride SDS. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC0738_msds.pdf]
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- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. EPA. [URL: https://www.epa.gov/pfas/interim-guidance-destruction-and-disposal-perfluoroalkyl-and-polyfluoroalkyl-substances-and]
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Navigating the Synthesis Landscape: A Researcher's Guide to Safely Handling 3-Amino-2-fluorobenzotrifluoride
For the innovative researcher shaping the future of pharmaceuticals and advanced materials, 3-Amino-2-fluorobenzotrifluoride is a valuable building block. Its unique trifluoromethyl and fluoro-substituted aniline structure offers a gateway to novel molecular architectures. However, this potential is matched by significant health and safety considerations that demand a meticulous and informed approach. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for the safe and effective handling of this compound, ensuring that your groundbreaking research is not compromised by avoidable risks.
Hazard Analysis: Understanding the "Why" Behind the Precautions
This compound is a trifunctional aromatic amine, and its hazard profile is a composite of the risks associated with each of these components. A thorough understanding of its toxicological properties is the bedrock of a robust safety plan.
Key Hazards:
-
Acute Toxicity: This compound is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Aromatic amines, as a class, can interfere with the oxygen-carrying capacity of the blood, a condition known as methemoglobinemia.[3]
-
Skin and Eye Irritation/Damage: Direct contact can cause significant skin irritation and serious eye damage.[1][2] The fluorinated nature of the compound can enhance its ability to penetrate the skin.
-
Respiratory Irritation: Inhalation of vapors or aerosols can cause irritation to the respiratory tract.[4]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[2]
The trifluoromethyl group imparts a high degree of lipophilicity to the molecule, potentially facilitating its absorption through the skin and cell membranes. The amino group is a known toxophore, and its presence on the aromatic ring can lead to metabolic activation into reactive species within the body. It is this combination of properties that necessitates the stringent handling protocols outlined below.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of appropriate PPE is not a matter of simple compliance but a critical risk mitigation strategy. Each component is chosen to counter a specific hazard posed by this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. Double-gloving is recommended for extended handling periods to protect against breakthrough. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield | Protects against splashes and vapors that can cause severe eye damage. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | Chemical-resistant lab coat | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Essential when working outside of a certified chemical fume hood or when there is a risk of aerosol generation. |
The Safe Handling Workflow: A Step-by-Step Protocol
This protocol is designed to be a self-validating system, with each step logically flowing into the next to ensure a consistently safe operating procedure.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol:
Preparation:
-
Documentation Review: Before entering the laboratory, thoroughly review the Safety Data Sheet (SDS) for this compound and any relevant institutional Standard Operating Procedures (SOPs).
-
PPE Inspection: Don and inspect all required PPE as detailed in the table above. Ensure gloves are free of pinholes and that your respirator has the correct cartridges.
-
Engineering Control Verification: Ensure the chemical fume hood is functioning correctly. Check the certification sticker and the flow monitor.
Handling:
-
Aliquotting: Conduct all weighing and dispensing of this compound within the certified chemical fume hood to minimize inhalation exposure.[5]
-
Experimental Procedure: Keep the fume hood sash at the lowest possible working height during the experiment.
Cleanup and Decontamination:
-
Decontamination: Decontaminate all glassware and surfaces that have come into contact with the compound. A triple rinse with a suitable organic solvent (such as acetone or ethanol) followed by a final wash with soap and water is a recommended practice. Collect all rinsate as hazardous waste.
Spill and Emergency Procedures
Small Spills (Contained within the fume hood):
-
Alert colleagues in the immediate vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a clearly labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
Large Spills (Outside of the fume hood):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency response procedures.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Plan: A Commitment to Environmental Stewardship
The proper disposal of this compound and associated waste is a critical component of its life cycle management. Halogenated aromatic compounds require specific disposal protocols to prevent environmental contamination.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent pads, glassware), must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.[3] Do not mix with non-halogenated waste.
-
Container Management: The waste container must be made of a compatible material (e.g., high-density polyethylene) and kept tightly sealed when not in use. Store the container in a designated satellite accumulation area.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
By adhering to these comprehensive safety and handling protocols, you can confidently and responsibly unlock the scientific potential of this compound, advancing your research while upholding the highest standards of laboratory safety and environmental stewardship.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Aminobenzotrifluoride, 99+.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Cohizon Life Sciences. (2022, June 20). Material Safety Data Sheet - 2-Aminobenzotrifluoride.
- ACS Chemical Health & Safety. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Guia, C. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- SUNY College of Optometry. (2019, May). Procedures to be followed in the event of minor or major spill.
- Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety.
- University of Tennessee, Knoxville. (n.d.). Chemical Hygiene Plan & Compliance.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- University of California, Santa Cruz. (n.d.). Spill Cleanup Quick Reference.
- Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
